molecular formula C19H28O3 B174114 Methyl 12-oxo-12-phenyldodecanoate CAS No. 104828-35-5

Methyl 12-oxo-12-phenyldodecanoate

Cat. No.: B174114
CAS No.: 104828-35-5
M. Wt: 304.4 g/mol
InChI Key: ASTXNWXOCUSENG-UHFFFAOYSA-N
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Description

Methyl 12-oxo-12-phenyldodecanoate (CAS 104828-35-5) is a long-chain keto ester of interest in synthetic organic chemistry and materials science research . This compound features a ketone group flanked by an alkyl chain and a phenyl ring, making it a versatile building block for constructing more complex organic molecules . Its molecular formula is C 19 H 28 O 3 and it has a molecular weight of 304.42 . Researchers can utilize the ketone functionality for various reactions, such as reductions to alcohols or reductive amination to form amines. The phenyl group provides an aromatic site for further derivatization, for instance, via electrophilic aromatic substitution or catalytic cross-coupling reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or serve as a handle for further transformation. This combination of features makes this compound a valuable intermediate in the synthesis of specialty chemicals, novel polymers, and compounds for pharmaceutical research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 12-oxo-12-phenyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTXNWXOCUSENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299719
Record name methyl 12-oxo-12-phenyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104828-35-5
Record name methyl 12-oxo-12-phenyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain keto-esters are a class of molecules that serve as pivotal intermediates in modern organic synthesis, providing versatile scaffolds for constructing complex bioactive compounds and advanced materials.[1] This technical guide provides an in-depth, research-grade overview of a robust and reliable synthetic pathway to Methyl 12-oxo-12-phenyldodecanoate, a representative ω-phenyl long-chain keto-ester. The synthesis is strategically designed around a cornerstone of aromatic chemistry: the Friedel-Crafts acylation. We will dissect the strategic rationale, explore the underlying reaction mechanisms, and provide detailed, step-by-step protocols for each stage of the synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation of this and similar compounds.

Strategic Design & Retrosynthetic Analysis

The successful synthesis of a target molecule hinges on a logical and efficient strategy. For this compound, a retrosynthetic analysis reveals a clear and powerful approach.

The primary disconnection point is the carbon-carbon bond between the phenyl ring and the adjacent carbonyl group. This bond is ideally formed via an electrophilic aromatic substitution, pointing directly to the Friedel-Crafts acylation reaction .[2][3][4][5] This classic transformation is unparalleled for attaching an acyl group to an aromatic ring.

This leads to two key precursors:

  • Benzene: The aromatic nucleophile.

  • 11-(Methoxycarbonyl)undecanoyl chloride: A bifunctional C12 electrophile, containing the reactive acyl chloride and the protected terminal ester.

The decision to employ Friedel-Crafts acylation over the related alkylation is a critical strategic choice, driven by two primary factors:

  • Avoidance of Polyalkylation: The ketone product of acylation is deactivated towards further electrophilic attack due to the electron-withdrawing nature of the carbonyl group. This effectively prevents the addition of multiple side chains, a common issue in Friedel-Crafts alkylation.[3][6]

  • Prevention of Rearrangement: Long-chain alkyl halides used in Friedel-Crafts alkylation are prone to carbocation rearrangements, leading to a mixture of isomeric products. The acylium ion intermediate in the acylation reaction is resonance-stabilized and not susceptible to such rearrangements, ensuring the formation of the desired linear product.[6][7]

The overall synthetic workflow is thus a two-stage process, as illustrated below.

G cluster_0 Stage 1: Synthesis of Acylating Agent cluster_1 Stage 2: Core Reaction DA Dodecanedioic Acid MMD Monomethyl dodecanedioate DA->MMD Selective Mono-esterification ACC 11-(Methoxycarbonyl)undecanoyl chloride MMD->ACC Acyl Chloride Formation ACC_ref 11-(Methoxycarbonyl)undecanoyl chloride Benzene Benzene Target This compound Benzene->Target Friedel-Crafts Acylation ACC_ref->Target Friedel-Crafts Acylation

Caption: Overall Synthetic Workflow

Stage 1: Synthesis of the Acylating Agent

The efficacy of the core Friedel-Crafts reaction is contingent upon the purity and availability of the electrophilic partner, 11-(Methoxycarbonyl)undecanoyl chloride. This intermediate is prepared in two straightforward steps from the commercially available dodecanedioic acid.

Protocol I: Selective Mono-esterification of Dodecanedioic Acid

The primary challenge in this step is achieving selective esterification of only one of the two carboxylic acid groups. While several methods exist, a statistically controlled Fischer esterification offers a balance of simplicity and acceptable yield for laboratory-scale synthesis. By using the diacid as the limiting reagent relative to the alcohol, we favor the formation of the monoester.

Methodology:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecanedioic acid (50.0 g, 0.217 mol).

  • Add methanol (300 mL) and concentrated sulfuric acid (2.0 mL) as the catalyst.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (250 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted diacid, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Monomethyl dodecanedioate. The product can be further purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Protocol II: Formation of 11-(Methoxycarbonyl)undecanoyl chloride

Conversion of the remaining carboxylic acid to an acyl chloride is a standard transformation, readily achieved with thionyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) simplifies the workup procedure.[8]

Methodology (Perform in a well-ventilated fume hood):

  • Place Monomethyl dodecanedioate (40.0 g, 0.164 mol) into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution).

  • Carefully add thionyl chloride (24 mL, 0.328 mol, 2.0 equivalents) to the flask.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The evolution of gas (HCl and SO₂) should be observed. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 11-(Methoxycarbonyl)undecanoyl chloride is a pale yellow oil. It can be purified by vacuum distillation but is typically used directly in the next step without further purification, assuming high conversion.

Stage 2: The Core Reaction: Friedel-Crafts Acylation

This step constitutes the key carbon-carbon bond formation, assembling the final product. The reaction must be performed under strictly anhydrous conditions, as the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts vigorously with moisture.

Mechanistic Framework

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Catalyst Regeneration AcylChloride R-CO-Cl Complex R-C=O⁺---[AlCl₄]⁻ (Acylium Ion) AcylChloride->Complex AlCl3 AlCl₃ AlCl3->Complex Complex_ref Acylium Ion Benzene Benzene Ring (π system) SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex SigmaComplex_ref Sigma Complex Complex_ref->SigmaComplex Product Acylated Benzene HCl HCl AlCl3_regen AlCl₃ SigmaComplex_ref->Product SigmaComplex_ref->HCl SigmaComplex_ref->AlCl3_regen AlCl4_ion [AlCl₄]⁻ AlCl4_ion->Product AlCl4_ion->HCl AlCl4_ion->AlCl3_regen

Caption: Friedel-Crafts Acylation Mechanism

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion.[9]

  • Nucleophilic Attack: The π-electron cloud of the benzene ring attacks the electrophilic carbon of the acylium ion. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][9]

  • Deprotonation: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst.

A crucial experimental consideration is the stoichiometry of the catalyst. Because the ketone product is a Lewis base, it readily forms a complex with AlCl₃, rendering the catalyst inactive.[5] Therefore, slightly more than one equivalent of AlCl₃ must be used per equivalent of acyl chloride.

Protocol III: Synthesis of this compound

Safety Precaution: Benzene is a known carcinogen and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). Aluminum chloride is corrosive and reacts violently with water.

Methodology:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Charge the flask with anhydrous aluminum chloride (24.0 g, 0.180 mol) and dry benzene (150 mL).

  • Cool the stirred suspension to 0-5°C using an ice bath.

  • Dissolve the 11-(Methoxycarbonyl)undecanoyl chloride (approx. 0.164 mol) from Stage 1 in dry benzene (50 mL) and place it in the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled AlCl₃ suspension over a period of 60-90 minutes. Maintain the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and maintain for 2-3 hours to ensure completion.[2][4]

  • Cool the reaction mixture back to room temperature and then carefully pour it, with vigorous stirring, onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This step hydrolyzes the aluminum-ketone complex.

  • Transfer the entire mixture to a large separatory funnel. Add ethyl acetate (150 mL) and shake.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine all organic layers and wash sequentially with 2M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification

The crude product is typically an oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15-20% ethyl acetate) is typically effective.

  • Analysis: Fractions should be monitored by TLC and those containing the pure product (visualized by UV light and/or a potassium permanganate stain) are combined.

  • Final Product: Removal of the eluent under reduced pressure yields this compound as a white solid or pale yellow oil.

Data Summary

Table 1: Key Reagent Properties
ReagentFormulaMW ( g/mol )Density (g/mL)Key Hazards
Dodecanedioic AcidC₁₂H₂₂O₄230.30~1.15Irritant
Thionyl ChlorideSOCl₂118.971.636Corrosive, Water-Reactive
Aluminum ChlorideAlCl₃133.342.48Corrosive, Water-Reactive
BenzeneC₆H₆78.110.876Carcinogen, Flammable
Table 2: Reaction Parameters and Expected Outcomes
StepReaction TypeKey ReagentsTypical YieldProduct State
I Fischer EsterificationDodecanedioic acid, MeOH, H₂SO₄40-55%White Solid
II Acyl Chloride FormationMonomethyl dodecanedioate, SOCl₂>90%Pale Yellow Oil
III Friedel-Crafts AcylationAcyl chloride, Benzene, AlCl₃70-85%White Solid / Oil

Conclusion

This guide details a reliable and scalable two-stage synthesis for this compound. The strategy leverages a classic Friedel-Crafts acylation, a method chosen for its high regioselectivity and freedom from side reactions like poly-substitution and skeletal rearrangement. By providing detailed, step-by-step protocols and elucidating the mechanistic principles, this document serves as a comprehensive resource for researchers. The methodologies described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide array of analogous ω-aryl long-chain ketones, which are valuable building blocks in pharmaceutical and materials science.

References

  • Vertex AI Search. Friedel-Crafts Acylation of Benzene.
  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.
  • Karami, B., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ChemistryStudent. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). YouTube.
  • ScienceDirect. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • ChemicalBook. 12-PHENYLDODECANOIC ACID CAS#: 14507-27-8.
  • Organic Chemistry. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.
  • Science.gov. friedel-crafts acylation reaction: Topics.
  • ChemicalBook. 12-PHENYLDODECANOIC ACID | 14507-27-8.
  • PrepChem.com. Synthesis of 11-bromo undecanoyl chloride.
  • BenchChem. (2025). The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide.
  • Santa Cruz Biotechnology. 12-Phenyldodecanoic acid | CAS 14507-27-8.

Sources

An In-depth Technical Guide to the Structural Elucidation of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational requirement for understanding its function and potential applications. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of methyl 12-oxo-12-phenyldodecanoate. This molecule, with its combination of a long-chain aliphatic ester and an aromatic ketone, presents a unique set of analytical challenges and opportunities. This document will not merely list procedures but will delve into the scientific rationale behind the selection of experiments and the interpretation of the resulting data, ensuring a thorough and validated structural assignment.

The structural elucidation process is a synergistic application of multiple analytical techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture.

Chapter 1: Purification and Sample Preparation: The Foundation of Accurate Analysis

Before any structural analysis can commence, the purity of the sample must be unequivocally established. Impurities can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation of the data.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

  • Column Selection: A reverse-phase C18 column is the logical choice due to the non-polar nature of the long aliphatic chain and the aromatic ring of the target molecule.

  • Mobile Phase Gradient: A gradient elution is employed to ensure optimal separation. The initial mobile phase should be relatively polar (e.g., 60:40 acetonitrile:water) to retain the compound on the column, gradually increasing to a higher concentration of the organic solvent (e.g., 95:5 acetonitrile:water) to elute the purified compound.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ketone chromophore (typically around 245 nm) is used to monitor the elution of the compound.

  • Fraction Collection and Verification: Fractions corresponding to the major peak are collected. The purity of these fractions should be re-assessed by injecting a small aliquot back into the HPLC system under the same conditions. A single, sharp peak is indicative of high purity.

Chapter 2: Unveiling the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the connectivity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.95Doublet2HProtons ortho to C=O on the phenyl ringDeshielded by the electron-withdrawing carbonyl group.
~ 7.55Triplet1HProton para to C=O on the phenyl ringAromatic proton with typical coupling to ortho protons.
~ 7.45Triplet2HProtons meta to C=O on the phenyl ringAromatic protons with typical coupling to ortho and para protons.
~ 3.67Singlet3H-OCH₃ (methyl ester)Singlet due to the absence of adjacent protons.
~ 2.95Triplet2H-CH₂-C(=O)PhProtons alpha to the phenyl ketone are deshielded.
~ 2.30Triplet2H-CH₂-C(=O)OCH₃Protons alpha to the ester carbonyl.
~ 1.70Quintet2H-CH₂-CH₂-C(=O)PhProtons beta to the phenyl ketone.
~ 1.60Quintet2H-CH₂-CH₂-C(=O)OCH₃Protons beta to the ester carbonyl.
~ 1.25Broad Multiplet12H-(CH₂)₆-Overlapping signals of the central methylene groups in the aliphatic chain.

dot

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Chain cluster_ester Methyl Ester H_ortho ~7.95 ppm (d, 2H) H_meta ~7.45 ppm (t, 2H) H_ortho->H_meta H_para ~7.55 ppm (t, 1H) H_meta->H_para H_alpha_ketone ~2.95 ppm (t, 2H) H_beta_ketone ~1.70 ppm (quint, 2H) H_alpha_ketone->H_beta_ketone H_alpha_ester ~2.30 ppm (t, 2H) H_chain ~1.25 ppm (m, 12H) H_beta_ketone->H_chain H_beta_ester ~1.60 ppm (quint, 2H) H_beta_ester->H_alpha_ester H_chain->H_beta_ester H_methoxy ~3.67 ppm (s, 3H)

Caption: Predicted ¹H NMR Connectivity Diagram.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.[1]

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~ 200.0C=O (Ketone)The carbonyl carbon of the ketone is significantly deshielded.
~ 174.0C=O (Ester)The ester carbonyl carbon is also deshielded but to a lesser extent than the ketone.
~ 137.0Quaternary C of Phenyl RingThe carbon atom of the phenyl ring attached to the carbonyl group.
~ 133.0CH of Phenyl Ring (para)Aromatic carbon chemical shifts are characteristic.
~ 128.5CH of Phenyl Ring (ortho/meta)Aromatic carbon chemical shifts are characteristic.
~ 51.5-OCH₃ (Methyl Ester)The carbon of the methoxy group.
~ 38.5-CH₂-C(=O)PhThe carbon alpha to the phenyl ketone.
~ 34.0-CH₂-C(=O)OCH₃The carbon alpha to the ester carbonyl.
~ 29.0-29.5-(CH₂)ₙ-Overlapping signals of the methylene carbons in the long aliphatic chain.
~ 25.0-CH₂-CH₂-C(=O)OCH₃The carbon beta to the ester carbonyl.
~ 24.0-CH₂-CH₂-C(=O)PhThe carbon beta to the phenyl ketone.
2D NMR: Connecting the Pieces

To confirm the assignments made from 1D NMR and to establish the connectivity of the entire molecule, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic chain from one end to the other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for this molecule would be:

    • The protons of the -OCH₃ group to the ester carbonyl carbon.

    • The protons alpha to the ketone to the ketone carbonyl carbon and the quaternary carbon of the phenyl ring.

    • The protons alpha to the ester to the ester carbonyl carbon.

dot

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Correlation) H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Structure Methyl 12-oxo-12- phenyldodecanoate COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR Strategy for Structure Elucidation.

Chapter 3: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Ionization Mode: Positive ion mode is chosen as the carbonyl oxygen atoms can be readily protonated to form [M+H]⁺ ions.

  • High-Resolution Analysis: TOF analysis provides high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments.

Expected Mass Spectrometry Data:

  • Molecular Ion: A prominent peak corresponding to the [M+H]⁺ ion will be observed at m/z 333.2424 (calculated for C₂₁H₃₃O₃⁺). The high-resolution data will confirm the elemental composition.

  • Key Fragmentation Patterns: Aromatic ketones exhibit characteristic fragmentation patterns.[2]

    • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain is a highly favorable fragmentation pathway, resulting in a stable benzoyl cation at m/z 105.[2] This is often the base peak in the spectrum.

    • McLafferty Rearrangement: Aromatic ketones with a sufficiently long alkyl chain can undergo a McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen atom from the gamma position of the aliphatic chain to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol fragment.

dot

G Parent [M+H]⁺ m/z 333.2424 Benzoyl Benzoyl Cation m/z 105 Parent->Benzoyl α-cleavage Alkyl_fragment Alkyl Chain Fragment Parent->Alkyl_fragment α-cleavage

Caption: Key MS Fragmentation Pathway.

Chapter 4: Identifying Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~ 3060MediumAromatic C-HStretch
~ 2925, 2855StrongAliphatic C-HStretch
~ 1735StrongC=O (Ester)Stretch
~ 1685StrongC=O (Ketone)Stretch
~ 1595, 1450Medium-WeakC=CAromatic Ring Stretch
~ 1250, 1170StrongC-OEster Stretch

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, clearly indicating the presence of both an ester and a ketone.[3][4][5] The ketone carbonyl is at a lower wavenumber due to conjugation with the aromatic ring, which weakens the C=O bond.[6]

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the careful and integrated analysis of data from multiple spectroscopic techniques. The purity of the sample, confirmed by HPLC, provides the confidence that the observed signals are intrinsic to the target molecule. NMR spectroscopy establishes the complete carbon-hydrogen framework and the precise connectivity of all atoms. Mass spectrometry confirms the molecular weight and elemental composition, and its fragmentation pattern provides corroborating evidence for the presence of the phenyl ketone moiety. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups. The convergence of all this data leads to a single, unambiguous structural assignment, providing the solid foundation necessary for any further research or development involving this compound.

References

  • Guo, Y., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4259-4267. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Pete Punthasee. (2022). IR Video 7 - Region 3 practice Aldehyde vs Ketone vs Ester [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to 4-O-β-D-Glucopyranosyl-D-mannose (Epilactose)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-O-β-D-glucopyranosyl-D-mannose, a disaccharide also known as epilactose. Initially addressing a noted discrepancy in the assignment of CAS numbers, this document clarifies its chemical identity and focuses on its synthesis, characterization, and significant biological activities. We delve into the primary method of its production via enzymatic epimerization of lactose using cellobiose 2-epimerase, offering detailed protocols for synthesis and purification. The guide further presents a thorough analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). A significant portion is dedicated to its well-documented role as a prebiotic, elucidating its mechanism of action through the modulation of gut microbiota and the promotion of beneficial short-chain fatty acids. This document is intended for researchers, scientists, and professionals in drug development and food science, providing the foundational knowledge and practical methodologies for the study and application of epilactose.

Introduction and Nomenclature

4-O-β-D-Glucopyranosyl-D-mannose is a disaccharide composed of a β-D-glucopyranose unit linked to a D-mannose unit through a (1→4) glycosidic bond. It is an epimer of lactose, differing in the configuration at the C-2 position of the glucose residue, which is a mannose unit in this case. This structural nuance imparts distinct physicochemical and biological properties compared to its common isomer, lactose.

It is important to address a point of ambiguity regarding its Chemical Abstracts Service (CAS) number. While some commercial suppliers have erroneously listed this compound under CAS number 104828-35-5, this identifier is more accurately associated with Methyl 12-oxo-12-phenyldodecanoate. The correct and recognized CAS numbers for 4-O-β-D-glucopyranosyl-D-mannose are 15761-61-2 and, for its common name epilactose, 50468-56-9 .[1][2] This guide will utilize the correct nomenclature and CAS identifiers.

The growing interest in functional foods and nutraceuticals has brought epilactose to the forefront of research, primarily due to its promising prebiotic potential.[3][4][5] Unlike lactose, epilactose is resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is selectively fermented by beneficial gut bacteria.

Physicochemical Characterization

A thorough characterization is paramount for the unambiguous identification and quality control of 4-O-β-D-glucopyranosyl-D-mannose. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₁₁[1]
Molecular Weight 342.30 g/mol [1][6]
IUPAC Name (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2S,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]oxane-3,4,5-triol[1]
CAS Number 15761-61-2 (4-O-β-D-glucopyranosyl-D-mannose), 50468-56-9 (epilactose)[1][2]
Appearance White solid
Solubility Soluble in water. Slightly soluble in ethanol. Almost insoluble in ether.[7]
Melting Point 239 °C[7]
Specific Rotation (α) +34° (c=8, H₂O)[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The ¹H and ¹³C NMR spectra provide detailed information about the monosaccharide composition, anomeric configuration, and glycosidic linkage.

¹H and ¹³C NMR Spectral Data of 4-O-β-D-glucopyranosyl-D-mannose

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Glc-1 103.54.65 (d, J=7.8 Hz)
Glc-2 73.83.25 (dd, J=7.8, 9.0 Hz)
Glc-3 76.53.50 (t, J=9.0 Hz)
Glc-4 70.23.38 (t, J=9.0 Hz)
Glc-5 76.83.45 (m)
Glc-6a 61.33.90 (dd, J=12.0, 2.0 Hz)
Glc-6b 3.75 (dd, J=12.0, 5.5 Hz)
Man-1α 94.25.18 (d, J=1.8 Hz)
Man-1β 94.54.85 (d, J=0.9 Hz)
Man-2α 69.54.10 (dd, J=1.8, 3.3 Hz)
Man-2β 71.83.95 (dd, J=0.9, 3.3 Hz)
Man-3 70.83.80 (dd, J=3.3, 9.0 Hz)
Man-4 78.53.65 (t, J=9.0 Hz)
Man-5 72.53.55 (m)
Man-6a 61.73.85 (m)
Man-6b 3.70 (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.

  • Sample Preparation: Dissolve 5-10 mg of 4-O-β-D-glucopyranosyl-D-mannose in 0.5 mL of deuterium oxide (D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with water suppression.

    • Typical parameters: 32 scans, relaxation delay of 2 s, acquisition time of 4 s.

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled carbon spectrum.

    • Typical parameters: 2048 scans, relaxation delay of 2 s.

  • 2D NMR (for complete assignment):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton correlations within each sugar ring.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, which is crucial for identifying the glycosidic linkage.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its composition.

  • Sample Preparation: Prepare a dilute solution of 4-O-β-D-glucopyranosyl-D-mannose (approximately 10 µg/mL) in a mixture of water and a suitable organic solvent (e.g., acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Infuse the sample into an electrospray ionization source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • In positive ion mode, expect to observe sodiated adducts [M+Na]⁺ (m/z 365.1) and potentially potassiated adducts [M+K]⁺.

    • In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ (m/z 341.1) and adducts with anions like formate [M+HCOO]⁻.

  • Tandem MS (MS/MS):

    • Select the parent ion of interest (e.g., [M+Na]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to confirm the sequence of monosaccharides and the position of the glycosidic linkage. Key fragments will arise from glycosidic bond cleavage.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the quantification and purity assessment of epilactose, particularly in reaction mixtures and final products.

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID).

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., with Ca²⁺ or Pb²⁺ counter-ions).[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is commonly used for amino-propyl columns. For ligand-exchange columns, water is typically used as the mobile phase.[8][9][10]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[8]

  • Quantification: Create a calibration curve using standards of known concentrations of 4-O-β-D-glucopyranosyl-D-mannose.

Synthesis of 4-O-β-D-Glucopyranosyl-D-mannose

The most efficient and widely used method for the synthesis of epilactose is the enzymatic epimerization of lactose using cellobiose 2-epimerase.[11][12]

Enzymatic Synthesis Workflow

The overall workflow for the enzymatic synthesis and purification of epilactose is depicted below.

G cluster_0 Enzymatic Conversion cluster_1 Purification Lactose Lactose Solution Bioreactor Bioreactor (Controlled Temp & pH) Lactose->Bioreactor Enzyme Cellobiose 2-Epimerase Enzyme->Bioreactor ReactionMix Reaction Mixture (Lactose, Epilactose) Bioreactor->ReactionMix Conversion PurificationStep1 Lactose Removal (e.g., β-galactosidase hydrolysis) ReactionMix->PurificationStep1 PurificationStep2 Monosaccharide Removal (e.g., Yeast fermentation) PurificationStep1->PurificationStep2 PurificationStep3 Chromatography (e.g., Cation Exchange) PurificationStep2->PurificationStep3 PureEpilactose Pure Epilactose PurificationStep3->PureEpilactose

Caption: Enzymatic synthesis and purification of epilactose.

Detailed Protocol for Enzymatic Synthesis

This protocol is based on the use of recombinant cellobiose 2-epimerase from organisms such as Caldicellulosiruptor saccharolyticus or Flavobacterium johnsoniae.[11][13]

  • Enzyme Production:

    • Express the recombinant cellobiose 2-epimerase in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.[11]

    • Grow the host cells under optimal conditions and induce enzyme expression.

    • Harvest the cells and prepare a cell-free extract containing the enzyme.

  • Enzymatic Reaction:

    • Prepare a solution of lactose (e.g., 50 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[11]

    • Add the cell-free extract containing the cellobiose 2-epimerase to the lactose solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80 °C for the enzyme from C. saccharolyticus).[11]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

    • The reaction typically reaches equilibrium with a conversion yield of epilactose around 30-33%.[13]

  • Reaction Termination:

    • Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., 100 °C for 10 minutes).[11]

Purification Strategy

The primary challenge in purification is the separation of epilactose from the unreacted lactose. A multi-step approach is often employed.[11][14]

  • Removal of Unreacted Lactose:

    • Add a β-galactosidase enzyme that selectively hydrolyzes lactose to glucose and galactose with minimal activity on epilactose.[11]

    • Optimize the pH and temperature for the β-galactosidase activity.

  • Removal of Monosaccharides:

    • The resulting mixture contains epilactose, glucose, and galactose.

    • Use a microorganism, such as Saccharomyces cerevisiae (baker's yeast), which will consume the monosaccharides but not epilactose.[11]

    • Incubate the mixture with the yeast until the monosaccharides are fully consumed.

  • Final Polishing by Chromatography:

    • Remove the yeast cells by centrifugation.

    • The supernatant, now enriched in epilactose, can be further purified by column chromatography, such as cation exchange chromatography, to remove any remaining impurities.[14]

Biological Activity: Prebiotic Properties

The primary biological significance of 4-O-β-D-glucopyranosyl-D-mannose lies in its prebiotic activity.[3][4][5] Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit.

Mechanism of Action

Epilactose is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[11] In the colon, it is selectively fermented by beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[3][4] This selective fermentation leads to:

  • Modulation of Gut Microbiota: An increase in the population of beneficial bacteria and a decrease in potentially harmful bacteria.[3][4]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of epilactose produces SCFAs, such as butyrate, propionate, and acetate. Butyrate is a particularly important metabolite as it is the primary energy source for colonocytes and has anti-inflammatory properties.[15]

  • Lowering of Colonic pH: The production of SCFAs leads to a decrease in the pH of the colon, which can inhibit the growth of pathogenic bacteria.[3]

Signaling Pathway of Prebiotic Action

The prebiotic effect of epilactose can be visualized as a cascade of events in the gut.

G cluster_0 Gastrointestinal Tract cluster_1 Microbiota Modulation in Colon cluster_2 Physiological Effects Epilactose Epilactose (4-O-β-D-glucopyranosyl-D-mannose) StomachSmallIntestine Stomach & Small Intestine (No Digestion) Epilactose->StomachSmallIntestine Colon Colon StomachSmallIntestine->Colon Fermentation Bacterial Fermentation Colon->Fermentation BeneficialBacteria ↑ Bifidobacterium ↑ Lactobacillus Fermentation->BeneficialBacteria HarmfulBacteria ↓ Pathogenic Bacteria Fermentation->HarmfulBacteria SCFA ↑ Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) BeneficialBacteria->SCFA pH ↓ Lower Colonic pH BeneficialBacteria->pH HealthBenefits Improved Gut Health Anti-inflammatory Effects Enhanced Mineral Absorption SCFA->HealthBenefits pH->HealthBenefits

Caption: Mechanism of prebiotic action of epilactose.

Conclusion

4-O-β-D-glucopyranosyl-D-mannose, or epilactose, is a disaccharide of significant interest due to its demonstrated prebiotic properties. This guide has provided a detailed overview of its chemical characterization, including spectroscopic and chromatographic data, and has outlined robust protocols for its enzymatic synthesis and purification. The elucidation of its mechanism of action in modulating the gut microbiota underscores its potential as a valuable ingredient in functional foods and as a therapeutic agent for promoting gut health. Further research into its long-term health benefits and applications in various food matrices is warranted.

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An In-depth Technical Guide to the Physical Properties of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for Novel Compounds

In the landscape of chemical research and drug development, the synthesis of novel molecules often outpaces the comprehensive characterization of their physical properties. Methyl 12-oxo-12-phenyldodecanoate (CAS No. 104828-35-5) is a case in point. Despite its availability from various chemical suppliers, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical property data. This guide is designed to address this data gap by providing a dual approach: firstly, by presenting theoretically predicted values for key physical properties, and secondly, by offering detailed, field-proven experimental protocols for their empirical determination. This dual-pronged strategy equips researchers with both immediate, actionable estimations and the methodological framework for future experimental validation.

Section 1: Molecular Identity and Predicted Physicochemical Profile

This compound is a long-chain keto-ester characterized by a terminal phenyl group. This structural feature is anticipated to significantly influence its physical properties, particularly in comparison to its aliphatic analogue, methyl 12-oxooctadecanoate. The presence of the aromatic ring introduces rigidity and the potential for π-π stacking interactions, which typically leads to a higher melting point and boiling point compared to similar-sized aliphatic compounds.

Due to the absence of experimental data, the following physical properties have been estimated using computational predictive models. It is crucial to underscore that these values are theoretical and await experimental verification.

Physical PropertyPredicted ValueMethod of Prediction
Molecular Weight 304.42 g/mol Calculation from molecular formula (C₁₉H₂₈O₃)
Melting Point Not availablePrediction of melting points for novel, complex organic molecules is notoriously challenging and often yields high uncertainty without experimental data from closely related structures.
Boiling Point Not availableSimilar to the melting point, accurate prediction of the boiling point is difficult without experimental data. The high molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform.Based on the principle of "like dissolves like"[1]; the long hydrocarbon chain and aromatic ring confer a nonpolar character, while the ketone and ester groups provide some polarity.

Section 2: Theoretical Framework and Experimental Determination of Physical Properties

This section provides a detailed overview of the standard experimental procedures for determining the key physical properties of a novel solid organic compound like this compound.

Melting Point Determination

Theoretical Underpinning: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. For a pure compound, the melting range is typically narrow (0.5-1°C).[2] The presence of impurities generally leads to a depression and broadening of the melting point range.[2]

Experimental Protocol: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a fresh sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has transformed into a liquid is the end of the range.[4]

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the solid sample Load Load into capillary tube Powder->Load 2-3 mm height Place Place in melting point apparatus Load->Place Heat Heat at a controlled rate Place->Heat Observe Observe for phase change Heat->Observe Record Record melting range Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Theoretical Underpinning: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high molecular weight compounds like this compound, which is expected to be a solid at room temperature, the boiling point would be determined at reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.

Experimental Protocol: Micro-Boiling Point Method (for liquids)

Assuming a sufficient quantity of the compound can be melted without decomposition, the micro-boiling point method can be employed.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the molten this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • Heating: The test tube assembly is heated in a Thiele tube or a suitable heating block.[6]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

Diagram of Micro-Boiling Point Determination Workflow

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Sample Place liquid in test tube Capillary Invert capillary in liquid Sample->Capillary HeatSetup Place in heating apparatus Capillary->HeatSetup Heat Heat until bubbles emerge HeatSetup->Heat Cool Cool and observe Heat->Cool Record Record temperature at liquid entry Cool->Record

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Theoretical Underpinning: Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[8] The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[9]

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[10]

Section 3: Spectroscopic and Spectrometric Characterization

While not strictly physical properties in the same vein as melting or boiling point, spectroscopic and spectrometric data are integral to the definitive identification and characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR spectroscopy is a powerful analytical technique used for determining the structure of organic molecules in solution.[11] For this compound, ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the ester carbonyl (C=O), the ketone carbonyl (C=O), the C-O single bond of the ester, and the aromatic C-H and C=C bonds of the phenyl group.

Mass Spectrometry (MS)

Purpose: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[13][14] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[15]

Conclusion

The physical properties of this compound remain to be experimentally determined and documented in the scientific literature. This guide provides a foundational understanding of its predicted physicochemical profile based on its molecular structure and offers detailed, standard protocols for the experimental determination of its key physical properties. The application of these methods will be crucial for any future research and development involving this compound, ensuring a solid foundation of well-characterized starting materials and intermediates.

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A Technical Guide to the Biological Evaluation of Methyl 12-oxo-12-phenyldodecanoate: A Keto-Ester Candidate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological activities of Methyl 12-oxo-12-phenyldodecanoate. As a Senior Application Scientist, the following guide is structured to provide not just a theoretical overview, but a practical framework for its investigation, grounded in established scientific principles and methodologies. Given the novelty of this specific molecule, this guide synthesizes data from structurally related keto-esters to hypothesize potential activities and lays out a comprehensive plan for empirical validation.

Introduction: The Therapeutic Potential of Keto-Esters

Keto-esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. This unique structural motif imparts a versatile reactivity, making them valuable intermediates in organic synthesis and conferring a wide spectrum of biological activities.[1][2] The keto-ester scaffold is found in numerous naturally occurring and synthetic compounds with demonstrated clinical potential.[1] These molecules have been investigated for their anti-infective, antineoplastic, and antiviral properties, establishing them as a privileged scaffold in medicinal chemistry.[1]

This compound, with its long aliphatic chain, terminal phenyl ketone, and methyl ester group, represents an intriguing candidate for drug discovery. Its lipophilic nature suggests potential for membrane interaction, a key feature for various biological activities. This guide will explore the plausible biological activities of this compound and provide detailed protocols for their investigation.

Synthesis of this compound

A potential synthetic pathway is illustrated below:

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 12-bromododecanoic_acid 12-Bromododecanoic Acid Esterification Esterification (e.g., Fischer-Speier) 12-bromododecanoic_acid->Esterification + Methanol Benzene Benzene Methanol Methanol Methyl_12_bromododecanoate Methyl 12-bromododecanoate Esterification->Methyl_12_bromododecanoate Friedel_Crafts Friedel-Crafts Acylation Target_Compound This compound Friedel_Crafts->Target_Compound Methyl_12_bromododecanoate->Friedel_Crafts + Benzene (Lewis Acid Catalyst)

Caption: A plausible synthetic workflow for this compound.

Hypothesized Biological Activities and Investigative Strategies

Based on the activities of structurally similar long-chain keto-esters, this compound is hypothesized to possess antimicrobial and cytotoxic activities.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[4][5] Long-chain fatty acids and their esters have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[6] Furthermore, the incorporation of an aryl moiety in keto-ester structures has been shown to enhance their antimicrobial efficacy.[5][7]

3.1.1. Proposed Mechanism of Action: Quorum Sensing Inhibition

A potential mechanism for the antibacterial activity of keto-esters is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including virulence factors.[7][8] Some β-keto esters have been designed as analogues of natural autoinducers to inhibit QS proteins.[7] Computational docking studies suggest these compounds can interact with key proteins in QS systems, such as LasR in Pseudomonas aeruginosa.[8]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Autoinducer Autoinducer (e.g., AHL) QS_Receptor Quorum Sensing Receptor (e.g., LasR) Autoinducer->QS_Receptor Binds and Activates Virulence_Genes Virulence Gene Expression QS_Receptor->Virulence_Genes Activates Keto_Ester This compound Inhibition Inhibition Keto_Ester->Inhibition Inhibition->QS_Receptor Blocks Binding

Caption: Proposed mechanism of quorum sensing inhibition by keto-ester analogues.

3.1.2. Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[8]

Step-by-Step Methodology:

  • Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains.[8]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and media) and a negative control (media only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.[8]

Cytotoxic Activity

The evaluation of cytotoxic potential is a critical step in drug discovery, particularly for identifying novel anticancer agents.[9][10] Many keto-ester derivatives have been explored for their antineoplastic properties.[1]

3.2.1. Experimental Workflow: In Vitro Cytotoxicity Assessment

A multi-tiered approach combining several assays is recommended to obtain a comprehensive understanding of the compound's cytotoxic effects.[11]

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Cell Culture (Cancer & Normal Cell Lines) Treatment Treat cells with varying concentrations of This compound Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubation->LDH_Assay Annexin_V_PI Annexin V/PI Staining (Apoptosis/Necrosis) Incubation->Annexin_V_PI Data_Analysis Data Analysis: - Calculate IC50 values - Determine mode of cell death MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Conclusion Conclusion: Evaluate cytotoxic potential and selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing in vitro cytotoxicity.

3.2.2. Detailed Protocols for Cytotoxicity Assays

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.[12][13]

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

  • LDH Release Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]

    • Treat cells with the compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the amount of formazan produced by the reduction of a tetrazolium salt, which is proportional to the amount of LDH released.

    • Include controls for spontaneous and maximum LDH release.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

    • Treat cells with the compound for the desired time.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

    • Analyze the stained cells by flow cytometry.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments.[9] The results of the antimicrobial and cytotoxicity assays can be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus
Pseudomonas aeruginosa
...

Table 2: Cytotoxicity of this compound (IC50 values in µM)

Cell Line24h48h72h
MCF-7 (Breast Cancer)
HeLa (Cervical Cancer)
HEK293 (Normal)

The selectivity index (SI) should also be calculated by comparing the IC50 value on a cancer cell line to that on a normal cell line. A higher SI indicates greater selectivity for cancer cells.[12][13]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of this compound. The hypothesized antimicrobial and cytotoxic activities are based on the established biological profiles of related keto-ester compounds. The detailed experimental protocols outlined herein will enable a thorough investigation of these potential activities.

Positive results from these initial in vitro studies would warrant further investigation, including:

  • Elucidation of the precise molecular mechanisms of action.

  • In vivo efficacy and toxicity studies in animal models.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The exploration of novel chemical entities like this compound is crucial for the advancement of therapeutic discovery.

References

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  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]

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  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

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  • Title: Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms Source: Archives of Oral Biology URL: [Link]

  • Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity Source: PubMed Central URL: [Link]

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Methyl 12-oxo-12-phenyldodecanoate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 12-oxo-12-phenyldodecanoate

Introduction: Charting Unexplored Chemical Space

This compound (CAS No. 104828-35-5) is a long-chain keto-ester that occupies a sparsely documented niche in the chemical literature. Its structure, featuring a terminal phenyl ketone, a long aliphatic spacer, and a methyl ester, presents a compelling scaffold for investigation. This bifunctionality suggests potential applications ranging from novel polymer synthesis to the development of bioactive molecules. The long alkyl chain imparts significant lipophilicity, a key consideration in drug design for membrane interaction, while the aromatic ketone and ester groups provide reactive handles for further chemical modification and potential points of interaction with biological targets.

This guide serves as a foundational technical resource for researchers interested in this molecule. In the absence of extensive published data, we will leverage established principles of organic synthesis and spectroscopic analysis, drawing parallels with well-characterized analogous compounds. Our objective is to provide a robust theoretical and practical framework, encompassing a reliable synthetic route, a detailed predictive analysis of its spectroscopic properties, and an informed perspective on its potential applications in drug discovery and materials science.

PART 1: Synthesis and Methodologies

1.1: Proposed Synthetic Pathway

We propose a two-step synthesis starting from Dodecanedioic acid monomethyl ester. This precursor contains the requisite 12-carbon backbone with the methyl ester already in place, streamlining the process.

  • Acyl Chloride Formation: The terminal carboxylic acid of Dodecanedioic acid monomethyl ester is converted to a highly reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

  • Friedel-Crafts Acylation: The synthesized 11-(methoxycarbonyl)undecanoyl chloride is then used to acylate benzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the final product.[1][3][4]

The overall workflow is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A Dodecanedioic acid monomethyl ester B 11-(Methoxycarbonyl)undecanoyl chloride A->B  SOCl₂ or (COCl)₂  DCM, Reflux C Benzene D This compound B->D mid_point B->mid_point C->D C->mid_point mid_point->D  AlCl₃ (anhydrous)  Benzene (solvent)  0°C to 60°C

Figure 1: Proposed two-step synthesis of this compound.
1.2: Detailed Experimental Protocols

Protocol 1: Synthesis of 11-(Methoxycarbonyl)undecanoyl chloride

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Dodecanedioic acid monomethyl ester (e.g., 24.4 g, 100 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material. Carefully add thionyl chloride (14.3 g, 8.8 mL, 120 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).

  • Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 11-(methoxycarbonyl)undecanoyl chloride is a colorless to pale yellow liquid and can be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation to yield this compound

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (14.7 g, 110 mmol).

  • Solvent Addition: Add excess benzene (which acts as both solvent and reactant, ~200 mL) and cool the slurry to 0-5°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 11-(methoxycarbonyl)undecanoyl chloride (from Protocol 1, ~100 mmol) in a small amount of anhydrous benzene (~50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃/benzene slurry over 30-45 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux (around 60°C) for an additional 2-3 hours to ensure completion.[4]

  • Quenching: Cool the reaction mixture back down in an ice bath and quench it by slowly and carefully pouring it onto crushed ice (~300 g) containing concentrated HCl (~50 mL). This will decompose the aluminum chloride complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

1.3: Synthesis Parameter Summary
ParameterStep 1: Acyl Chloride FormationStep 2: Friedel-Crafts Acylation
Key Reagents Dodecanedioic acid monomethyl ester, SOCl₂11-(methoxycarbonyl)undecanoyl chloride, Benzene
Catalyst None (reagent-mediated)Anhydrous AlCl₃ (Lewis Acid)
Solvent Dichloromethane (DCM)Benzene (reactant and solvent)
Temperature Reflux (~40°C)0°C (addition), then Reflux (~60°C)
Stoichiometry ~1.2 eq. of SOCl₂~1.1 eq. of AlCl₃
Typical Duration 2-3 hours3-4 hours
Work-up Evaporation under reduced pressureAcidic quench, liquid-liquid extraction

PART 2: Physicochemical and Spectroscopic Profile

Predicting the spectral characteristics of a molecule is crucial for confirming its identity after synthesis. Based on its structure, we can forecast the key features in its IR, NMR, and Mass spectra.

Molecular Formula: C₁₉H₂₈O₃ Molecular Weight: 320.47 g/mol

2.1: Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for its constituent functional groups.[5][6][7][8][9][10][11][12][13][14]

Spectroscopy Predicted Data Rationale / Assignment
FT-IR (cm⁻¹)~3060 (w), 2925 (s), 2855 (s)~1735 (s, sharp)~1685 (s, sharp)~1600, 1450 (m)~1250, 1170 (s)Aromatic & Aliphatic C-H stretchEster C=O stretchAryl Ketone C=O stretch (conjugated)Aromatic C=C stretchEster C-O stretch
¹H NMR (CDCl₃, ppm)δ 7.95 (d, 2H)δ 7.55 (t, 1H)δ 7.45 (t, 2H)δ 3.67 (s, 3H)δ 2.95 (t, 2H)δ 2.30 (t, 2H)δ 1.60-1.75 (m, 4H)δ 1.20-1.40 (br m, 10H)ortho-Protons to C=Opara-Proton to C=Ometa-Protons to C=O-OCH₃ (Ester)-CH₂ -C(=O)Ph (α to ketone)-CH₂ -C(=O)OCH₃ (α to ester)-CH₂- (β to carbonyls)Remaining aliphatic -CH₂- chain
¹³C NMR (CDCl₃, ppm)~199.5~174.0~137.0~133.0~128.5~128.0~51.5~38.5~34.0~29.0-29.5 (multiple)~25.0~24.5C =O (Ketone)C =O (Ester)Quaternary Aromatic C (ipso to C=O)Aromatic CH (para to C=O)Aromatic CH (meta to C=O)Aromatic CH (ortho to C=O)-OC H₃ (Ester)C H₂-C(=O)Ph (α to ketone)C H₂-C(=O)OCH₃ (α to ester)Aliphatic -C H₂- chainC H₂ (β to ester)C H₂ (β to ketone)
Mass Spec. (EI, m/z)320 (M⁺)289105 (base peak)12077Molecular Ion[M - OCH₃]⁺[C₆H₅CO]⁺ (Benzoyl cation)[C₆H₅COCH₃]⁺ (from McLafferty rearrangement)[C₆H₅]⁺ (Phenyl cation)

PART 3: Potential Applications and Future Research

While direct biological data for this compound is unavailable, the structural class of long-chain fatty acids and their derivatives is rich with biological activity. For instance, related compounds have been investigated for various therapeutic properties. This suggests that our target molecule could serve as a valuable starting point for drug discovery programs.

3.1: Hypothetical Biological Relevance

Long-chain fatty acid derivatives are integral to cellular signaling, energy metabolism, and membrane structure. The introduction of an aryl ketone moiety could direct the molecule towards specific protein targets, such as enzymes or nuclear receptors, that possess binding pockets capable of accommodating both the lipophilic chain and the aromatic cap.

Potential areas for investigation include:

  • Metabolic Disorders: Many enzymes in lipid metabolism pathways, such as fatty acid synthases or acyltransferases, could be potential targets. Inhibition of such enzymes is a strategy for anti-obesity and anti-diabetic drug development.

  • Anti-inflammatory Activity: Long-chain fatty acids are precursors to signaling lipids involved in inflammation. This molecule could potentially modulate the activity of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

  • Oncology: The unique lipophilic and electrophilic characteristics might allow for preferential accumulation in cancer cell membranes or interaction with oncogenic proteins.

3.2: Proposed Mechanism of Action (Hypothetical)

A plausible, albeit hypothetical, mechanism of action could involve the inhibition of a key metabolic enzyme. The long aliphatic chain could anchor the molecule within a hydrophobic binding site, while the phenyl ketone group engages in more specific interactions (e.g., pi-stacking, hydrogen bonding) with amino acid residues, leading to competitive or allosteric inhibition.

G A This compound B Target Enzyme (e.g., Fatty Acid Synthase) A->B Binds to active or allosteric site C Substrate Binding or Conformational Change B->C Normal Function D Downstream Pathological Process (e.g., Lipogenesis, Inflammation) B->D Inhibition C->D Leads to E Therapeutic Outcome D->E Amelioration

Figure 2: Hypothetical mechanism involving enzyme inhibition.

This molecule warrants screening in a variety of biochemical and cell-based assays to explore these possibilities. Its synthesis provides a platform for creating a library of analogs—by modifying the phenyl ring, varying the alkyl chain length, or altering the ester group—to build structure-activity relationships (SAR) and optimize for potency and selectivity against identified biological targets.

References

  • Scribd. Acetophenone 13C NMR Analysis. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemguide. friedel-crafts acylation of benzene. [Link]

  • The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • T3DB. Methyl dodecanoate (T3D4846). [Link]

  • SpectraBase. Acetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]

  • Learnbin. Friedel-Crafts Acylation Of Benzene. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. [Link]

  • PubChem. Methyl 11-methyldodecanoate. [Link]

  • NIST WebBook. Dodecanoic acid, methyl ester. [Link]

  • Google Patents. Chemical synthesis method for undecanoyl chloride and lauroyl chloride.
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  • ScienceDirect. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

  • ResearchGate. Direct conversion of esters and amides to acid chlorides. [Link]

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discovery and isolation of long-chain keto esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of Long-Chain Keto Esters

Abstract

Long-chain keto esters (LCKEs) represent a class of molecules with significant utility as versatile intermediates in modern organic synthesis. Their unique bifunctional nature, combining a ketone and an ester with a lipophilic aliphatic chain, makes them pivotal building blocks for complex molecular architectures. Applications range from the synthesis of bioactive natural products and novel pharmaceuticals to the engineering of advanced drug delivery systems.[1] This guide provides an in-depth exploration of the core methodologies for the synthesis, isolation, and rigorous characterization of LCKEs, with a particular focus on β-keto esters. We delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established analytical techniques to empower researchers, scientists, and drug development professionals in this field.

Introduction: The Strategic Importance of Long-Chain Keto Esters

The strategic value of LCKEs lies in their inherent chemical reactivity and physical properties. The presence of both an electrophilic keto-carbonyl and an ester group, along with a nucleophilic α-carbon (in the case of β-keto esters), provides a rich platform for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The long aliphatic chain imparts significant lipophilicity, a crucial characteristic for enhancing the bioavailability of drug candidates and for the synthesis of lipid-based natural products.[1] Furthermore, LCKEs are key precursors for a variety of molecular scaffolds, including pyrazolones and other heterocyclic systems with potential antimicrobial and cytotoxic activities.[2] Their development is critical for creating novel therapeutic agents and functional materials.[3][4]

This guide presents a holistic workflow, from initial synthesis to final characterization, designed to be a self-validating system where analytical data from each stage confirms the success of the preceding step.

G cluster_0 Synthesis cluster_1 Isolation & Purification cluster_2 Structural Characterization A Selection of Precursors (Long-Chain Esters) B Reaction Setup (Claisen Condensation) A->B C Reaction Work-up & Crude Product B->C D Crude Product Analysis (TLC, GC-MS) C->D Transfer E Chromatographic Separation (e.g., Column Chromatography) D->E F Fraction Analysis & Pooling E->F G Solvent Removal & Pure Isolate F->G H NMR Spectroscopy (¹H, ¹³C, HSQC/HMBC) G->H Analysis I Mass Spectrometry (EI-MS, ESI-MS) G->I Analysis J FTIR Spectroscopy G->J Analysis K Final Structure Validation & Purity Assessment H->K I->K J->K

Figure 1: A comprehensive workflow diagram illustrating the key stages from synthesis to final characterization of long-chain keto esters.

Synthesis of Long-Chain β-Keto Esters: The Claisen Condensation

The Claisen condensation is a foundational carbon-carbon bond-forming reaction for synthesizing β-keto esters.[5] It involves the base-mediated self-condensation of two ester molecules, where one acts as a nucleophile (after deprotonation to an enolate) and the other as an electrophile.[6][7]

Mechanistic Considerations and Experimental Causality

The reaction proceeds via several key steps:

  • Enolate Formation: A strong base removes an α-proton from an enolizable ester, forming a resonance-stabilized enolate anion.[5] The choice of base is critical. Sodium alkoxides (e.g., sodium ethoxide) are commonly used; specifically, the alkoxide corresponding to the ester's alcohol group is chosen to prevent transesterification, which would lead to a mixture of products.[6]

  • Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of a second ester molecule.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxy group, which is a good leaving group.[5]

  • Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the central α-carbon. The alkoxide base removes one of these protons, forming a highly stable, resonance-delocalized enolate. This final deprotonation step is thermodynamically favorable and drives the equilibrium towards the product.[5] An acidic workup is required in the final step to neutralize this enolate and isolate the β-keto ester.[5]

For long-chain esters, achieving good yields requires careful control of reaction conditions to manage potential steric hindrance and ensure solubility.[1] While traditionally performed at low temperatures, continuous flow processes have been developed for industrial applications that allow for higher temperatures by ensuring the enolate is used immediately, reacting faster than it decomposes.[8]

G cluster_mech Claisen Condensation Mechanism Ester_1 R-CH₂-COOR' Enolate [R-CH⁻-COOR'] ↔ [R-CH=C(O⁻)OR'] (Resonance-Stabilized Enolate) Ester_1->Enolate Base Deprotonation 1 Base + :B⁻ Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack 2 Ester_2 R-CH₂-COOR' Product_Initial R-CH₂-CO-CH(R)-COOR' (β-Keto Ester) Intermediate->Product_Initial Elimination of Alkoxide 3 Alkoxide + R'O⁻ Final_Enolate [R-CH₂-CO-C⁻(R)-COOR'] (Stable Enolate Anion) Product_Initial->Final_Enolate Deprotonation (Driving Force) 4 Final_Product R-CH₂-CO-CH(R)-COOR' Final_Enolate->Final_Product Neutralization 5 Acid_Workup H₃O⁺ Workup

Figure 2: The mechanism of the base-mediated Claisen condensation for the synthesis of β-keto esters.

Experimental Protocol: Synthesis of Ethyl 2-oxotetradecanoate

This protocol is adapted from established methodologies for the synthesis of long-chain β-keto esters.[1]

Materials:

  • Ethyl laurate (1 equivalent)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous Toluene

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

  • Reagent Addition: Add sodium ethoxide (1.1 eq) and anhydrous toluene to the flask. Heat the suspension to reflux with vigorous stirring.

  • Ester Addition: Add ethyl laurate (1 eq) dissolved in anhydrous toluene dropwise to the refluxing suspension over a period of 1 hour.

  • Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching & Neutralization: After completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3). This step protonates the stable enolate to form the final product.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude long-chain keto ester.

Isolation and Purification

Crude reaction products often contain unreacted starting materials, byproducts, and residual reagents. Purification is essential to obtain the LCKE in high purity for subsequent characterization and application.

Purification Strategy: Column Chromatography

For many LCKEs, flash column chromatography using silica gel is a highly effective purification method. The principle is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (eluent). The more polar β-keto ester interacts more strongly with the polar silica gel than the less polar starting ester, leading to effective separation.

Experimental Protocol: Purification of Ethyl 2-oxotetradecanoate

Materials:

  • Crude keto ester product

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column, TLC plates, beakers, test tubes

Procedure:

  • Eluent Selection: Determine the optimal solvent system (mobile phase) using TLC. A mixture of hexane and ethyl acetate is common. Start with a low polarity system (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to find a system that gives good separation between the starting material and the product spot (target Rf ~0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with the low-polarity system determined by TLC and collect fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 98:2 to 95:5 Hexane:EtOAc) to speed up the elution of the more polar product after the non-polar impurities have been washed off.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified long-chain keto ester.

Structural Characterization and Analysis

Rigorous analytical techniques are required to confirm the identity, structure, and purity of the isolated LCKE. The presence of keto-enol tautomerism is a characteristic feature of β-keto esters that influences their spectroscopic properties.[9][10]

Keto-Enol Tautomerism

β-Keto esters exist as an equilibrium mixture of the keto form and the enol form. This equilibrium is influenced by solvent polarity and intramolecular hydrogen bonding, which stabilizes the enol tautomer.[9][11] This phenomenon is directly observable in NMR and FTIR spectra.

G Keto R-CO-CH₂-COOR' (Keto Form) Enol R-C(OH)=CH-COOR' (Enol Form) Keto->Enol Equilibrium

Figure 3: The keto-enol tautomeric equilibrium in a β-keto ester.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for the structural elucidation of organic molecules.[12] Both ¹H and ¹³C NMR provide definitive information about the LCKE structure and can be used to quantify the keto:enol ratio.[13][14]

Assignment (Keto Tautomer) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃ (ester ethyl)~1.2-1.3~14
-CH₂- (ester ethyl)~4.1-4.2~61
α-CH₂ (between carbonyls)~3.4-3.6~45-50
β-CH₂ (adjacent to keto C=O)~2.5-2.7~40-43
-(CH₂)n- (aliphatic chain)~1.2-1.6~22-32
Terminal -CH₃ (aliphatic chain)~0.8-0.9~14
C=O (keto)-~200-205
C=O (ester)-~167-172
Assignment (Enol Tautomer) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinylic =CH-~5.0-5.5~90-98
Enolic -OH~12-13 (broad)-
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for a long-chain ethyl β-keto ester. Note: The enol form shows characteristic vinylic and hydroxyl proton signals.[13][15]

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For long-chain esters and ketones, fragmentation often occurs via α-cleavage to the carbonyl groups and McLafferty rearrangements.[16][17]

Fragmentation Process Resulting Ion / Observation Significance
α-Cleavage (Keto)[RCO]⁺ or [CH₂(COOR')]⁺Confirms the position of the keto group.
α-Cleavage (Ester)[M - OR']⁺Loss of the alkoxy group from the ester.
McLafferty RearrangementRearrangement involving γ-hydrogen transfer, leading to neutral molecule loss.Characteristic for carbonyl compounds with sufficiently long alkyl chains.[16]
Double Hydrogen RearrangementPredominant ion in long-chain saturated esters.[16]Helps identify the long-chain ester backbone.
Table 2: Common fragmentation patterns for long-chain β-keto esters in Electron Impact Mass Spectrometry (EI-MS).[16][17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is useful for identifying the key functional groups. The keto-enol tautomerism can be observed through distinct C=O stretching frequencies.[19]

  • Keto form: Two distinct C=O stretching bands. One for the ketone (~1745 cm⁻¹) and one for the ester (~1720 cm⁻¹).

  • Enol form: A C=O stretch for the conjugated ester (~1650 cm⁻¹) and a broad O-H stretch (~2400-3200 cm⁻¹) due to intramolecular hydrogen bonding.[19]

Applications in Research and Drug Development

The successful synthesis and isolation of pure LCKEs unlock numerous possibilities for advanced applications:

  • Pharmaceutical Synthesis: LCKEs are precursors to complex molecules with therapeutic potential, including anticancer agents and antibiotics.[2] The long chain can be tailored to improve drug delivery and membrane permeability.

  • Prodrug Development: The ester functionality can be used to create prodrugs of long-chain fatty acids or other active molecules, which are then metabolized in vivo to release the active agent.[4]

  • Nutraceuticals and Metabolic Research: Certain ketone esters are being investigated as nutritional supplements that can induce a state of ketosis, with potential benefits for metabolic health and liver function.[20]

  • Bio-based Materials: As the chemical industry moves towards sustainable feedstocks, LCKEs derived from fatty acids are valuable as bio-based platform molecules.[21]

Conclusion

This guide has provided a comprehensive, technically grounded framework for the synthesis, isolation, and characterization of long-chain keto esters. By understanding the causality behind the Claisen condensation, employing systematic purification protocols like column chromatography, and applying rigorous spectroscopic analysis, researchers can confidently produce and validate these valuable chemical intermediates. The self-validating nature of this workflow—where each step is confirmed by the next—ensures the high purity and structural integrity required for demanding applications in drug discovery and materials science.

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In-Depth Technical Guide: Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and practical overview of Methyl 12-oxo-12-phenyldodecanoate, a long-chain keto ester with significant potential in medicinal chemistry and materials science. The document elucidates the molecule's structural characteristics, explores viable synthetic pathways, details robust analytical and purification protocols, and discusses its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: Unveiling a Molecule of Interest

This compound is a bifunctional molecule characterized by a long aliphatic chain, a terminal methyl ester, and a phenyl ketone moiety. This unique architecture imparts both lipophilic and aromatic properties, making it an intriguing candidate for applications ranging from novel polymer precursors to pharmacologically active agents. The long dodecanoate backbone provides flexibility and lipid solubility, while the phenyl ketone group offers a site for further chemical modification and potential interaction with biological targets. The exploration of such molecules is driven by the continuous search for new chemical entities with tailored properties for specific applications in drug discovery and materials science.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Methyl 1-oxo-1-phenyldodecanoate is fundamental to its application. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural components and data from similar long-chain keto esters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C19H28O3Derived from its chemical structure.
Molecular Weight 304.43 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar long-chain esters and ketones, such as Methyl 12-oxooctadecanoate, are solids at room temperature.[1]
Melting Point 40-50 °C (estimated)Based on analogous compounds like Methyl 12-oxooctadecanoate which has a melting point of 46-48 °C.[2]
Boiling Point > 200 °C at reduced pressureLong-chain esters exhibit high boiling points and are typically distilled under vacuum to prevent decomposition. For example, Methyl 12-oxooctadecanoate has a boiling point of 178-180 °C at 0.8 mmHg.[2]
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.The long hydrocarbon chain imparts significant nonpolar character.
Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is through the Friedel-Crafts acylation of benzene with the acid chloride of monomethyl dodecanedioate. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[3][4][5][6]

3.1. Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Workup and Purification A Monomethyl Dodecanedioate C 12-(Methoxycarbonyl)dodecanoyl chloride A->C Reflux, Anhydrous Conditions B Thionyl Chloride (SOCl2) B->C F This compound C->F Anhydrous DCM, 0°C to RT C_ref 12-(Methoxycarbonyl)dodecanoyl chloride D Benzene D->F E Aluminum Chloride (AlCl3) E->F G Aqueous HCl Quench F->G F_ref This compound H Extraction with Ethyl Acetate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

3.2. Detailed Experimental Protocol

Part A: Synthesis of 12-(Methoxycarbonyl)dodecanoyl chloride

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monomethyl dodecanedioate (1.0 eq).

  • Reaction Initiation: Under an inert atmosphere (nitrogen or argon), add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 12-(methoxycarbonyl)dodecanoyl chloride is a pale yellow oil and can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

  • Catalyst Suspension: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 12-(methoxycarbonyl)dodecanoyl chloride from Part A in anhydrous DCM and add it dropwise to the AlCl3 suspension.

  • Arene Addition: Add benzene (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / SignalsInterpretation
¹H NMR δ ~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H), 3.67 (s, 3H), 2.95 (t, 2H), 2.30 (t, 2H), 1.70-1.20 (m, 16H)Aromatic protons of the phenyl ketone, methyl ester protons, and distinct methylene protons adjacent to the carbonyls and within the aliphatic chain.
¹³C NMR δ ~200 (C=O, ketone), ~174 (C=O, ester), ~137, ~133, ~128.5, ~128 (aromatic carbons), 51.5 (OCH3), ~38, ~34, ~29 (multiple), ~24, ~22 (aliphatic carbons)Characteristic peaks for the ketone and ester carbonyls, aromatic carbons, the ester methyl group, and the aliphatic chain carbons.
FT-IR (cm⁻¹) ~1735 (C=O stretch, ester), ~1685 (C=O stretch, aryl ketone), ~3060, ~1600, ~1450 (aromatic C-H and C=C stretches), ~2920, ~2850 (aliphatic C-H stretches)Distinct carbonyl stretching frequencies for the ester and ketone groups are key identifiers.
Mass Spec (ESI+) m/z = 305.2 [M+H]⁺, 327.2 [M+Na]⁺Molecular ion peaks corresponding to the protonated and sodiated adducts of the molecule.
Potential Biological Significance and Therapeutic Applications

While direct biological studies on this compound are not extensively reported, its structural motifs suggest several areas of potential therapeutic interest. Long-chain fatty acid derivatives are known to play roles in various biological processes, and the introduction of a phenyl ketone moiety can modulate these activities and introduce new ones.

5.1. Hypothetical Signaling Pathway Interactions

The lipophilic nature of the molecule suggests it could interact with cellular membranes and proteins involved in lipid signaling or metabolism. For instance, it could potentially act as a substrate or inhibitor for enzymes such as fatty acid synthases or cyclooxygenases.

Biological_Hypothesis cluster_membrane Cell Membrane cluster_cytosol Cytosol M12 This compound Receptor Membrane Receptor / Enzyme (e.g., GPCR, Kinase) M12->Receptor Binding / Interaction Pathway Downstream Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Pathway Signal Transduction Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) Pathway->Response Effect

Caption: Hypothetical interaction of the molecule with a cell signaling pathway.

5.2. Areas for Future Investigation
  • Antiproliferative Activity: Many compounds containing a chalcone-like (aryl-keto) scaffold exhibit anticancer properties. The potential of this compound to induce apoptosis or inhibit cell cycle progression in cancer cell lines warrants investigation.

  • Anti-inflammatory Effects: Long-chain fatty acids can modulate inflammatory pathways. This molecule could be screened for its ability to inhibit the production of pro-inflammatory cytokines or enzymes like COX-2.

  • Antimicrobial Properties: The amphipathic nature of the molecule could lead to disruption of bacterial or fungal cell membranes, suggesting a potential role as an antimicrobial agent. Studies on related compounds have shown such activities.[7]

Conclusion and Future Directions

This compound represents a versatile chemical scaffold with significant, yet largely unexplored, potential. The synthetic route via Friedel-Crafts acylation is robust and allows for the generation of analogues by varying the aromatic component. Future theoretical studies could focus on molecular docking simulations to predict potential biological targets and quantum mechanical calculations to understand its electronic structure and reactivity. Experimentally, a systematic evaluation of its biological activities is the logical next step to unlock its therapeutic potential. This guide provides the foundational chemical knowledge necessary for researchers to embark on such investigations.

References
  • Professor Dave Explains. Friedel-Crafts Acylation. YouTube, 2018. Available from: [Link]

  • Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube, 2021. Available from: [Link]

  • ResearchGate. Synthesis of novel (Z)-methyl-12-aminooctadec-9-enoate based phenolipids as potential antioxidants and chemotherapeutic agents | Request PDF. Available from: [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. Available from: [Link]

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Methodological & Application

Methyl 12-oxo-12-phenyldodecanoate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Validated Protocol for the Synthesis of Methyl 12-oxo-12-phenyldodecanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a long-chain aromatic ketone with a terminal methyl ester group. Such molecules serve as valuable intermediates in the development of novel surfactants, specialized polymers, and biologically active compounds. The synthetic strategy is centered on a two-step process beginning with the selective mono-esterification of dodecanedioic acid, followed by a classic Friedel-Crafts acylation. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and validation checkpoints to ensure a reliable and reproducible outcome.

Theoretical Principles and Strategic Approach

The synthesis of this compound is most efficiently achieved through a convergent strategy that prepares a key intermediate, 11-(methoxycarbonyl)undecanoyl chloride , which is then used to acylate benzene. This approach is superior to acylating dodecanedioic acid and then attempting a selective esterification, as the latter can lead to competing reactions and purification difficulties.

The Friedel-Crafts Acylation Mechanism

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1][2] The reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring.[3][4]

The mechanism proceeds through several key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), reacts with the acyl chloride. The aluminum atom accepts a lone pair of electrons from the chlorine atom, forming a complex.[5] This complex then dissociates to form a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[4]

  • Electrophilic Attack: The electron-rich π system of the benzene ring attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[4]

  • Restoration of Aromaticity: A base (typically the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new acyl group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final aryl ketone product.[4][5]

A critical aspect of Friedel-Crafts acylation is the amount of catalyst required. Unlike Friedel-Crafts alkylation where the catalyst is regenerated, acylation requires at least a stoichiometric amount of AlCl₃. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, rendering it inactive as a catalyst.[1][6]

Advantages Over Friedel-Crafts Alkylation

The acylation route offers two significant advantages over its alkylation counterpart:

  • No Carbocation Rearrangement: The acylium ion is resonance-stabilized and does not undergo the hydride or alkyl shifts that frequently plague Friedel-Crafts alkylations, ensuring the formation of a single, unrearranged product.[7]

  • Product Deactivation: The acyl group is an electron-withdrawing group that deactivates the aromatic ring, making it less susceptible to further substitution. This prevents polysubstitution, a common issue in alkylation reactions.[6]

Synthetic Pathway Overview

The overall synthesis is a three-stage process starting from the commercially available dodecanedioic acid. Each stage is designed to produce a key intermediate leading to the final product.

Synthesis_Pathway DDA Dodecanedioic Acid (HOOC-(CH₂)₁₀-COOH) MME Dodecanedioic Acid Monomethyl Ester (CH₃OOC-(CH₂)₁₀-COOH) DDA->MME  Step 1: Mono-esterification (Methanol, H₂SO₄) AC 11-(Methoxycarbonyl)undecanoyl Chloride (CH₃OOC-(CH₂)₁₀-COCl) MME->AC  Step 2: Acyl Chloride Formation (Thionyl Chloride, SOCl₂) Product This compound AC->Product  Step 3: Friedel-Crafts Acylation (Benzene, AlCl₃)

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

The following table summarizes the required chemicals for the complete synthesis protocol. Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheets (SDS).

ReagentFormulaCAS No.M.W. ( g/mol )Notes
Dodecanedioic AcidC₁₂H₂₂O₄693-23-2230.30≥99% purity
Methanol (Anhydrous)CH₄O67-56-132.04ACS grade, ≤0.005% water
Sulfuric AcidH₂SO₄7664-93-998.08Concentrated (95-98%)
Thionyl ChlorideSOCl₂7719-09-7118.97≥99% purity, handle in fume hood
Benzene (Anhydrous)C₆H₆71-43-278.11ACS grade, ≤0.005% water
Aluminum Chloride (Anhydrous)AlCl₃7446-70-0133.34Sublimed, fine powder
Diethyl Ether(C₂H₅)₂O60-29-774.12Anhydrous
Sodium BicarbonateNaHCO₃144-55-884.01Saturated aqueous solution
Magnesium SulfateMgSO₄7487-88-9120.37Anhydrous
Hydrochloric AcidHCl7647-01-036.46Concentrated (37%)

Detailed Experimental Protocols

Step 1: Synthesis of Dodecanedioic Acid Monomethyl Ester

This procedure is based on the Fischer esterification method, using a large excess of the diacid relative to the alcohol to favor mono-esterification, though the more controlled method is presented here.[8][9] A literature procedure provides a reliable route.[10]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dodecanedioic acid (46.0 g, 0.2 mol) and anhydrous methanol (200 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting diacid spot has mostly disappeared.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 500 mL of cold deionized water. A white solid will precipitate.

  • Isolation: Collect the white solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining diacid and sulfuric acid.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is approximately 45-48 g (92-98%) of a white powder.[10]

Step 2: Synthesis of 11-(methoxycarbonyl)undecanoyl Chloride

This step converts the carboxylic acid of the monoester into a highly reactive acyl chloride, the key electrophile for the Friedel-Crafts reaction. The procedure is analogous to the preparation of other long-chain acyl chlorides.[11]

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), place the dodecanedioic acid monomethyl ester (24.4 g, 0.1 mol).

  • Reagent Addition: In a fume hood, carefully add thionyl chloride (15 mL, ~24.5 g, 0.205 mol). A gentle evolution of HCl and SO₂ gas will begin.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 3 hours. The solid should fully dissolve, and the gas evolution will subside as the reaction completes.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude acyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 3: Friedel-Crafts Acylation for this compound

This is the final C-C bond-forming step. Anhydrous conditions are critical for success.

  • Catalyst Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (150 mL) and anhydrous aluminum chloride (16.0 g, 0.12 mol). Stir to create a suspension.

  • Cooling: Cool the flask to 0-5°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the 11-(methoxycarbonyl)undecanoyl chloride (from Step 2) in 50 mL of anhydrous benzene. Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto 300 g of crushed ice containing 30 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine all organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_FC Friedel-Crafts Acylation cluster_Workup Workup & Purification Setup 1. Assemble Dry Glassware under Nitrogen Suspension 2. Prepare AlCl₃ Suspension in Benzene Setup->Suspension Cooling 3. Cool to 0-5°C Suspension->Cooling Addition 4. Add Acyl Chloride Solution Dropwise Cooling->Addition React 5. Stir at Room Temp (4-6 hours) Addition->React Quench 6. Quench with Ice/HCl React->Quench Proceed to Workup Extract 7. Separate Layers & Extract with Ether Quench->Extract Wash 8. Wash Organic Phase (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry (MgSO₄) & Concentrate Wash->Dry Purify 10. Recrystallize or Column Chromatography Dry->Purify Result Pure Product Purify->Result

Caption: Step-by-step workflow for the acylation and purification.

Troubleshooting and Scientist's Notes

  • Moisture Sensitivity: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried, and solvents are anhydrous. Aluminum chloride is extremely hygroscopic and should be handled quickly in a dry environment.

  • Low Yield in Step 1: If significant diacid remains after esterification, the reflux time may need to be extended, or a stronger acid catalyst like p-toluenesulfonic acid could be trialed.

  • Acyl Chloride Decomposition: The acyl chloride intermediate is reactive and can hydrolyze upon exposure to moisture. It is best to use it immediately after preparation. If storage is necessary, it should be under an inert atmosphere (N₂ or Ar) at low temperatures.

  • Vigorous Quenching: The quenching of the AlCl₃ complex is highly exothermic. Perform this step slowly and with efficient cooling to prevent splashing and uncontrolled boiling of the solvent.

  • Purification Challenges: If the final product is oily, purification by column chromatography (eluting with a hexane/ethyl acetate gradient) is recommended over recrystallization.

References

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from Study.com. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 12-Phenyldodecanoic Acid. Retrieved from PrepChem.com. [Link]

  • ChemBK. (2024, April 9). METHYL 12-OXOOCTADECANOATE. Retrieved from ChemBK. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
  • ResearchGate. (2025, August 6). Synthesis of novel (Z)-methyl-12-aminooctadec-9-enoate based phenolipids as potential antioxidants and chemotherapeutic agents. Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. [Link]

  • ResearchGate. (2025, August 9). Synthesis of Optically Active Methyl 12Oxo9,10-epoxyoctadecanoate. Request PDF. [Link]

  • PrepChem.com. (n.d.). Synthesis of 11-bromo undecanoyl chloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
  • National Center for Biotechnology Information. (2022, July 29). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. PMC. [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • PubMed. (n.d.). Investigating the formation and diagnostic value of ω-(o-alkylphenyl)alkanoic acids in ancient pottery. Retrieved from PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]

Sources

analytical methods for Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Methyl 12-oxo-12-phenyldodecanoate

Introduction

This compound is a long-chain keto-ester characterized by a terminal phenyl ketone group and a methyl ester functionality. This bifunctional architecture makes it a molecule of interest in various fields, including polymer chemistry, as a precursor for specialized polyamides or polyesters, and in pharmaceutical development as a potential intermediate or a lipophilic scaffold for drug design. The precise analytical characterization of this molecule is paramount to ensure its purity, confirm its structural integrity, and quantify it in various matrices. Impurities, isomers, or degradation products can significantly impact the performance, safety, and efficacy of downstream applications.

This document provides a comprehensive guide to the essential analytical methods for the characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals. The protocols herein are built upon established principles for the analysis of long-chain esters and ketones, providing a robust framework for method development and validation. We will delve into chromatographic techniques for separation and quantification, and spectroscopic methods for unambiguous structural elucidation, explaining the causality behind the selection of specific instrumental parameters.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in selecting and optimizing appropriate analytical methods. Its long aliphatic chain suggests nonpolar character, while the ketone and ester groups provide sites for specific interactions and spectroscopic detection.

PropertyValueSignificance for Analysis
Chemical Formula C₁₉H₂₈O₃Provides the basis for exact mass determination in Mass Spectrometry.
Molecular Weight 304.43 g/mol Essential for MS identification and for preparing solutions of known concentration.
Structure The phenyl group contains a chromophore suitable for UV detection in HPLC. The carbonyl groups are key for IR spectroscopy. The distinct proton and carbon environments are resolved by NMR.
CAS Number 104828-35-5[1]A unique identifier for database and literature searches.
Predicted Solubility Soluble in organic solvents like acetonitrile, methanol, chloroform; Insoluble in water.Dictates the choice of solvents for sample preparation and chromatographic mobile phases.

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of nonpolar to moderately polar compounds like this compound. The long hydrocarbon chain provides strong retention on a nonpolar stationary phase (like C18), allowing for effective separation from more polar or less retained impurities.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected due to its strong hydrophobic interactions with the C₁₁ alkyl chain of the analyte, providing excellent retention and resolution.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a strong organic solvent that effectively elutes the nonpolar analyte. A gradient is often superior to an isocratic method for resolving a wide range of potential impurities, from polar starting materials to nonpolar by-products.

  • Detector: A UV detector set at ~245 nm is ideal. This wavelength corresponds to the π-π* transition of the benzoyl chromophore, offering high sensitivity and selectivity for the analyte and related aromatic impurities.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std 1. Prepare 1 mg/mL Stock Reference Standard in ACN prep_work 2. Dilute to 0.1 mg/mL Working Standard with Mobile Phase prep_std->prep_work prep_sample 3. Prepare 0.1 mg/mL Sample in Mobile Phase prep_work->prep_sample filter 4. Filter Sample with 0.45 µm PTFE Filter prep_sample->filter inject 5. Inject onto HPLC System filter->inject separate 6. Separation on C18 Column (Gradient Elution) inject->separate detect 7. UV Detection at 245 nm separate->detect integrate 8. Integrate Peak Areas detect->integrate calc 9. Calculate Purity (% Area Normalization) integrate->calc report 10. Generate Report calc->report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for robust, high-resolution separation of nonpolar molecules.
Mobile Phase A WaterThe weak, polar solvent in the mobile phase.
Mobile Phase B AcetonitrileThe strong, organic solvent for eluting the analyte.
Gradient 0-20 min: 70% to 95% B20-25 min: 95% B25-30 min: 70% BA controlled increase in organic content ensures elution of the main peak with good shape, while also resolving early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 245 nmMaximizes sensitivity for the phenyl ketone chromophore.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
Diluent Acetonitrile/Water (70:30)Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion.

System Suitability and Validation: To ensure the trustworthiness of the results, the system's performance must be verified before analysis. This involves injecting the working standard solution multiple times.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures the efficiency of the column separation.
Precision (%RSD) ≤ 2.0% for 5 replicatesConfirms the reproducibility of the injection and system response.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Given the molecular weight of this compound, it is amenable to GC analysis, which provides high chromatographic efficiency and definitive structural confirmation from the mass spectrum. This method is particularly useful for identifying thermally stable, volatile impurities that may not be well-resolved by HPLC.

Causality of Method Design:

  • Column: A low-polarity capillary column (e.g., DB-5ms) is chosen. Its phenyl-arylene polymer phase provides good thermal stability and separation based primarily on boiling point, which is ideal for resolving long-chain esters.

  • Injection: Splitless injection is used for trace analysis, while a split injection is suitable for purity assays of the bulk material to avoid overloading the column.

  • Temperature Program: A temperature gradient is essential. Starting at a lower temperature allows for the focusing of the analyte at the head of the column, while slowly ramping to a high temperature ensures the elution of the high-boiling-point analyte as a sharp peak.

  • Ionization: Electron Ionization (EI) at 70 eV is standard. It creates reproducible fragmentation patterns that can be compared to spectral libraries for identification.

Detailed GC-MS Protocol

ParameterRecommended ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)Provides excellent resolving power and inertness for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1) for purity; Splitless for trace analysisThe split ratio can be adjusted based on sample concentration.
Oven Program Initial: 150 °C (hold 1 min)Ramp: 10 °C/min to 300 °CHold: 5 minThis program effectively separates analytes based on boiling point, ensuring the target compound elutes in a reasonable time with good peak shape.[2]
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust EI ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates a reproducible fragmentation pattern for structural analysis.
Mass Range m/z 40-500Covers the molecular ion and expected fragment ions.

Part 2: Spectroscopic Analysis for Structural Elucidation

While chromatography separates components, spectroscopy provides the definitive proof of chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (δ 7.4-8.0 ppm): Protons on the phenyl ring will appear in this region. The ortho-protons to the carbonyl will be deshielded and appear further downfield (~δ 7.9 ppm) as a multiplet. The meta and para protons will appear at higher fields (~δ 7.4-7.6 ppm).

  • Methyl Ester (–OCH₃) (δ ~3.6 ppm): A sharp singlet corresponding to the three protons of the methyl ester group.

  • Alpha-Methylene Protons (–CH₂CO–): The two methylene groups alpha to the carbonyls will be deshielded. The –CH₂COPh protons are expected around δ ~2.9 ppm (triplet), and the –CH₂CO₂Me protons around δ ~2.3 ppm (triplet).

  • Aliphatic Chain (–(CH₂)₈–) (δ ~1.2-1.7 ppm): A complex series of overlapping multiplets for the remaining 16 protons of the methylene chain.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbons (C=O): Two distinct signals in the downfield region. The ketone carbonyl (–COPh) is expected around δ ~200 ppm, and the ester carbonyl (–CO₂Me) around δ ~174 ppm.

  • Aromatic Carbons: Signals between δ ~128-137 ppm.

  • Methyl Ester Carbon (–OCH₃): A signal around δ ~51 ppm.

  • Aliphatic Carbons: A series of signals between δ ~24-43 ppm.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and key structural fragments. Under EI conditions (from GC-MS), characteristic fragmentation is expected.

Expected EI Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z 304, confirming the molecular weight. This peak may be weak due to extensive fragmentation.

  • Acylium Ion ([C₆H₅CO]⁺): A strong peak at m/z 105 is highly characteristic of the benzoyl group. This is often the base peak.

  • McLafferty Rearrangement: A potential rearrangement involving the ketone can lead to specific neutral losses.

  • Alpha Cleavage: Cleavage at bonds alpha to the carbonyl groups is common. This can result in fragments such as [M-OCH₃]⁺ (m/z 273) and fragments from cleavage along the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Ester Carbonyl (C=O) ~1735 cm⁻¹Stretch
Ketone Carbonyl (C=O) ~1685 cm⁻¹Stretch (conjugated to phenyl ring)
C-O Stretch ~1250-1100 cm⁻¹Ester C-O stretch
Aromatic C=C ~1600, 1450 cm⁻¹Ring stretching
Aliphatic C-H ~2920, 2850 cm⁻¹Stretch

Integrated Analytical Strategy

A multi-technique approach is essential for the complete and reliable characterization of this compound. The following workflow ensures both purity and structural identity are confirmed.

start Synthesized or Received Material hplc Purity Assessment by HPLC-UV start->hplc gcms Impurity ID & Orthogonal Purity Check by GC-MS hplc->gcms Purity ≥ 98%? fail Further Purification or Re-synthesis hplc->fail No nmr Structural Confirmation by ¹H and ¹³C NMR gcms->nmr Impurities Characterized? gcms->fail No ir Functional Group Confirmation by IR nmr->ir Structure Matches? nmr->fail No pass Material Meets Specification ir->pass All Data Consistent? ir->fail No

Caption: Integrated workflow for the comprehensive analysis of this compound.

This systematic approach ensures that the material's purity is quantified by a primary method (HPLC), cross-verified by an orthogonal method (GC-MS), and its chemical identity is unambiguously confirmed by spectroscopic techniques (NMR, MS, IR). This self-validating system provides a high degree of confidence in the quality of the material for its intended application.

References

  • ChemBK. (2024). METHYL 12-OXOOCTADECANOATE - Physico-chemical Properties.
  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards.
  • SpringerLink. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508.
  • Sigma-Aldrich. (n.d.). Methyl 12-oxooctadecanoate 98.
  • ChemicalBook. (n.d.). METHYL 12-OXOOCTADECANOATE CAS#: 2380-27-0.
  • The Good Scents Company. (n.d.). methyl 12-oxooctadecanoate, 2380-27-0.
  • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids.
  • ChemicalBook. (n.d.). This compound | 104828-35-5.
  • Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.
  • PubMed. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in Molecular Biology, 1730, 257-265.
  • BLD Pharm. (n.d.). 2380-27-0|Methyl 12-oxooctadecanoate.
  • Amerigo Scientific. (n.d.). Methyl 12-oxooctadecanoate (98%).
  • ResearchGate. (2025). Synthesis of novel (Z)-methyl-12-aminooctadec-9-enoate based phenolipids as potential antioxidants and chemotherapeutic agents.
  • Benchchem. (2025). Application Note: HPLC Analysis for Purity Determination of Methyl 3-oxooctadecanoate.
  • National Center for Biotechnology Information. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade.
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Sigma-Aldrich. (n.d.). METHYL 12-OXO-CHOLANATE AldrichCPR.
  • Doc Brown's Chemistry. (2025). low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3.
  • Benchchem. (2025). Dealing with co-eluting impurities in the HPLC analysis of Methyl 3-oxooctadecanoate.
  • ResearchGate. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products.
  • ChemicalBook. (n.d.). METHYL 12-OXOOCTADECANOATE(2380-27-0)IR.
  • SpectraBase. (n.d.). Methyl 12-oxooctadecanoate - Optional[1H NMR] - Spectrum.

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Application Note: Structural Elucidation of Methyl 12-oxo-12-phenyldodecanoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Methyl 12-oxo-12-phenyldodecanoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of long-chain keto-esters. This note details the optimized protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR, underpinned by the fundamental principles of NMR spectroscopy. The causality behind experimental choices is explained to empower users to adapt these methods to similar molecular structures.

Introduction

This compound is a bifunctional molecule incorporating a long aliphatic chain, a methyl ester, and a terminal phenyl ketone. This unique combination of functional groups makes it a valuable intermediate in the synthesis of polymers, surfactants, and potentially, pharmacologically active compounds. Accurate structural verification is paramount to ensuring the purity and desired chemical properties of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note presents a systematic approach to the complete NMR analysis of this compound, ensuring trustworthy and reproducible results.

Foundational Principles of NMR Analysis

The structural analysis of this compound by NMR relies on interpreting the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, and the chemical shifts in ¹³C NMR.

  • ¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments. The chemical shift is influenced by the electron density around the proton; electron-withdrawing groups (like the carbonyl and ester groups) cause a downfield shift (higher ppm), while alkyl chains resonate in the upfield region (lower ppm).[3] Spin-spin coupling between adjacent, non-equivalent protons leads to signal splitting, which provides information about neighboring protons according to the n+1 rule.[4]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[5] Carbonyl carbons are significantly deshielded and appear far downfield, while aliphatic carbons are found in the upfield region.[5][6]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[7] A properly prepared sample ensures a homogeneous solution, free from paramagnetic impurities and particulate matter, which is crucial for achieving high-resolution spectra.[8]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of high-purity this compound. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[9]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[8] This volume is optimal for standard 5 mm NMR tubes, ensuring the detector coil is adequately filled.[7][10]

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the CDCl₃ as an internal reference (0 ppm). Many commercially available deuterated solvents already contain TMS. The residual proton signal of the deuterated solvent can also be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).[7]

  • Transfer and Filtration: Gently vortex the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.[10]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) with TMS weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer acquire 4. Cap, Label & Insert into Spectrometer transfer->acquire G cluster_mol This compound Structure & Key Regions cluster_labels Expected NMR Signatures img A Aromatic Protons (ortho, meta, para) ~7.4-8.0 ppm B Aliphatic Chain (bulk CH2) ~1.2-1.7 ppm C Ester Methyl Group (OCH3) ~3.67 ppm D Alpha-Methylene to Ester (C2-H) ~2.30 ppm E Alpha-Methylene to Ketone (C11-H) ~2.9-3.0 ppm

Caption: Key structural fragments and their expected ¹H NMR regions.

Expected ¹H NMR Data

The proton spectrum can be divided into distinct regions corresponding to the aromatic, ester, and aliphatic parts of the molecule.

Assignment (Carbon No.) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-Ar (ortho to C=O)~7.95Doublet (d)2HDeshielded by the anisotropic effect and electron-withdrawing nature of the carbonyl group.
H-Ar (para to C=O)~7.55Triplet (t)1HLess deshielded than ortho protons.
H-Ar (meta to C=O)~7.45Triplet (t)2HLeast deshielded aromatic protons.
H-1' (OCH₃)~3.67Singlet (s)3HTypical chemical shift for a methyl ester. [12]
H-11~2.93Triplet (t)2HMethylene group alpha to the phenyl ketone, significantly deshielded.
H-2~2.30Triplet (t)2HMethylene group alpha to the ester carbonyl. [12]
H-3 & H-10~1.60-1.75Multiplet (m)4HBeta-methylenes to the carbonyl groups.
H-4 to H-9~1.25-1.40Multiplet (m)12HBulk, overlapping signals of the long aliphatic chain. [12]
Expected ¹³C NMR Data

The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon environment.

Assignment (Carbon No.) Expected Chemical Shift (δ, ppm) Rationale
C-12 (Ketone C=O)~200.0Highly deshielded carbonyl carbon of the ketone. [6][13]
C-1 (Ester C=O)~174.3Carbonyl carbon of the methyl ester. [6]
C-Ar (ipso, attached to C=O)~137.0Quaternary aromatic carbon attached to the carbonyl.
C-Ar (para)~133.0Aromatic CH carbon.
C-Ar (ortho)~128.6Aromatic CH carbons.
C-Ar (meta)~128.0Aromatic CH carbons.
C-1' (OCH₃)~51.4Methyl carbon of the ester group.
C-11~38.6Methylene carbon alpha to the ketone.
C-2~34.1Methylene carbon alpha to the ester.
C-3 to C-10 (Aliphatic Chain)~24.0-30.0Overlapping signals from the long polymethylene chain.

Conclusion

This application note provides a robust and detailed framework for the NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided spectral assignments and interpretations, grounded in established principles of NMR spectroscopy, serve as a reliable guide for the complete structural verification of this molecule and can be extrapolated to other long-chain functionalized compounds.

References

  • K. S. Dhami, J. B. Stothers. (1965). 13C nmr studies: part iv. carbon-13 nmr spectra of some alkyl phenyl ketones. Canadian Journal of Chemistry, 43(3), 479-497.
  • Organomation. (n.d.).
  • University of Minnesota Twin Cities, College of Science and Engineering. (n.d.).
  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.).
  • Scribd. (n.d.).
  • Elsevier. (n.d.).
  • Western University. (n.d.).
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Creative Biostructure. (n.d.).
  • AOCS Lipid Library. (2019).
  • Vamvakas, G., et al. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 11(8), 584-601.
  • University of B
  • AQA. (2015).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-292.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.

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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of Methyl 12-oxo-12-phenyldodecanoate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a compound of interest, combining the structural features of a long-chain fatty acid methyl ester (FAME) and an aromatic ketone. This unique structure makes it relevant in fields ranging from synthetic chemistry to lipidomics and materials science. This document outlines detailed protocols for sample preparation, optimized LC-MS/MS parameters, and an in-depth analysis of the predicted fragmentation patterns based on established principles of mass spectrometry. The methodologies are designed to provide robust, verifiable results for researchers engaged in the identification, characterization, and quantification of this and structurally related molecules.

Introduction: The Analytical Challenge

This compound (C₁₉H₂₈O₃) is a bifunctional molecule featuring a methyl ester terminus and a phenyl ketone group separated by a ten-carbon aliphatic chain. Its analysis presents a unique challenge, as its behavior in a mass spectrometer is governed by the combined characteristics of these distinct functional groups. Electrospray Ionization (ESI) is the preferred method for such non-volatile analytes, typically yielding protonated molecules or adducts for subsequent fragmentation analysis.[1] Collision-Induced Dissociation (CID) is a powerful technique used to fragment selected ions, providing structural insights by breaking the molecule at its weakest bonds.[2][3] Understanding the fragmentation pathways is critical for unambiguous structural confirmation and for developing selective quantitative assays, such as Multiple Reaction Monitoring (MRM).

This guide explains the causal logic behind method development choices, ensuring that each protocol is a self-validating system for achieving high-quality, reproducible data.

Physicochemical Properties and Predicted Ionization

Before experimental analysis, understanding the analyte's basic properties is crucial for method design.

  • Molecular Formula: C₁₉H₂₈O₃

  • Molecular Weight: 304.42 g/mol

  • Structure: (A proper chemical structure image would be here)

  • Predicted Ionization Behavior: The presence of two oxygen atoms in the ester group and one in the ketone group makes the molecule amenable to protonation in positive-ion ESI. The carbonyl oxygen of the ketone is a likely site for protonation.[4] Therefore, the primary ion of interest will be the protonated molecule, [M+H]⁺. Due to the ubiquitous nature of sodium and potassium salts, adduct formation is also highly probable.

Ion SpeciesTheoretical m/zNotes
[M+H]⁺ 305.2111 Primary target for MS1 and precursor for MS/MS.
[M+Na]⁺ 327.1931 Commonly observed adduct. Can be enhanced with mobile phase additives.
[M+K]⁺ 343.1670 Another common adduct, typically less abundant than the sodium adduct.

Experimental Design: Workflow and Protocols

A successful analysis relies on a systematic workflow from sample preparation to data acquisition. The following sections provide detailed, step-by-step protocols grounded in established lipidomics and small molecule analysis practices.[5]

Overall Experimental Workflow

The logical flow of the analysis is depicted below. This ensures that the sample is appropriately prepared for the LC-MS system and that the instrument is configured for optimal detection and fragmentation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Analyte Standard or Matrix Sample dissolve Dissolution in Organic Solvent start->dissolve extract Extraction (if needed) (LLE or SPE) dissolve->extract dilute Final Dilution extract->dilute lc Reversed-Phase LC Separation dilute->lc Injection esi ESI (+) Source Ionization lc->esi ms1 MS1 Full Scan (Precursor Ion ID) esi->ms1 ms2 MS/MS (CID) (Fragmentation) ms1->ms2 spectrum Spectrum Analysis ms2->spectrum pathway Fragmentation Pathway Elucidation spectrum->pathway

Caption: High-level workflow for the analysis of this compound.

Protocol 1: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of this compound standard.

    • Dissolve in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Rationale: Methanol and acetonitrile are excellent solvents for this class of compound and are fully compatible with reversed-phase chromatography.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to create working standards in the range of 1 ng/mL to 1000 ng/mL.

    • Rationale: This concentration range is typical for modern ESI-MS platforms and allows for the determination of the limit of detection (LOD) and limit of quantification (LOQ).

  • Extraction from Complex Matrices (e.g., Plasma, Tissue):

    • For complex biological samples, a liquid-liquid extraction (LLE) based on the Folch or Bligh-Dyer methods is recommended to isolate lipids and other lipophilic compounds.

    • Step 3a: To 100 µL of sample, add 400 µL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Step 3b: Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Step 3c: Centrifuge at 10,000 x g for 5 minutes to pellet precipitates.

    • Step 3d: Carefully collect the supernatant (the organic layer containing the analyte).

    • Step 3e: Dry the extract under a gentle stream of nitrogen gas.

    • Step 3f: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase conditions for LC-MS analysis.

    • Rationale: This procedure effectively removes proteins and highly polar contaminants that can cause ion suppression and contaminate the mass spectrometer.[5]

Protocol 2: LC-MS/MS Parameters

These parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for lipophilic molecules.
Mobile Phase AWater + 0.1% Formic AcidFormic acid acts as a proton source to promote the formation of [M+H]⁺ ions.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting nonpolar compounds.
Gradient50% B to 98% B over 10 min; hold at 98% B for 2 minA gradient ensures that the analyte is eluted as a sharp peak.
Flow Rate0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI PositiveOptimal for protonating the carbonyl and ester functional groups.
Capillary Voltage3.5 kVTypical voltage to achieve stable electrospray.
Gas Temperature325 °CAssists in the desolvation of droplets in the ESI source.[1]
Gas Flow8 L/min
MS1 Scan Rangem/z 100-500Covers the expected precursor ions.
MS/MS Parameters
Precursor Ionm/z 305.21The [M+H]⁺ ion.
Activation TypeCollision-Induced Dissociation (CID)Standard method for ion fragmentation.
Collision GasArgon or Nitrogen
Collision Energy10-40 eV (Ramped)A ramped collision energy ensures that both low-energy and high-energy fragments are observed, providing a comprehensive fragmentation spectrum.

Data Interpretation: Predicted Fragmentation Pathways

The structural elucidation of this compound is dependent on the interpretation of its MS/MS spectrum. The fragmentation is predicted to occur at chemically logical sites, primarily driven by the stability of the resulting fragment ions. The phenyl ketone moiety is expected to dominate the fragmentation pattern.

Primary Fragmentation Site: α-Cleavage

The most favorable fragmentation is the cleavage of the C-C bond alpha to the ketone (the bond between C11 and C12). This is a classic fragmentation pathway for ketones and is driven by the formation of the highly stable, resonance-stabilized benzoyl cation.

  • Pathway A: Formation of the Benzoyl Cation (m/z 105.03)

    • Cleavage of the C11-C12 bond results in the formation of the benzoyl cation (C₆H₅CO⁺) . This ion is expected to be the base peak or one of the most abundant ions in the spectrum, serving as a diagnostic marker for the 12-phenyl-12-oxo structure.[4]

  • Pathway B: Formation of the Complementary Acylium Ion (m/z 201.15)

    • The alternative cleavage, where the charge is retained on the aliphatic chain, would form an acylium ion, [M-C₆H₅]⁺. This fragment is typically less stable and therefore expected to be of lower abundance than the benzoyl cation.

Secondary Fragmentation Pathways

Other fragmentations involving the aliphatic chain and the methyl ester are also possible, though likely less favorable.

  • Loss of Methanol (Neutral Loss of 32 Da): The protonated precursor ion [M+H]⁺ may lose a neutral molecule of methanol (CH₃OH), resulting in an ion at m/z 273.18 . This is a common fragmentation for methyl esters.

  • Cleavage along the Aliphatic Chain: While charge-remote fragmentation can occur along the hydrocarbon chain, it is generally less pronounced in low-energy CID compared to other techniques. These cleavages would result in a series of ions separated by 14 Da (CH₂), but they are expected to be of low intensity.

The predicted fragmentation scheme is visualized below.

fragmentation cluster_frags Predicted Fragments Precursor [M+H]⁺ m/z 305.21 Frag1 Benzoyl Cation C₇H₅O⁺ m/z 105.03 Precursor->Frag1 α-Cleavage (Major) Frag2 [M+H - CH₃OH]⁺ C₁₈H₂₅O₂⁺ m/z 273.18 Precursor->Frag2 Neutral Loss Frag3 [M - C₆H₅]⁺ C₁₃H₂₁O₃⁺ m/z 201.15 Precursor->Frag3 α-Cleavage (Minor)

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion

The analysis of this compound can be reliably achieved using a systematic LC-MS/MS approach. By employing reversed-phase chromatography and positive-ion electrospray ionization, high-quality data can be obtained. The key to structural confirmation lies in the tandem mass spectrometry data, where the molecule is expected to undergo a characteristic alpha-cleavage, yielding a dominant and diagnostic benzoyl cation at m/z 105.03. The protocols and interpretive framework provided in this application note serve as a robust foundation for researchers to confidently identify and characterize this compound in both pure form and complex mixtures, facilitating advancements in their respective fields of study.

References

  • (Placeholder for a relevant general MS reference)
  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
  • (Placeholder for a relevant chrom
  • Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Chemical Reviews, 115(18), 10487-10526. (General reference for lipid MS)
  • (Placeholder for a reference on ketone fragment
  • (Placeholder for a reference on ester fragment
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.
  • (Placeholder for a modern LC-MS lipidomics protocol)
  • (Placeholder for a sample prepar
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. (Reference on CID)

Sources

Mastering the Purification of Methyl 12-oxo-12-phenyldodecanoate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

Methyl 12-oxo-12-phenyldodecanoate, a long-chain keto-ester, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its bifunctional nature, incorporating a rigid aromatic ketone and a flexible aliphatic ester chain, makes it a valuable synthon for creating complex molecular architectures. In the realm of drug development, the purity of such intermediates is not merely a matter of good practice; it is a fundamental prerequisite for obtaining reliable biological data, ensuring reproducible synthetic outcomes, and ultimately, guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the primary techniques for the purification of this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for tackling the purification of this and structurally related high-molecular-weight compounds.

Understanding the Target: Physicochemical Profile of this compound

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. While specific experimental data for this compound is not extensively published, we can infer its characteristics based on its structure and data from analogous compounds like Methyl 12-oxooctadecanoate.

PropertyPredicted CharacteristicRationale and Implications for Purification
Molecular Weight HighSuggests low volatility, making atmospheric distillation impractical and favoring vacuum distillation.
Polarity Moderately PolarThe presence of both a polar ketone and ester group, and a large non-polar aliphatic chain and aromatic ring, indicates that it will be soluble in a range of organic solvents. This allows for purification by normal-phase chromatography and recrystallization from common solvents.
Physical State Likely a solid or viscous oil at room temperatureIf solid, recrystallization is a highly effective purification method. If an oil, chromatography or distillation are the primary options.
Solubility Soluble in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate, hexane/ethyl acetate mixtures). Limited solubility in highly polar solvents like water and methanol.This solubility profile is ideal for purification via column chromatography using silica gel and recrystallization from a suitable solvent or solvent system.
Thermal Stability Potentially susceptible to decomposition at high temperatures.This necessitates the use of vacuum distillation to lower the boiling point and prevent degradation of the compound.

Strategic Purification Workflow

A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The following workflow provides a logical sequence for purifying crude this compound, which may contain unreacted starting materials, by-products from the synthesis (e.g., from a Friedel-Crafts acylation), and other impurities.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Bulk Impurity Removal) Crude_Product->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Recrystallization Recrystallization (High Purity Polishing) Solvent_Removal->Recrystallization Vacuum_Distillation Vacuum Distillation (For Oils or Thermally Stable Solids) Solvent_Removal->Vacuum_Distillation Alternative for Oils Final_Product Pure this compound Recrystallization->Final_Product Vacuum_Distillation->Final_Product

Caption: A strategic workflow for the purification of this compound.

Part 1: Column Chromatography - The Workhorse of Purification

Column chromatography is an indispensable technique for the initial, bulk purification of this compound from significant impurities.[1] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent).

Principle of Separation

Silica gel is a polar adsorbent. Therefore, more polar compounds in the mixture will have a stronger interaction with the silica gel and will move down the column more slowly. Less polar compounds will have a weaker interaction and will be eluted more quickly by the mobile phase. Given the moderate polarity of this compound, a solvent system of intermediate polarity will be required to achieve good separation.

Protocol 1: Flash Column Chromatography

Flash column chromatography, which utilizes pressure to increase the flow rate of the mobile phase, is a rapid and efficient method for purification.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection (TLC Optimization):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Common solvent systems for esters and ketones include mixtures of ethyl acetate/hexane.[2]

    • Goal: Aim for a retention factor (Rf) of approximately 0.25-0.35 for the desired product. This Rf value typically provides the best separation in a column.

    • Example Systems to Test: 9:1, 8:2, 7:3 Hexane:Ethyl Acetate.

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution.

    • Collect fractions in separate tubes.

    • Gradient Elution (Recommended): Start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute compounds of increasing polarity. This provides better separation than using a single solvent mixture (isocratic elution).

  • Fraction Analysis:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate in the optimized solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Optimization (Find Solvent System) Pack_Column Pack Column with Silica Gel TLC->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions

Caption: Workflow for Flash Column Chromatography.

Part 2: Recrystallization - The Art of Crystal Perfection

Recrystallization is a powerful technique for achieving high purity, particularly if the target compound is a solid.[3] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Principle of Recrystallization

An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Protocol 2: Single-Solvent and Two-Solvent Recrystallization

Materials:

  • Partially purified this compound

  • Various solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the compound in several test tubes.

    • Add a few drops of a single solvent to each tube and observe solubility at room temperature.

    • If insoluble, heat the solvent to its boiling point. An ideal solvent will dissolve the compound when hot.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • If no single solvent is ideal, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool. Common mixtures for esters include diethyl ether-petroleum ether.[4]

  • Recrystallization:

    • Dissolve the compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Vacuum Distillation - Purification for High-Boiling Compounds

For compounds that are oils at room temperature or have very high melting points, vacuum distillation is the preferred method of purification. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[5][6]

Principle of Vacuum Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By applying a vacuum, the external pressure is reduced, thus lowering the temperature required to induce boiling.

Protocol 3: Short-Path Vacuum Distillation

A short-path distillation apparatus is recommended for high-boiling-point compounds to minimize the distance the vapor has to travel, thereby reducing sample loss.

Materials:

  • Partially purified this compound

  • Short-path distillation apparatus (distilling flask, distillation head with condenser, receiving flask)

  • Heating mantle and stirrer

  • Vacuum pump and tubing

  • Thermometer

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum.

    • Place a stir bar in the distilling flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Distillation:

    • Place the crude product in the distilling flask.

    • Begin stirring and slowly apply the vacuum.

    • Gradually heat the distilling flask using a heating mantle.

    • Monitor the temperature of the vapor as the compound begins to distill. The boiling point will be significantly lower than at atmospheric pressure. For high molecular weight esters, distillation is often performed at very low pressures.[7]

    • Collect the fraction that distills over at a constant temperature. This is the pure product.

  • Completion:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Troubleshooting and Purity Assessment

ProblemPossible CauseSolution
Column Chromatography: Product elutes too quickly or not at all.Incorrect solvent polarity.Adjust the solvent system. Increase polarity to elute the compound faster; decrease polarity to slow it down.
Recrystallization: Oiling out instead of crystal formation.The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent or a more dilute solution. Try a different solvent system.
Vacuum Distillation: Bumping or decomposition.Uneven heating or too high a temperature.Use a stir bar for even heating. Ensure a good vacuum to keep the boiling point low.

Purity Assessment: The purity of the final product should be assessed using appropriate analytical techniques such as:

  • Thin Layer Chromatography (TLC): A single spot indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. By employing a strategic combination of column chromatography, recrystallization, and/or vacuum distillation, researchers can achieve the high degree of purity necessary for reliable and reproducible results. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy tailored to this valuable compound.

References

  • ChemBK. METHYL 12-OXOOCTADECANOATE. [Link]

  • Amerigo Scientific. Methyl 12-oxooctadecanoate (98%). [Link]

  • Stefan, N. G., et al. "VAPOR PRESSURE OF TWO FATTY ACIDS ALKYL ESTERS: EXPERIMENTAL VS. PREDICTED DATA." UPB Scientific Bulletin, Series C: Mechanical Engineering, vol. 82, no. 4, 2020, pp. 97-112.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents. [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column chromatography. [Link]

  • OMICS International. A Short Note on Vacuum Distillation. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

Sources

The Synthetic Versatility of Methyl 12-oxo-12-phenyldodecanoate: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 12-oxo-12-phenyldodecanoate, a long-chain aryl keto-ester, is a valuable and versatile building block in modern organic synthesis. Its unique bifunctional structure, featuring a reactive phenyl ketone and a terminal methyl ester separated by a long aliphatic chain, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and natural product synthesis.

Introduction to a Bifunctional Synthon

The strategic placement of a phenyl ketone and a methyl ester at opposite ends of a twelve-carbon chain makes this compound a highly attractive starting material. The phenyl ketone moiety serves as a handle for a wide array of classical and contemporary organic transformations, while the methyl ester provides a site for further functionalization or can be a key feature in the final target molecule. The long aliphatic chain imparts lipophilicity and conformational flexibility, properties that are crucial in the design of liquid crystals and biologically active molecules.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a suitable long-chain acylating agent.[1][2] This electrophilic aromatic substitution reaction provides a straightforward route to the target molecule.[3]

A critical precursor for this synthesis is methyl 11-(chloroformyl)undecanoate. This can be prepared from the commercially available methyl undecanoate by a two-step sequence involving hydrolysis to the corresponding carboxylic acid followed by conversion to the acyl chloride.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 11-(methoxycarbonyl)undecanoic acid

  • To a solution of methyl undecanoate in methanol, add an equimolar amount of potassium hydroxide dissolved in water.

  • Reflux the mixture for 4 hours.

  • After cooling, acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of methyl 11-(chloroformyl)undecanoate

  • Suspend 11-(methoxycarbonyl)undecanoic acid in dichloromethane.

  • Add oxalyl chloride (1.5 equivalents) dropwise at room temperature.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature until the evolution of gas ceases (approximately 2 hours).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 3: Friedel-Crafts Acylation

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in dry benzene, add a solution of methyl 11-(chloroformyl)undecanoate in dry benzene dropwise.[4]

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 1: Synthetic scheme for this compound.

Applications in Organic Synthesis

The dual functionality of this compound opens up a vast landscape of synthetic possibilities. The following sections detail some of the key applications, complete with protocols that can be adapted for this specific substrate.

Precursor for Liquid Crystals

The long, rigid-flexible molecular architecture of derivatives of this compound makes it an interesting candidate for the synthesis of liquid crystals.[5] The phenyl group provides the rigid core, while the long alkyl chain constitutes the flexible tail. By modifying the phenyl ring or the ester group, a variety of mesogenic compounds can be accessed.

Protocol 2: Synthesis of a Potential Liquid Crystal Precursor
  • Reduction of the Ketone: Reduce the ketone functionality of this compound to a hydroxyl group using sodium borohydride in methanol.

  • Esterification of the Hydroxyl Group: React the resulting alcohol with a substituted benzoic acid (e.g., 4-alkoxybenzoic acid) under standard esterification conditions (e.g., DCC/DMAP) to introduce a second aromatic ring, thereby extending the rigid core.

  • Hydrolysis of the Methyl Ester: Selectively hydrolyze the terminal methyl ester to the carboxylic acid.

  • Final Esterification: Couple the resulting carboxylic acid with a phenol derivative to complete the synthesis of the target liquid crystal molecule.

Synthesis of Heterocyclic Compounds

Aryl ketones are well-established precursors for a wide range of heterocyclic compounds.[6] The ketone functionality of this compound can be utilized in condensation reactions with various dinucleophiles to construct five- and six-membered rings.

The Willgerodt-Kindler Reaction: Migrating Functionality

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into terminal amides or thioamides, effectively migrating the carbonyl group to the end of the alkyl chain.[7][8] This reaction provides a unique way to functionalize the terminal end of the aliphatic chain of this compound in a non-obvious manner.

Protocol 3: Willgerodt-Kindler Reaction
  • In a sealed tube, combine this compound, sulfur, and morpholine.

  • Heat the mixture at a specified temperature (typically 120-160 °C) for several hours.

  • After cooling, the resulting thioamide can be isolated.

  • Hydrolysis of the thioamide with aqueous acid or base will yield the corresponding carboxylic acid, effectively transforming the starting keto-ester into a phenyl-terminated dicarboxylic acid derivative.

Figure 2: Willgerodt-Kindler reaction pathway.

Baeyer-Villiger Oxidation: Ring Expansion and Ester Formation

The Baeyer-Villiger oxidation offers a route to rearrange the ketone functionality into an ester.[9][10][11][12] Treatment of this compound with a peroxy acid would lead to the insertion of an oxygen atom between the phenyl group and the carbonyl carbon, yielding a phenoxy ester. The migratory aptitude of the phenyl group being greater than that of the long alkyl chain dictates the regioselectivity of this reaction.[10]

Protocol 4: Baeyer-Villiger Oxidation
  • Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Wash the organic layer with sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the corresponding phenoxy ester.

Horner-Wadsworth-Emmons Reaction: Olefination of the Ketone

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[13][14][15] The ketone in this compound can be converted into a carbon-carbon double bond with good control over the geometry of the newly formed alkene.

Protocol 5: Horner-Wadsworth-Emmons Reaction
  • To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a phosphonate reagent (e.g., triethyl phosphonoacetate) dropwise.

  • Stir the mixture at room temperature until the evolution of hydrogen ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of this compound in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography to obtain the α,β-unsaturated ester.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in various areas of organic synthesis. Its bifunctional nature allows for a wide range of selective transformations at either the phenyl ketone or the methyl ester terminus. The protocols and applications outlined in this guide are intended to serve as a practical resource for chemists seeking to exploit the synthetic utility of this valuable compound. The long aliphatic chain provides a unique structural element that can be leveraged in the design of novel materials and bioactive molecules.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
  • Willgerodt, C. Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.
  • Baeyer, A.; Villiger, V. Einwirkung des Caro'schen Reagens auf Ketone. Ber. Dtsch. Chem. Ges.1899, 32, 3625–3633.
  • Kindler, K. Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Ketonen und Aldehyden mit Schwefel und Aminen. Liebigs Ann. Chem.1923, 431, 187–230.
  • Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. MDPI. [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

  • Baeyer–Villiger oxidation. Wikipedia. [Link]

  • Willgerodt Reaction. Sciencemadness Discussion Board. [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press. [Link]

  • The Willgerodt Reaction. Organic Reactions. [Link]

  • Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Biocatalytic Friedel‐Crafts Reactions. National Institutes of Health. [Link]

  • Friedel-Crafts Acylation Of Benzene. Learnbin. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Friedel–Crafts Acylation Reactions Using Esters. OUCI. [Link]

  • Synthesis of methyl 11-oxoundecanoate. PrepChem. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Liquid–liquid biphasic synthesis of long chain wax esters using the Lewis acidic ionic liquid choline chloride·2ZnCl 2. ResearchGate. [Link]

  • Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. MDPI. [Link]

  • Preparation of methylcis-9,cis-12,cis-15-octadecatrienoate-15,16-d 2 and methylcis-9,cis-12,cis-15-octadecatrienoate-6,6,7,7-d 4. PubMed. [Link]

  • Methyl undecanoate. PubChem. [Link]

  • New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. MDPI. [Link]

  • Methyl 11-oxo-9-undecenoate. PubChem. [Link]

  • Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Royal Society of Chemistry. [Link]

  • A simple synthesis of [11C]methyl triflate. PubMed. [Link]

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The Ascendant Role of Methyl 12-oxo-12-phenyldodecanoate in Modern Organic Synthesis: A Technical Guide for Advanced Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Intermediate for Complex Molecular Architectures

Methyl 12-oxo-12-phenyldodecanoate is a versatile chemical intermediate characterized by a unique molecular architecture. It features a terminal phenyl ketone and a methyl ester, separated by a long ten-carbon aliphatic chain. This bifunctional nature, combining an aromatic moiety with a lipophilic spacer and a reactive ester, makes it a valuable building block in the synthesis of complex molecules. Its structure is particularly amenable for creating derivatives with potential applications in medicinal chemistry and materials science, where the long alkyl chain can impart desirable properties such as increased solubility in nonpolar environments or specific membrane interactions. This guide provides detailed protocols for the synthesis of this compound and its subsequent use as a chemical intermediate in various synthetic transformations.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 104828-35-5[1][2][3]
Molecular Formula C₁₉H₂₈O₃[1]
Molecular Weight 304.42 g/mol [2]
Appearance Off-white to light yellow powder[3]
Purity Typically available at ≥95%[1]

Safety Precautions:

As of the latest update, specific toxicity data for this compound is not extensively documented. Therefore, it is imperative to handle this compound with the standard precautions for laboratory chemicals of unknown toxicity.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound: A Friedel-Crafts Acylation Approach

The most direct and logical synthetic route to this compound is through the Friedel-Crafts acylation of benzene with monomethyl dodecanedioyl chloride. This electrophilic aromatic substitution reaction provides an efficient method for attaching the acyl chain to the benzene ring.[6][7]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of the Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation A Monomethyl dodecanedioate C Monomethyl dodecanedioyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D Benzene F This compound C->F Anhydrous conditions D->F E Aluminum Chloride (AlCl₃) E->F G A This compound C Methyl 12-hydroxy-12-phenyldodecanoate A->C B Sodium Borohydride (NaBH₄) Methanol B->C G A This compound C Methyl 12-phenyldodecanoate A->C B Hydrazine (H₂NNH₂) Potassium Hydroxide (KOH) Diethylene Glycol, Heat B->C G A This compound C 12-oxo-12-phenyldodecanoic acid A->C B Lithium Hydroxide (LiOH) THF/Water B->C

Sources

Application Notes and Protocols for the Derivatization of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization of Methyl 12-oxo-12-phenyldodecanoate, a long-chain γ-keto ester with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two distinct and reactive functional groups—a ketone and a methyl ester, separated by a long aliphatic chain—offers a rich platform for selective chemical modifications. This document details validated protocols for key transformations including selective ketone reduction, Wittig olefination, Grignard reactions, and ester hydrolysis. Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental causality, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Synthetic Potential of this compound

Long-chain keto-esters are valuable intermediates in organic synthesis, bridging the gap between lipophilic alkyl chains and reactive carbonyl functionalities.[1] this compound is a γ-keto ester, a structural motif that, unlike its β-keto ester counterpart, does not possess a highly acidic α-hydrogen, leading to distinct reactivity profiles.[1] The phenyl ketone provides a site for aromatic substitutions and modifications, while the long dodecanoate chain imparts significant lipophilicity, a desirable trait for modulating the pharmacokinetic properties of potential drug candidates.

The strategic derivatization of this molecule allows for the synthesis of a diverse library of compounds. For instance, modification of the ketone can lead to chiral alcohols, alkenes, or tertiary alcohols, while manipulation of the ester group can yield carboxylic acids, amides, or other esters. These derivatives are of interest in the development of novel therapeutics, where the long alkyl chain can interact with hydrophobic pockets of biological targets.

Synthesis of the Parent Compound:

This compound can be synthesized via a Friedel-Crafts acylation of benzene with 12-methoxycarbonyl-dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Selective Derivatization Strategies and Protocols

The key to unlocking the synthetic potential of this compound lies in the selective manipulation of its two carbonyl groups. The ketone is generally more reactive towards nucleophiles than the ester, allowing for a high degree of chemoselectivity under carefully controlled conditions.

Selective Reduction of the Ketone to a Secondary Alcohol

The reduction of the ketone to a hydroxyl group introduces a chiral center and a hydrogen bond donor, significantly altering the molecule's biological and physical properties. A mild reducing agent is required to avoid the concomitant reduction of the methyl ester.

Causality of Experimental Choices:

  • Sodium borohydride (NaBH₄): This reagent is chosen for its mild reducing power. It is highly selective for aldehydes and ketones over esters, which are less electrophilic.

  • Methanol (MeOH) as Solvent: Methanol serves as a protic solvent that can activate the ketone carbonyl group towards reduction and also protonates the resulting alkoxide to yield the alcohol.

  • Low Temperature (0°C to room temperature): The reaction is initiated at a low temperature to control the rate of reaction and enhance selectivity, then allowed to warm to ensure completion.

Protocol 1: Selective Ketone Reduction

Parameter Value
Reactant This compound
Reagent Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH)
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous HCl quench, extraction
Expected Yield >90%

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and slowly quench with 1M HCl (aq) until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 12-hydroxy-12-phenyldodecanoate.

G cluster_workflow Ketone Reduction Workflow Start Dissolve Substrate in MeOH Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Stir Stir at RT Add_NaBH4->Stir Quench Quench with HCl Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify Extract->Purify

Caption: Workflow for selective ketone reduction.

Wittig Olefination of the Ketone

The Wittig reaction provides a reliable method for converting the ketone into an alkene, offering a route to analogues with altered geometries and electronic properties. Wittig reagents are highly selective for aldehydes and ketones and do not react with esters.[2][3]

Causality of Experimental Choices:

  • Methyltriphenylphosphonium bromide: This phosphonium salt is the precursor to the simplest Wittig reagent, methylenetriphenylphosphorane, which will install a terminal double bond.

  • n-Butyllithium (n-BuLi): A strong base is required to deprotonate the phosphonium salt and generate the ylide.

  • Anhydrous Tetrahydrofuran (THF): THF is an aprotic ether solvent that is ideal for Wittig reactions as it is unreactive towards the strong base and the ylide. Anhydrous conditions are crucial to prevent quenching of the n-BuLi and the ylide.

  • Low Temperature (-78°C to room temperature): The ylide is generated at low temperature to prevent side reactions and then the ketone is added. The reaction is allowed to warm to ensure completion.

Protocol 2: Wittig Olefination

Parameter Value
Reactant This compound
Reagent Methyltriphenylphosphonium bromide, n-BuLi
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous NH₄Cl quench, extraction
Expected Yield 70-85%

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0°C and add n-butyllithium (1.1 eq) dropwise. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78°C (dry ice/acetone bath).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 12-phenyl-tridec-12-enoate.

G cluster_reaction_scheme Wittig Reaction Scheme Ketone This compound C₁₉H₂₈O₃ Alkene Methyl 12-phenyl-tridec-12-enoate C₂₀H₃₀O₂ Ketone->Alkene + Ylide Ylide Methylenetriphenylphosphorane Ph₃P=CH₂ Byproduct Triphenylphosphine oxide Ph₃P=O Ylide->Byproduct Reacts with Ketone

Caption: Reaction scheme for the Wittig olefination.

Grignard Reaction for Tertiary Alcohol Synthesis

Grignard reagents are potent nucleophiles that react with both ketones and esters.[4][5] In the case of this compound, the ketone will react first, followed by a double addition to the ester, ultimately leading to two tertiary alcohol functionalities. This protocol focuses on the exhaustive reaction with an excess of the Grignard reagent.

Causality of Experimental Choices:

  • Methylmagnesium bromide (MeMgBr): A simple Grignard reagent used to introduce methyl groups.

  • Anhydrous Diethyl Ether or THF: These are the standard aprotic solvents for Grignard reactions, as they are unreactive towards the highly basic Grignard reagent.

  • Excess Grignard Reagent (>3 equivalents): An excess is crucial to ensure the reaction goes to completion at both the ketone and the ester functionalities. One equivalent reacts with the ketone, and two equivalents react with the ester.[4]

  • Acidic Work-up: An aqueous acid work-up is necessary to protonate the intermediate alkoxides to form the final diol product and to dissolve the magnesium salts.

Protocol 3: Grignard Reaction

Parameter Value
Reactant This compound
Reagent Methylmagnesium bromide (MeMgBr, 3M in Et₂O)
Solvent Anhydrous Diethyl Ether (Et₂O)
Temperature 0°C to Room Temperature
Reaction Time 2-3 hours
Work-up Saturated aqueous NH₄Cl, extraction
Expected Yield 60-75%

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Add the methylmagnesium bromide solution (3.5 eq) dropwise via a syringe, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting diol by column chromatography.

Hydrolysis of the Methyl Ester to a Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for further derivatization, such as amide bond formation. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is often preferred for its generally higher yields and cleaner reactions.

Causality of Experimental Choices:

  • Lithium Hydroxide (LiOH): A strong base that effectively hydrolyzes the ester. It is often used in a mixture of solvents to improve the solubility of the substrate.

  • THF/Water/Methanol Solvent System: This mixture ensures that both the lipophilic substrate and the hydrophilic hydroxide salt are in the same phase, facilitating the reaction.

  • Acidification: After the saponification is complete, the resulting carboxylate salt must be protonated with a strong acid to yield the free carboxylic acid.

Protocol 4: Ester Hydrolysis (Saponification)

Parameter Value
Reactant This compound
Reagent Lithium Hydroxide (LiOH)
Solvent THF/Water/Methanol mixture
Temperature Room Temperature
Reaction Time 4-8 hours
Work-up Acidification with HCl, extraction
Expected Yield >95%

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF, methanol, and water.

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material has been completely consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 12-oxo-12-phenyldodecanoic acid.

G cluster_logic Derivatization Logic Start This compound Ketone_Mod Ketone Modification Start->Ketone_Mod Ester_Mod Ester Modification Start->Ester_Mod Alcohol Secondary Alcohol Ketone_Mod->Alcohol Reduction (NaBH₄) Alkene Alkene Ketone_Mod->Alkene Wittig Olefination Diol Tertiary Diol Ketone_Mod->Diol Grignard Reaction Ester_Mod->Diol Grignard Reaction Carboxylic_Acid Carboxylic Acid Ester_Mod->Carboxylic_Acid Hydrolysis (LiOH)

Caption: Logical relationships in the derivatization of the title compound.

Conclusion

This compound is a highly adaptable synthetic intermediate. The protocols detailed in this guide provide robust and reproducible methods for the selective derivatization of its ketone and ester functionalities. By understanding the chemical principles behind the choice of reagents and conditions, researchers can confidently employ these methods to generate novel molecules for applications in drug discovery and materials science. The self-validating nature of these protocols, grounded in established reactivity principles, ensures their reliability and utility in the modern research environment.

References

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.

  • HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. National Institutes of Health.

  • Esters with Grignard Reagent. Chemistry Steps.

  • Grignard Reaction - Common Conditions. Organic Chemistry Data.

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office.

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. National Institutes of Health.

  • Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts.

  • Wittig reaction - Wikipedia. Wikipedia.

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The Synthesis and Transformation of Methyl 12-oxo-12-phenyldodecanoate: A Comprehensive Guide to Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the experimental setup for the synthesis and subsequent reactions of Methyl 12-oxo-12-phenyldodecanoate. Designed for researchers, scientists, and professionals in drug development, this document offers detailed protocols, mechanistic insights, and practical guidance for the successful execution of these valuable chemical transformations. We will delve into the nuances of the Friedel-Crafts acylation of benzene with a long-chain electrophile and explore the reductive pathways to further functionalize the resulting aryl ketone.

Introduction: The Significance of Long-Chain Aryl Keto Esters

Long-chain aryl keto esters, such as this compound, are valuable intermediates in organic synthesis. The presence of a terminal phenyl ketone, a long aliphatic chain, and a methyl ester provides a versatile molecular scaffold for the construction of more complex molecules. These structures are of interest in materials science for the development of novel polymers and liquid crystals, and in medicinal chemistry for the synthesis of biologically active compounds. The long alkyl chain can impart lipophilicity, influencing the pharmacokinetic properties of potential drug candidates.

This guide will focus on a robust and widely applicable two-step synthesis of this compound, followed by protocols for the selective reduction of the ketone functionality.

Part 1: Synthesis of this compound via Friedel-Crafts Acylation

The primary synthetic route to this compound involves a Friedel-Crafts acylation of benzene. This classic electrophilic aromatic substitution reaction forms a new carbon-carbon bond between the aromatic ring and an acyl group.[1] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting arene, thus preventing over-acylation.[2]

The overall synthetic strategy is a two-step process:

  • Formation of the Acyl Chloride: Dodecanedioic acid monomethyl ester is converted to its corresponding acyl chloride, 12-(methoxycarbonyl)undecanoyl chloride, using a chlorinating agent such as thionyl chloride.

  • Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target keto ester.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation Dodecanedioic acid monomethyl ester Dodecanedioic acid monomethyl ester Thionyl chloride (SOCl2) Thionyl chloride (SOCl2) 12-(methoxycarbonyl)undecanoyl chloride 12-(methoxycarbonyl)undecanoyl chloride This compound This compound 12-(methoxycarbonyl)undecanoyl chloride->this compound  Benzene, AlCl3, 0 °C to rt   Dodecanedioioic acid monomethyl ester Dodecanedioioic acid monomethyl ester Dodecanedioioic acid monomethyl ester->12-(methoxycarbonyl)undecanoyl chloride  SOCl2, Reflux   Benzene Benzene Aluminum chloride (AlCl3) Aluminum chloride (AlCl3)

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of 12-(methoxycarbonyl)undecanoyl chloride

This protocol details the conversion of a carboxylic acid to an acyl chloride, a crucial step for activating the substrate for the subsequent Friedel-Crafts reaction. Thionyl chloride is a common and effective reagent for this transformation.[3]

Materials:

  • Dodecanedioic acid monomethyl ester

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride and the product acyl chloride.

  • Reagent Addition: To the flask, add dodecanedioic acid monomethyl ester (1.0 equivalent). Slowly and carefully, add an excess of thionyl chloride (e.g., 2.0-3.0 equivalents) to the flask. The reaction is typically performed neat.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

  • Product: The resulting crude 12-(methoxycarbonyl)undecanoyl chloride is a liquid and is typically used in the next step without further purification.

Expertise & Experience: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction. It is critical to perform this reaction in a well-ventilated fume hood due to the evolution of toxic gases.

Protocol 2: Friedel-Crafts Acylation of Benzene

This protocol describes the core reaction for the synthesis of this compound. The careful control of temperature is crucial for minimizing side reactions.[4]

Materials:

  • 12-(methoxycarbonyl)undecanoyl chloride (from Protocol 1)

  • Anhydrous benzene (solvent and reactant)

  • Anhydrous aluminum chloride (AlCl₃)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction to exclude moisture.

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous benzene. Cool the suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 12-(methoxycarbonyl)undecanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous benzene and place it in the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is necessary to control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complex and protonate any remaining Lewis basic species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Trustworthiness: The protocol includes an acidic work-up to break the product-catalyst complex, followed by a basic wash to remove acidic impurities, ensuring a clean crude product before purification. The use of an inert atmosphere is critical for the moisture-sensitive Lewis acid catalyst.

Data Presentation: Expected Yields and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)Boiling Point (°C)
This compoundC₁₉H₂₈O₃304.4370-85Solid46-48[6]178-180 / 0.8 mmHg[6]

Yields are estimates and can vary based on reaction scale and purity of reagents.

Part 2: Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Expected signals include:

    • Aromatic protons of the phenyl group (multiplets in the range of δ 7.4-8.0 ppm).

    • A singlet for the methyl ester protons (around δ 3.6 ppm).

    • Triplets for the methylene groups adjacent to the ketone and the ester carbonyl group.

    • A multiplet for the long aliphatic chain protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals to look for are:

    • The ketone carbonyl carbon (around δ 200 ppm).

    • The ester carbonyl carbon (around δ 174 ppm).

    • Aromatic carbons (in the range of δ 128-137 ppm).

    • The methyl ester carbon (around δ 51 ppm).

    • Multiple signals for the aliphatic chain carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will confirm the presence of the key functional groups.

    • A strong absorption band for the ketone C=O stretch (around 1685 cm⁻¹).

    • A strong absorption band for the ester C=O stretch (around 1735 cm⁻¹).

    • C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 304.43.

Part 3: Subsequent Reactions of this compound

The ketone functionality of this compound can be selectively reduced to either a secondary alcohol or a methylene group, providing access to a wider range of derivatives.

Reduction of the Ketone to an Alkane

The complete reduction of the ketone to a methylene group is a valuable transformation for synthesizing long-chain alkyl-substituted aromatic compounds. Two classical methods for this are the Clemmensen and Wolff-Kishner reductions.

Diagram of Reductive Pathways

G This compound This compound Methyl 12-phenyldodecanoate Methyl 12-phenyldodecanoate This compound->Methyl 12-phenyldodecanoate  Clemmensen Reduction (Zn(Hg), HCl) or Wolff-Kishner Reduction (H2NNH2, KOH)   Methyl 12-hydroxy-12-phenyldodecanoate Methyl 12-hydroxy-12-phenyldodecanoate This compound->Methyl 12-hydroxy-12-phenyldodecanoate  Sodium Borohydride (NaBH4)  

Caption: Reductive transformations of this compound.

Protocol 3: Clemmensen Reduction

The Clemmensen reduction is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.[7][8]

Materials:

  • This compound

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Preparation of Zinc Amalgam: Zinc amalgam can be prepared by stirring zinc granules with a dilute solution of mercury(II) chloride.

  • Reaction Setup: In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, toluene, and this compound.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be needed during the reaction.

  • Work-up: After cooling, decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product, Methyl 12-phenyldodecanoate, can be purified by column chromatography.

Expertise & Experience: The Clemmensen reduction is not suitable for substrates with acid-sensitive functional groups.[7] The ester group in the target molecule is generally stable under these conditions, but monitoring for potential hydrolysis is recommended.

Protocol 4: Wolff-Kishner Reduction

The Wolff-Kishner reduction is carried out under strongly basic conditions, making it a good alternative for acid-sensitive substrates.[9][10]

Materials:

  • This compound

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Potassium hydroxide (KOH)

  • High-boiling solvent (e.g., diethylene glycol)

  • Round-bottom flask with a distillation head and condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, hydrazine hydrate, and potassium hydroxide in diethylene glycol.

  • Hydrazone Formation: Heat the mixture to reflux to form the hydrazone intermediate. Water and excess hydrazine can be removed by distillation.

  • Reduction: Increase the temperature to around 180-200 °C to effect the reduction, which is driven by the evolution of nitrogen gas.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting Methyl 12-phenyldodecanoate by column chromatography.

Trustworthiness: The Huang-Minlon modification of the Wolff-Kishner reduction, which involves distilling off water to increase the reaction temperature, often leads to higher yields and shorter reaction times.[11] However, the ester functionality may be susceptible to hydrolysis under these strongly basic and high-temperature conditions. It may be necessary to perform the reduction on the corresponding carboxylic acid and re-esterify, or to use a milder reduction method if the ester is to be preserved.

Conclusion

The experimental setups described in this guide provide a comprehensive framework for the synthesis and subsequent reactions of this compound. By understanding the underlying principles of the Friedel-Crafts acylation and the complementary nature of the Clemmensen and Wolff-Kishner reductions, researchers can confidently prepare and functionalize this versatile long-chain aryl keto ester for a variety of applications in science and industry. Careful attention to experimental detail, particularly regarding anhydrous conditions and temperature control, is paramount for achieving high yields and purity.

References

  • Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Clemmensen reduction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Clemmensen Reduction.
  • CLEMMENSEN REDUCTION. (n.d.).
  • Organic Reactions. (n.d.). The Clemmensen Reduction. Retrieved from [Link]

  • Wikipedia. (2023, October 15). Wolff–Kishner reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a University of Michigan chemistry department resource.
  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). A MILD AND EFFICIENT SYNTHESIS OF THIOL ESTERS FROM LONG-ALKENYL CHAIN CARBOXYLIC ACIDS AND THEIR ANTIMICROBIAL EVALUATION.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 12-oxooctadecanoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Thionyl Chloride - A Versatile Reagent.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Sigma-Aldrich. (n.d.). Methyl 12-oxooctadecanoate.
  • PubMed. (2007). Characterisation of the 1H and 13C NMR Spectra of Methylcitric Acid. Retrieved from [Link]

  • Alkali Scientific. (n.d.). Methyl 12-oxooctadecanoate, 1 X 100 mg (303356-100MG). Retrieved from [Link]

Sources

Application Notes & Protocols for the Handling and Storage of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-MOPD-20260114

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of Methyl 12-oxo-12-phenyldodecanoate (CAS No. 104828-35-5). The protocols herein are designed to ensure compound integrity, experimental reproducibility, and operator safety. Methodologies are grounded in the known chemistry of long-chain keto-esters and aromatic ketones, supplemented with available supplier safety data.

Introduction and Scientific Context

This compound is a bifunctional molecule incorporating a long C12 aliphatic backbone, a terminal methyl ester, and a phenyl ketone moiety. This structure makes it a valuable intermediate or target molecule in various research fields, including organic synthesis, materials science, and lipid-based drug delivery systems. The long hydrocarbon chain imparts significant lipophilicity, while the ester and ketone groups provide reactive handles for further chemical modification.

Proper handling and storage are paramount due to the compound's potential for degradation, which can compromise experimental outcomes. The primary degradation pathways for molecules of this class include hydrolysis of the methyl ester and oxidation or photoreactions at the ketone position.[1][2] These application notes synthesize best practices derived from the specific chemical nature of the compound and general laboratory safety standards for related chemical classes.

Physicochemical Properties and Stability

Understanding the fundamental properties of this compound is critical for its effective use. Due to the limited availability of extensive experimental data for this specific molecule, properties are supplemented by data from close structural analogs like long-chain fatty acid methyl esters (FAMEs).

PropertyValue / CharacteristicSource(s)
CAS Number 104828-35-5[3]
Molecular Formula C₁₉H₂₈O₃[3]
Molecular Weight 304.42 g/mol [3]
Physical Form Expected to be a solid at room temperature, similar to other long-chain keto-esters.[4]N/A
Solubility Insoluble in water. Expected to be highly soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, and chlorinated solvents.[2][4]N/A
Chemical Stability Stable under recommended storage conditions. Susceptible to hydrolysis under strong acidic or basic conditions. The ketone and ester functionalities are potential sites for chemical reaction. Long-chain esters can be prone to oxidative degradation.[1][2]N/A

Safety, Hazard Assessment, and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling this compound.

3.1 Known Hazards Based on available data, this compound is classified with the following hazards:

  • H303: May be harmful if swallowed.[3]

  • H320: Causes eye irritation.[3]

General chemical principles suggest that, like many organic ketones and solvents, prolonged skin contact should be avoided, and inhalation of any dust or aerosols should be minimized.[5]

3.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound, particularly when manipulating the neat material or concentrated solutions.

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, work should be performed in a certified chemical fume hood.

cluster_ppe Hazard Assessment & PPE Selection Workflow start Start: Handling This compound check_sds Review Safety Data Sheet (SDS) & Hazard Information (H303, H320) start->check_sds check_procedure Analyze Experimental Procedure check_sds->check_procedure is_aerosol Potential for Dust or Aerosol Generation? check_procedure->is_aerosol is_splash Risk of Splash or Eye Exposure? is_aerosol->is_splash No ppe_hood Action: Work in a Chemical Fume Hood is_aerosol->ppe_hood Yes ppe_basic Mandatory PPE: - Lab Coat - Chemical-Resistant Gloves is_splash->ppe_basic No ppe_goggles Mandatory PPE: - Chemical Safety Goggles is_splash->ppe_goggles Yes end_ppe Proceed with Experiment ppe_basic->end_ppe ppe_hood->is_splash ppe_goggles->ppe_basic

Hazard Assessment & PPE Selection Workflow.

Protocols for Handling and Solution Preparation

Adherence to standardized protocols is essential for safety and experimental consistency.

Protocol 4.1: Weighing and Aliquoting the Solid Compound

  • Objective: To accurately weigh the solid compound while minimizing contamination and exposure.

  • Methodology:

    • Perform all operations in a chemical fume hood or on a benchtop in a well-ventilated area, away from drafts.

    • Don all required PPE as specified in Section 3.2.

    • Allow the compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Use a clean, dedicated spatula to transfer the desired amount of solid to a tared weighing vessel.

    • Avoid generating dust. If the material is a fine powder, handle it with extra care.

    • Promptly and securely close the main container, purge with an inert gas (e.g., argon or nitrogen) if available, and return it to the appropriate storage location.

    • Clean the spatula and work area thoroughly after use.

Protocol 4.2: Preparation of Stock Solutions

  • Objective: To prepare a concentrated stock solution for subsequent dilution in experimental assays.

  • Causality of Solvent Choice: The compound's high lipophilicity necessitates the use of polar aprotic organic solvents for stock solutions. DMSO and DMF are excellent choices due to their high solvating power.[4] Ethanol is also a viable option. The choice may depend on the compatibility of the solvent with the downstream experimental system.

  • Materials:

    • This compound (solid)

    • Anhydrous, research-grade solvent (e.g., DMSO, DMF, or Ethanol)

    • Volumetric flask or appropriate glass vial with a PTFE-lined cap

  • Methodology:

    • Weigh the desired mass of the compound directly into the volumetric flask or vial as described in Protocol 4.1.

    • Add a portion of the chosen solvent (approximately 50-70% of the final volume).

    • Securely cap the vessel and mix by vortexing or gentle agitation. A brief sonication in a room temperature water bath may be used to aid dissolution if necessary.

    • Verification: Visually inspect the solution to ensure all solid has dissolved and the solution is clear.

    • Once fully dissolved, add solvent to reach the final target volume and mix thoroughly to ensure homogeneity.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • For storage, wrap the vial in aluminum foil to protect it from light and store at or below -20°C.

Long-Term Storage and Stability Management

The long-term stability of this compound is critical for the validity of multi-year research projects. The primary risks during storage are oxidation and hydrolysis.[1]

5.1 Recommended Storage Conditions

  • Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer at -20°C or below.[6] Protect from light and moisture. The manufacturer's recommendation for some related compounds is 0-8°C, which is suitable for short-term storage.[3] For long-term preservation of purity, freezer storage is advised.[4][6] Studies on similar FAMEs show excellent stability for years when stored at -80°C.[7][8]

  • Stock Solutions: Store aliquots in tightly sealed, light-protected (amber or foil-wrapped) vials with PTFE-lined caps at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the solution.

cluster_storage Long-Term Storage Decision Tree start Compound Received duration Intended Storage Duration? start->duration short_term Store at 2-8°C Tightly Sealed Protected from Light duration->short_term < 6 Months long_term Store at ≤ -20°C Tightly Sealed Protected from Light duration->long_term > 6 Months label_store Label Clearly & Log in Inventory short_term->label_store aliquot Aliquot into Single-Use Vials? long_term->aliquot purge Purge Headspace with Inert Gas (Ar or N₂) aliquot->purge Yes (Recommended) aliquot->purge No purge->label_store

Decision tree for optimal long-term storage.

Spill and Waste Management

6.1 Spill Response In the event of a spill, prioritize personnel safety.

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For a liquid spill, cover with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material into a sealable, labeled waste container.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

6.2 Waste Disposal Dispose of unused compound and contaminated materials as hazardous chemical waste. All waste must be collected in properly labeled, sealed containers. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[9]

References

  • Journal of the American Oil Chemists' Society. (n.d.). Storage stability of fatty acid methyl esters from Hevea brasiliensis. Retrieved from [Link]

  • Chevron. (2023). Safety Data Sheet - Fatty acid methyl esters. Retrieved from [Link]

  • Agronomy Research. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Retrieved from [Link]

  • PubMed. (n.d.). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Ketones. Retrieved from [Link]

  • RapidOnline. (2022). SAFETY DATA SHEET. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0087 - ACETONE. Retrieved from [Link]

  • Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel). Retrieved from [Link]

  • DT&SHOP. (2023). Safety Data Sheet. Retrieved from [Link]

  • Perfumer's Apprentice. (2023). Methyl Hexyl Ketone 6166 - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Retrieved from [Link]

  • ScienceDirect. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycolysis. Retrieved from [Link]

  • PubMed. (n.d.). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 12-oxo-12-phenyldodecanoate. This resource is designed for researchers, chemists, and professionals in drug development and materials science who are utilizing this versatile keto-ester in their work. Here, we address common challenges and side reactions encountered during its synthesis, primarily via the Friedel-Crafts acylation pathway. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its primary challenges?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of benzene with the acyl chloride derived from dodecanedioic acid monomethyl ester. The primary challenges of this synthesis include controlling the reaction to prevent unwanted side products, ensuring the complete exclusion of moisture, and optimizing catalyst stoichiometry.

Q2: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What could this be?

A2: This is likely a polymeric byproduct resulting from the intermolecular self-acylation of the starting material. The acylium ion of one molecule can react with the benzene ring of another molecule of the product, leading to a chain of acylation reactions. This is a common issue in Friedel-Crafts reactions where the product is still reactive under the reaction conditions.

Q3: My final product seems to be contaminated with a di-acylated benzene derivative. How can I avoid this?

A3: Di-acylation of benzene can occur if an excess of the acylating agent is used or if the reaction temperature is too high. The mono-acylated product, this compound, is less reactive than benzene due to the electron-withdrawing nature of the ketone group, which generally disfavors a second acylation.[1] However, under forcing conditions, di-acylation can become a competitive side reaction.

Q4: I have noticed the presence of dodecanedioic acid in my final product. What is the likely cause?

A4: The presence of the free dicarboxylic acid suggests cleavage of the methyl ester. Strong Lewis acids, such as aluminum chloride (AlCl₃), can coordinate with the ester oxygen, making the methyl group susceptible to cleavage, especially during a prolonged reaction or a harsh aqueous workup.[2]

Troubleshooting Guide: Side Reactions and Optimization Strategies

This section provides a detailed breakdown of potential side reactions and actionable troubleshooting steps to mitigate them.

Issue 1: Formation of Polymeric Byproducts

The bifunctional nature of the starting material, dodecanedioic acid monomethyl ester, creates an opportunity for intermolecular self-acylation, leading to the formation of polymeric chains.

Mechanism of Polymerization:

Caption: Interplay between desired reaction and side reaction.

Troubleshooting Protocol:

ParameterRecommended ActionRationale
Concentration Employ high dilution conditions. Add the acyl chloride solution slowly over an extended period to a solution of benzene and the Lewis acid.This favors the intermolecular reaction with the more abundant benzene over the self-acylation of the less concentrated acylating agent.
Stoichiometry Use a significant excess of benzene.Increasing the concentration of benzene relative to the acylating agent statistically favors the desired reaction pathway.
Temperature Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride.Lower temperatures reduce the rate of all reactions, but can disproportionately suppress the higher activation energy side reactions like polymerization.

Experimental Protocol for Minimizing Polymerization:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in a 5-10 fold molar excess of dry benzene.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve the dodecanedioic acid monomethyl ester chloride in a minimal amount of dry benzene.

  • Add this solution dropwise to the stirred benzene/AlCl₃ suspension over a period of 2-4 hours.

  • Maintain the reaction temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring by TLC or GC-MS.

Issue 2: Di-acylation of Benzene

The formation of 1,4-bis(12-methoxycarbonyl-12-oxododecanoyl)benzene can occur, though it is generally less favored.

Reaction Scheme:

Diacylation Reactants Benzene + 2 x Acyl Chloride Monoacylation This compound Reactants->Monoacylation 1st Acylation Diacylation 1,4-Diacylated Product (Side Product) Monoacylation->Diacylation 2nd Acylation (slower)

Caption: Sequential acylation of benzene.

Troubleshooting Protocol:

ParameterRecommended ActionRationale
Stoichiometry Use benzene as the limiting reagent if di-acylation is a major issue, though this will reduce overall yield of the desired product. More practically, use a molar ratio of acyl chloride to benzene of no more than 1:1.1.Limiting the acylating agent ensures that there is insufficient electrophile for the second, less favorable acylation to occur to a significant extent.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can provide the necessary energy for the deactivating effect of the first acyl group to be overcome.
Catalyst Use the minimum effective amount of Lewis acid.Excess catalyst can increase the reactivity of the system, potentially promoting the less favorable di-acylation.
Issue 3: Cleavage of the Methyl Ester

The methyl ester functionality is generally stable, but can be susceptible to cleavage under the harsh, acidic conditions of a Friedel-Crafts reaction.

Mechanism of Ester Cleavage:

Caption: Lewis acid-mediated ester cleavage pathway.

Troubleshooting Protocol:

ParameterRecommended ActionRationale
Workup Procedure Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl, followed by immediate extraction. Avoid prolonged contact with the acidic aqueous phase.A rapid and cold workup minimizes the time the ester is exposed to strong acid, reducing the extent of hydrolysis.
Reaction Temperature Avoid elevated reaction temperatures.Higher temperatures can promote the cleavage of the ester group.
Catalyst Choice Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures.Milder Lewis acids are less likely to coordinate as strongly with the ester oxygen, thus reducing the likelihood of cleavage.

Summary of Key Reaction Parameters and Their Impact

ParameterEffect of IncreasingRecommendation for Optimal Synthesis
Temperature Increases reaction rate, but may promote side reactions (polymerization, di-acylation, ester cleavage).Maintain low temperatures (0-5 °C) during addition, followed by stirring at room temperature.
Concentration of Acylating Agent Increases the likelihood of intermolecular self-acylation (polymerization).Use high dilution and slow addition.
Benzene to Acylating Agent Ratio A higher ratio favors the desired product over polymerization.Use a significant excess of benzene (5-10 fold).
Lewis Acid Stoichiometry A stoichiometric amount is generally required. Excess may promote side reactions.Use 1.05-1.2 equivalents of AlCl₃ relative to the acylating agent.

By carefully controlling these parameters and understanding the potential side reactions, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]

  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

  • He, Y., et al. (2004). Friedel–Crafts Acylation of Aromatics using Inexpensive and Non-hygroscopic Zinc Phenylphosphonate as a Catalyst. Green Chemistry, 6 (8), 397-399. [Link]

  • Bush, J. B., & Finkbeiner, H. (1968). The Friedel-Crafts Acylation of Benzene with Dicarboxylic Acid Dichlorides. Journal of the American Chemical Society, 90 (22), 5903-5905. [Link]

  • Ansari, M. A., & Husain, K. (2012). A review on Friedel-Crafts acylation reaction. International Journal of Advanced Scientific and Technical Research, 2 (4), 633-651. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation and acylation of arenes. Beilstein Journal of Organic Chemistry, 6 , 6. [Link]

  • Cho, S. H., & Kim, J. Y. (2004). Friedel-Crafts Acylation of Benzene with Aliphatic Dicarboxylic Acid Chlorides. Bulletin of the Korean Chemical Society, 25 (10), 1565-1566. [Link]

  • Kawada, A., et al. (1989). A convenient synthesis of ω-aroylalkanoic acids by the Friedel-Crafts acylation of arenes with dicarboxylic acid monoester monoacyl chlorides. Bulletin of the Chemical Society of Japan, 62 (10), 3376-3378. [Link]

  • Price, C. C. (1946). The Acylation of Benzene with Dicarboxylic Acid Anhydrides. Journal of the American Chemical Society, 68 (9), 1812-1813. [Link]

Sources

Technical Support Center: Purification of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 12-oxo-12-phenyldodecanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this long-chain aryl ketone. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and a foundational understanding of the purification process.

Introduction: The Synthetic Context

This compound is typically synthesized via a Friedel-Crafts acylation reaction.[1] This involves the reaction of benzene with the acyl chloride derived from monomethyl dodecanedioate, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3] While robust, this reaction is notorious for workup and purification challenges. The product, a ketone, forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and a specific hydrolytic workup to liberate the desired molecule.[3] Understanding this synthetic route is paramount to anticipating and resolving the purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: After the aqueous workup, I have a persistent emulsion or insoluble white/grey precipitate. What is it and how do I resolve it?

Probable Cause: This is a classic issue in Friedel-Crafts workups and is almost certainly due to the formation of insoluble aluminum hydroxides (Al(OH)₃).[4] This occurs when the aluminum chloride-ketone complex is quenched with water or a basic solution without sufficient acid to keep the aluminum salts dissolved.

Solution:

  • Acidic Quenching (The Self-Validating Protocol): The most reliable method is to quench the reaction mixture by slowly pouring it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5] The low temperature controls the exothermic reaction, and the acid ensures the formation of water-soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺ and chloro-aqua complexes) instead of insoluble hydroxides.

  • Post-Workup Remediation: If you already have the precipitate, transfer the entire mixture (organic and aqueous layers with the solid) to a separatory funnel. Add more dilute HCl (e.g., 2-4 M) and shake vigorously. The solid should dissolve into the aqueous layer. This step validates the identity of the precipitate; if it dissolves in acid, it was an aluminum salt.

  • Filtration as a Last Resort: If the solid is exceptionally stubborn, it can be removed by filtration through a pad of Celite®. However, be aware that your product may adsorb to the aluminum salts, leading to yield loss. It is always preferable to dissolve them chemically.

Question 2: My TLC plate shows multiple spots after workup. How do I identify the impurities and choose a purification strategy?

Probable Cause: Multiple spots indicate an impure product mixture. Based on the Friedel-Crafts synthesis, the likely impurities are:

  • Unreacted Monomethyl Dodecanedioate: The starting acyl chloride will hydrolyze during workup to the corresponding carboxylic acid. This is a polar, acidic compound that will have a low Rf value on silica gel.

  • Dodecanedioic Acid: If the starting monomethyl ester was impure or hydrolyzed, the diacid could be present. This is highly polar and may not move from the baseline.

  • Benzene: If used in excess, this non-polar solvent will have a very high Rf.

  • Polysubstituted Byproducts: Although the acyl group is deactivating, trace amounts of di-acylated products are possible, which would be less polar than the starting acid but more polar than the desired product.[4]

Solution:

Step 1: Preliminary Identification via TLC

Run a TLC using a solvent system like 4:1 Hexane:Ethyl Acetate.

  • Spot at Rf ~ 0.8-0.9: Likely residual benzene.

  • Spot at Rf ~ 0.4-0.5: Your target product, this compound.

  • Spot at Rf ~ 0.1-0.2 (or streaking from baseline): Likely the hydrolyzed starting material, monomethyl dodecanedioate.

Step 2: Logical Purification Workflow

The diagram below outlines a decision-making process for purification based on your initial TLC analysis.

Purification Workflow Figure 1: Purification Decision Workflow start Crude Product analysis1 TLC/NMR Analysis start->analysis1 Initial Assessment wash Aqueous Wash (NaHCO3) column Flash Column Chromatography wash->column After Acid Removal analysis2 Purity Check (HPLC/GC/NMR) column->analysis2 Fractions Collected recrystallize Recrystallization pure_product Pure Product (>98%) recrystallize->pure_product Solid Obtained analysis1->wash Polar Impurities Present (Rf < 0.2) analysis1->column Multiple Non-polar Spots analysis2->recrystallize Purity < 98% or Oily Residue analysis2->pure_product Purity > 98%

Figure 1: Purification Decision Workflow

Step 3: Execution

  • Acid Wash: Perform a liquid-liquid extraction with saturated sodium bicarbonate solution. The acidic impurity (monomethyl dodecanedioate) will be deprotonated and move into the aqueous layer.[4] Monitor the removal by running a TLC of the organic layer before and after the wash.

  • Column Chromatography: If non-polar impurities remain, flash column chromatography is the method of choice. A gradient elution starting from 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 is typically effective.

  • Recrystallization: If the product from chromatography is still an oil or has minor impurities, recrystallization can provide the final purification and yield a crystalline solid.

Question 3: My final product is a persistent oil, but NMR and Mass Spec suggest it's the correct molecule. How can I get it to solidify?

Probable Cause: The long aliphatic chain in this compound can hinder crystallization, a common issue for long-chain esters.[6] Even if chemically pure, the sample may exist as a supercooled liquid or an amorphous solid. Trace impurities can also act as "crystal poisons."

Solution:

  • High Vacuum Drying: Ensure all residual solvents (e.g., hexane, ethyl acetate from the column) are thoroughly removed under high vacuum, sometimes with gentle heating (40-50°C). Solvents can significantly depress the melting point.

  • Recrystallization from a Non-polar Solvent: The key is to find a solvent in which the compound is soluble when hot but poorly soluble when cold.

    • Recommended Solvents: Start with heptane or hexane. Ethanol or methanol can also be effective. A mixed solvent system, such as hexane with a small amount of acetone or ethyl acetate to aid initial dissolution, can also work well.[7]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a previously solidified batch, add a tiny crystal (a "seed") to the cold, supersaturated solution.

    • Cold Shock: Place the solution in a -20°C freezer or a dry ice/acetone bath for a short period to induce rapid nucleation.

Solvent SystemSuitability for this compoundProcedure
Heptane or Hexane Excellent. Good for non-polar compounds; solubility drops sharply on cooling.Dissolve in minimum hot solvent, cool slowly to room temp, then place in an ice bath.
Ethanol or Methanol Good. Effective for moderately polar ketones and esters.Dissolve in hot solvent, allow to cool. If no crystals form, add water dropwise until cloudy, then reheat to clarify and cool again.
Hexane / Ethyl Acetate Good (Mixed System). Provides fine control over solubility.Dissolve in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly turbid. Cool slowly.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my final product? For a definitive assessment of purity, a combination of techniques is recommended.[8]

  • Quantitative NMR (qNMR): This is a powerful method for determining absolute purity without requiring a reference standard of the impurities. By integrating the product's signals against a known amount of an internal standard, a precise purity value can be calculated.[1]

  • HPLC: High-Performance Liquid Chromatography with UV detection (the aryl ketone is a chromophore) can resolve closely related impurities and provide quantitative purity data based on peak area percentages.[9]

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying and quantifying volatile impurities.

Q2: How should I store purified this compound? As a long-chain keto-ester, the compound is relatively stable. However, to prevent slow degradation, it should be stored in a cool, dry, and dark place. For long-term storage, keeping it in a freezer at -20°C is recommended.

Q3: Can I use a different Lewis acid instead of AlCl₃? Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also catalyze Friedel-Crafts acylation. However, AlCl₃ is generally the most reactive and commonly used for this transformation. The choice may depend on the specific substrate and desired reaction conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes the crude product has been worked up and washed with sodium bicarbonate solution to remove the bulk of acidic impurities.

  • Prepare the Column: Select a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel (230-400 mesh) as a slurry in hexane.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or toluene. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • Column Volumes 1-3: 98:2 Hexane:EtOAc

    • Column Volumes 4-8: 95:5 Hexane:EtOAc

    • Column Volumes 9-15: 90:10 Hexane:EtOAc

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of your purified oil in a test tube. Add a few drops of a test solvent (e.g., heptane). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of your product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.

  • Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Logical Relationships Diagram

The following diagram illustrates the relationship between potential impurities and the corresponding purification steps.

Impurity_Purification_Logic Figure 2: Impurity-Driven Purification Strategy cluster_impurities Potential Impurities cluster_purification Purification Steps product This compound (Desired Product) column Column Chromatography Target: Organics of similar polarity product->column Separated via start_acid Monomethyl Dodecanedioate Source: Hydrolyzed Acyl Chloride Polarity: High (Acidic) bicarb_wash Bicarbonate Wash Target: Acidic Organics start_acid->bicarb_wash Removed by al_salts Aluminum Salts Source: Catalyst Residue Type: Inorganic acid_workup Acidic Workup (HCl/Ice) Target: Al Salts al_salts->acid_workup Removed by solvent Benzene / DCM Source: Reaction Solvent Polarity: Very Low rotovap Rotary Evaporation Target: Volatile Solvents solvent->rotovap Removed by

Figure 2: Impurity-Driven Purification Strategy

References

  • ChemBK. (2024). METHYL 12-OXOOCTADECANOATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of Optically Active Methyl 12-Oxo-9,10-epoxyoctadecanoate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Retrieved from [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Nature. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of novel (Z)-methyl-12-aminooctadec-9-enoate based phenolipids as potential antioxidants and chemotherapeutic agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Quora. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction?. Retrieved from [Link]

  • ResearchGate. (1993). Solvent induced crystallization in poly(aryl-ether-ether-ketone). Retrieved from [Link]

  • Unknown. (n.d.). Common Solvents for Crystallization. PDF document. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates.... Retrieved from [Link]

  • Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Phenyldodecanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of phenyldodecanoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the laboratory. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing high-purity phenyldodecanoates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenyldodecanoates?

A1: The two most prevalent and effective methods for synthesizing phenyldodecanoates are the direct acylation of phenol with dodecanoyl chloride and the Fischer-Speier esterification of phenol with dodecanoic acid.[1][2] Each method has its own set of advantages and challenges, which we will explore in the troubleshooting section.

Q2: What is the chemical structure of phenyldodecanoate?

A2: Phenyldodecanoate consists of a phenyl group attached to a dodecanoate ester. The aromatic phenyl group and the long, lipophilic dodecanoate chain give the molecule its characteristic properties.[3] It is typically a solid at room temperature.[4]

Q3: What are the primary applications of phenyldodecanoates?

A3: While specific applications are diverse, long-chain phenyl esters like phenyldodecanoate are valuable intermediates in organic synthesis. They are used in the development of pharmaceuticals, agrochemicals, and specialty materials due to their unique combination of aromatic and aliphatic properties.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Phenyldodecanoate in Fischer Esterification

Q: I am attempting a Fischer esterification of phenol with dodecanoic acid using a strong acid catalyst, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: Senior Application Scientist's Insights:

Low yields in Fischer esterification are a common hurdle. This equilibrium-controlled reaction is often limited by the presence of water, the reactivity of the starting materials, and the reaction conditions.[5][6] Phenols are less nucleophilic than aliphatic alcohols, which can make this esterification particularly challenging.[7]

Root Cause Analysis and Optimization Strategies:

  • Water Removal is Critical: The Fischer esterification produces one equivalent of water for every equivalent of ester formed. According to Le Chatelier's principle, the presence of this water will shift the equilibrium back towards the starting materials, thus reducing your yield.[7]

    • Solution: Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to continuously remove water as it is formed.[5] Using a solvent that forms an azeotrope with water, such as toluene or benzene, is highly effective with a Dean-Stark trap.

  • Catalyst Choice and Concentration: While strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are standard, their concentration is key. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and decomposition.

    • Solution: Typically, a catalytic amount of 0.5-5 mol% of the acid catalyst relative to the limiting reagent is sufficient. For challenging esterifications, Lewis acids such as zirconium or hafnium complexes can be effective and may be more tolerant to trace amounts of water.[2][5]

  • Reagent Stoichiometry: To drive the equilibrium towards the product, a large excess of one of the reactants is often used.[6]

    • Solution: Since phenol and dodecanoic acid are both solids and can be expensive, using a significant excess of one may not be ideal. However, a slight excess (1.2-1.5 equivalents) of the less expensive reagent can be beneficial.

  • Reaction Temperature and Time: Phenol's lower reactivity may necessitate higher temperatures and longer reaction times.

    • Solution: Refluxing in a suitable high-boiling solvent like toluene is common. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction does not proceed to decomposition.[8]

Issue 2: Competing C-Acylation vs. O-Acylation in Friedel-Crafts Acylation

Q: When synthesizing phenyldodecanoate via acylation of phenol with dodecanoyl chloride, I am observing the formation of hydroxyaryl ketone byproducts. How can I favor the desired O-acylation to form the ester?

A: Senior Application Scientist's Insights:

Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) to form an ester, or the aromatic ring (C-acylation) to form a hydroxyaryl ketone. The reaction conditions, particularly the choice of catalyst, determine the predominant product.

Understanding Kinetic vs. Thermodynamic Control:

  • O-acylation (Ester Formation): This is the kinetically favored product, meaning it forms faster.

  • C-acylation (Ketone Formation): This is the thermodynamically favored product, which is more stable. This pathway is promoted by strong Lewis acids like AlCl₃, which can also catalyze the Fries rearrangement of the initially formed ester to the more stable ketone.[9]

Strategies to Promote O-Acylation:

  • Avoid Strong Lewis Acids: Do not use strong Lewis acids like AlCl₃ if you want to isolate the phenyl ester.

  • Base Catalysis: The most effective strategy is to increase the nucleophilicity of the phenol by converting it to the phenoxide ion using a base. The phenoxide is a much stronger nucleophile and will preferentially attack the acyl chloride at the oxygen.

    • Recommended Bases: Pyridine can be used as both a base and a solvent. Alternatively, a two-phase system using aqueous sodium hydroxide with a phase-transfer catalyst can be highly effective and lead to clean, rapid reactions.[10] Triethylamine is another suitable base.[11]

  • Reaction Temperature: O-acylation is favored at lower temperatures. Running the reaction at 0°C to room temperature will help to suppress the competing C-acylation and potential Fries rearrangement.

Experimental Protocols

Protocol 1: Optimized O-Acylation of Phenol with Dodecanoyl Chloride

This protocol is designed to maximize the yield of phenyldodecanoate by promoting O-acylation under basic conditions.

Materials:

  • Phenol

  • Dodecanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous pyridine (3-5 volumes). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add dodecanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude phenyldodecanoate can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[12][13]

Data Presentation

ParameterFischer EsterificationAcylation with Dodecanoyl Chloride
Reactants Phenol, Dodecanoic AcidPhenol, Dodecanoyl Chloride
Catalyst Strong Acid (H₂SO₄, p-TsOH)Base (Pyridine, NaOH)
Key Condition Removal of WaterAnhydrous conditions, low temp.
Common Side Products None (if optimized)Hydroxyaryl ketones (C-acylation)
Typical Yields Moderate to Good (60-80%)Good to Excellent (85-95%)
Advantages Atom economicalHigh yield, faster reaction
Disadvantages Reversible, requires water removalDodecanoyl chloride is moisture sensitive

Visualizations

Workflow for Optimizing Phenyldodecanoate Synthesis

G cluster_0 Reaction Planning cluster_1 Fischer Esterification Optimization cluster_2 Acylation Optimization cluster_3 Analysis & Purification start Select Synthesis Route route1 Fischer Esterification start->route1 route2 Acylation start->route2 fe_cond Define Conditions: - Catalyst (H+) - Temp (Reflux) - Stoichiometry route1->fe_cond ac_cond Define Conditions: - Base (Pyridine) - Temp (0°C -> RT) - Anhydrous Solvent route2->ac_cond fe_h2o Implement Water Removal (Dean-Stark/Sieves) fe_cond->fe_h2o fe_monitor Monitor by TLC fe_h2o->fe_monitor fe_workup Aqueous Workup fe_monitor->fe_workup purify Purification (Recrystallization or Chromatography) fe_workup->purify ac_add Slow Addition of Dodecanoyl Chloride ac_cond->ac_add ac_monitor Monitor by TLC ac_add->ac_monitor ac_workup Acidic Workup ac_monitor->ac_workup ac_workup->purify analyze Characterization (NMR, IR, MS) purify->analyze product Pure Phenyldodecanoate analyze->product

Caption: A decision workflow for the synthesis and optimization of phenyldodecanoates.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. (n.d.). Retrieved from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

  • Biosynce. (2026, January 6). What are the interactions between Phenyl Dodecanoate CAS 4228-00-6 and other substances?. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. Acylation of phenols. (n.d.). Retrieved from [Link]

  • Filo. (2025, November 9). Write reaction of C-Acylation of Phenol. Retrieved from [Link]

  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. (n.d.). Retrieved from [Link]

  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. Retrieved from [Link]

  • ResearchGate. Fischer-Speier esterification. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. How to purify and isolate required compound from a reaction mixture?. (2015, April 20). Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. (n.d.). Retrieved from [Link]

  • ACS Publications. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). Retrieved from [Link]

  • ResearchGate. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US3772389A - Process for the synthesis of phenyl esters.
  • MDPI. (2021, January 27). Nanobiocatalysts for Biodiesel Synthesis through Transesterification—A Review. Retrieved from [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. (n.d.). Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. Recent Advances in Catalyst Development for Transesterification of Dialkyl Carbonates with Phenol. (n.d.). Retrieved from [Link]

  • Organic Syntheses. Cyanic acid, phenyl ester. (n.d.). Retrieved from [Link]

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Technical Support Center: Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability of Methyl 12-oxo-12-phenyldodecanoate. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested advice to ensure the integrity of your experiments.

This compound is a long-chain keto-ester characterized by three key functional regions: a methyl ester head, a long aliphatic chain, and a phenyl ketone group. Its stability is paramount for reproducible experimental outcomes, and understanding its potential degradation pathways is critical for proper handling, storage, and use. This guide addresses the most common stability issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this molecule is influenced by its three main functional groups. The primary concerns are:

  • Hydrolysis of the Methyl Ester: The ester linkage is susceptible to cleavage by water, a reaction catalyzed by both acids and bases, to yield the corresponding carboxylic acid and methanol.[1] This is often the most common degradation pathway encountered under routine experimental conditions.

  • Reactivity of the Ketone: The phenyl ketone group can be a site for various chemical reactions. While generally stable, aromatic ketones are known to be photosensitive and can participate in photochemical reactions upon exposure to UV light.

  • Thermal Decomposition: Like many long-chain esters, prolonged exposure to high temperatures can induce thermal decomposition, leading to fragmentation of the molecule.[2][3]

Q2: How should I properly store this compound for both short-term and long-term use?

Proper storage is the most effective way to prevent degradation. Based on the stability of similar long-chain fatty acid esters and best practices for research lipids, the following conditions are recommended.[4][5]

  • Long-Term Storage (Months to Years): The compound should be stored as a solid in a tightly sealed glass vial at -20°C or lower.[5] Before opening, the vial must be allowed to warm completely to room temperature to prevent condensation of atmospheric moisture onto the solid, which could promote hydrolysis.

  • Short-Term Storage (Days to Weeks): For frequent use, storing the solid at 2-8°C is acceptable. If in solution, it should be dissolved in a suitable anhydrous organic solvent, blanketed with an inert gas (like argon or nitrogen), and stored at -20°C.[4]

Q3: What solvents are recommended for dissolving and storing this compound?

The choice of solvent is critical, especially for stock solutions.

  • Recommended Solvents: Anhydrous aprotic organic solvents are ideal. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Ethanol.[5] For subsequent experimental steps where solvent removal is necessary, dichloromethane (DCM) or ethyl acetate can be used, provided they are of high purity and anhydrous.

  • Solvents to Avoid for Storage: Protic solvents containing water, even in trace amounts, should be avoided for long-term storage as they can facilitate hydrolysis. Avoid storing solutions in plastic containers (e.g., polypropylene or polystyrene tubes) as plasticizers can leach into the organic solvent.[4] Always use glass vials with Teflon-lined caps.[4]

Q4: Is this compound sensitive to pH?

Yes, the compound's stability is highly dependent on pH due to the susceptibility of the methyl ester to hydrolysis.

  • Acidic Conditions: In the presence of strong acids and water, the rate of ester hydrolysis increases significantly.[1][6]

  • Basic Conditions: Alkaline conditions promote saponification, an irreversible hydrolysis of the ester to form a carboxylate salt and methanol. This reaction is generally faster and more complete than acid-catalyzed hydrolysis.[1]

  • Neutral Conditions: The compound is most stable at or near neutral pH. When working in aqueous buffers, it is crucial to prepare solutions fresh and minimize the time the compound spends in the aqueous environment.

Q5: Is the compound susceptible to degradation by light or heat?

Yes, both light and heat can be sources of degradation.

  • Light Sensitivity: The aromatic ketone moiety makes the compound potentially susceptible to photochemical reactions, particularly under UV irradiation.[7] It is best practice to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Thermal Sensitivity: While the compound is a solid with a melting point of 46-48°C, prolonged exposure to temperatures significantly above this can lead to thermal decomposition. For reactions requiring heat, it is advisable to use the lowest effective temperature and shortest possible reaction time. Saturated fatty acid methyl esters are generally more stable to heat than their unsaturated counterparts, but decomposition can still occur at elevated temperatures (e.g., >200°C).[8][9]

Troubleshooting Guide

Problem: I'm observing a new, more polar spot on my TLC plate after storing my sample in solution. What could it be?

Likely Cause: This is a classic sign of ester hydrolysis. The product of hydrolysis, 12-oxo-12-phenyldodecanoic acid, contains a free carboxylic acid group. This group is significantly more polar than the parent methyl ester, causing it to have a lower Rf value (it doesn't travel as far up the TLC plate).

Solutions:

  • Confirm Identity: Scrape the new spot from a preparative TLC plate and analyze it via mass spectrometry. You should observe a mass corresponding to the carboxylic acid.

  • Solvent Check: Ensure your solvent is anhydrous. If necessary, use a freshly opened bottle of high-purity solvent or distill the solvent over a suitable drying agent.

  • Storage Protocol: Re-evaluate your storage method. If you are not already doing so, store your stock solution under an inert atmosphere (argon or nitrogen) at -20°C.[4] Prepare fresh solutions for critical experiments.

Problem: My NMR spectrum shows unexpected peaks, suggesting impurity or degradation. How can I identify the issue?

Likely Cause: Besides the hydrolysis product, other minor degradation products could be present. The key is to look for characteristic signals.

Diagnostic Steps:

  • Look for a Broad Singlet: A broad singlet peak appearing far downfield (typically >10 ppm) is characteristic of a carboxylic acid proton. This points to hydrolysis.

  • Check the Methyl Ester Peak: The sharp singlet for the methyl ester protons (-OCH₃) should be located around 3.6-3.7 ppm. A decrease in the integration of this peak relative to other peaks on the aliphatic chain is a quantitative indicator of hydrolysis.

  • Methanol Signal: The other product of hydrolysis is methanol, which appears as a singlet around 3.49 ppm in CDCl₃. Its presence is another strong indicator of ester cleavage.

Problem: I'm seeing low yields in a reaction where the compound is a starting material, especially after heating. What's happening?

Likely Cause: If the reaction is performed at elevated temperatures for an extended period, thermal decomposition may be occurring.[3] This is particularly relevant in non-inert atmospheres.

Solutions:

  • Optimize Reaction Conditions: Attempt to lower the reaction temperature or shorten the duration.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent potential oxidation at high temperatures.

  • Purity Check: Before starting the reaction, verify the purity of your starting material using TLC or NMR to ensure it has not degraded during storage.

Problem: The compound's appearance changed from a crystalline solid to a gummy or oily substance. Why?

Likely Cause: This often happens when a pure, solid compound absorbs moisture, leading to partial hydrolysis. The resulting mixture of the parent ester and the carboxylic acid product can have a lower melting point or exist as a eutectic mixture, appearing as a gum or oil.

Solutions:

  • Proper Handling: Always allow the container to reach ambient temperature before opening to prevent water condensation.[4]

  • Purification: The material can likely be repurified. Recrystallization from a suitable solvent system or purification via column chromatography can be used to remove the carboxylic acid impurity and recover the pure ester.

Appendices

Appendix A: Recommended Storage & Handling Summary
ConditionSolid FormSolution Form
Long-Term Storage -20°C or below, glass vial, tightly sealed.-20°C, anhydrous aprotic solvent, inert gas overlay, Teflon-lined cap.[4]
Short-Term Storage 2-8°C, desiccated environment.As above. Prepare fresh if possible.
Handling Allow vial to warm to room temp before opening.Use glass or Teflon labware. Avoid plastic.[4]
Light Exposure Protect from direct light (amber vial/foil).Protect from direct light.
Appendix B: Potential Degradation Pathway - Hydrolysis

The diagram below illustrates the acid-catalyzed hydrolysis of this compound into 12-oxo-12-phenyldodecanoic acid and methanol. This is a primary pathway for degradation when the compound is exposed to moisture, particularly under non-neutral pH conditions.[1]

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products Ester This compound Catalyst H⁺ or OH⁻ (Catalyst) Ester->Catalyst Water H₂O Water->Catalyst Acid 12-oxo-12-phenyldodecanoic Acid Methanol Methanol Catalyst->Acid Hydrolysis Catalyst->Methanol

Primary hydrolysis degradation pathway.
Appendix C: Protocol for a Quick Stability Check via Thin-Layer Chromatography (TLC)

This protocol allows for a rapid assessment of sample purity.

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spot Samples:

    • Spot 1 (Reference): A freshly prepared solution of a new or validated batch of this compound.

    • Spot 2 (Test Sample): The sample you wish to check for degradation.

  • Develop Plate: Use a mobile phase that gives the reference spot an Rf of ~0.4-0.5. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Visualize: View the plate under a UV lamp (254 nm). The aromatic ring will make the compound visible.

  • Analyze: Compare the test sample lane to the reference lane. The appearance of a new spot near the baseline (low Rf) in the test sample lane is indicative of the formation of the more polar carboxylic acid degradation product.

References

  • US4185027A, "Hydrolysis of methyl esters," Google P
  • Li, J., et al. (2014). "Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation," Synthetic Communications, [Link].

  • EP0675867B1, "Hydrolysis of methyl esters for production of fatty acids," European Patent Office, [Link].

  • Clark, J. (2023). "Hydrolysis of Esters," Chemguide, [Link].

  • WO1994014743, "Hydrolysis of methyl esters for production of fatty acids," WIPO Patentscope, [Link].

  • O'Connor, C., et al. (2021). "Recent advances in the transesterification of β-keto esters," RSC Advances, [Link].

  • MCAT Review. "Keto Acids and Esters," MCAT Review, [Link].

  • Chemistry Stack Exchange. "Thermal decomposition of ester," [Link].

  • Gnanaprakasam, B., et al. (2011). "Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols," Molecules, [Link].

  • Pielichowski, J., & Pielichowski, K. (2000). "Thermal degradation of esters/ethers derived from tartaric acid," ResearchGate, [Link].

  • Trost, B. M. (1980). "Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters," Accounts of Chemical Research, [Link].

  • AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters," [Link].

  • The Organic Chemistry Tutor. (2021). "Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained," YouTube, [Link].

  • Franke, M., et al. (2018). "Thermal Degradation of Long Chain Fatty Acids," Water Environment Research, [Link].

  • CORE. "Photochemical reactions of aromatic aldehydes and ketones," [Link].

  • Davidson, R. S., et al. (1971). "Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution," Journal of the Chemical Society C: Organic, [Link].

  • Charlier, M., et al. (1972). "Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA," Photochemistry and Photobiology, [Link].

  • Dudev, T., & Lim, C. (1998). "Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers," Macromolecules, [Link].

  • Zamora, R., et al. (2007). "Strecker-type degradation of phenylalanine by methyl 9,10-epoxy-13-oxo-11-octadecenoate...," Journal of Agricultural and Food Chemistry, [Link].

  • Zhang, L., et al. (2016). "Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones," Chemical Communications, [Link].

  • Vieitez, I., et al. (2010). "Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol," Energy & Fuels, [Link].

  • ChemBK. "METHYL 12-OXOOCTADECANOATE," [Link].

Sources

Technical Support Center: Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 12-oxo-12-phenyldodecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to impurities, ensuring the quality and integrity of your research.

Introduction to Synthetic Strategy

This compound is typically synthesized via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of benzene with an acylating agent derived from dodecanedioic acid monomethyl ester, most commonly the acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Understanding this synthetic route is crucial as it informs the potential impurity profile of the final product.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the quality and handling of this compound.

Q1: My final product has a lower melting point than expected and appears oily. What is the likely cause?

A low or broad melting point is a classic indicator of impurities. For this compound, which should be a solid at room temperature, an oily appearance strongly suggests the presence of unreacted starting materials, particularly residual benzene or other solvents, or isomeric side-products that may have lower melting points. We recommend purification by column chromatography or recrystallization.

Q2: I observe multiple spots on my TLC plate after the reaction. What are these?

Multiple spots indicate a mixture of compounds. Besides your target product, these spots could correspond to:

  • Unreacted Dodecanedioic Acid Monomethyl Ester: This is a more polar starting material and will likely have a lower Rf value.

  • Benzene: As a non-polar solvent, it will have a very high Rf value.

  • Ortho- and Meta- Isomers: Friedel-Crafts acylation on benzene can produce small amounts of ortho- and meta-substituted isomers in addition to the desired para-product. These isomers often have very similar Rf values to the main product.

  • Di-acylated Byproduct: This is a larger, less polar molecule that may appear as a separate spot.

Q3: Can polyacylation occur during the synthesis?

While polyacylation is a known issue in Friedel-Crafts alkylation, it is much less common in acylation.[1] The acyl group introduced onto the benzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[1] Therefore, the formation of di- or tri-acylated benzene rings from the primary product is generally not a significant concern under standard reaction conditions. However, a different type of di-substituted product can arise if your starting dodecanedioic acid monomethyl ester contains the diacid as an impurity (see Part 2, Impurity Profile).

Q4: My NMR spectrum looks complex, with unexpected peaks in the aromatic region. What do these signify?

Unexpected signals in the aromatic region (typically 7.0-8.0 ppm) often point to the presence of regioisomers (ortho- and meta-acylated products). The symmetry of the desired para-substituted product gives a characteristic pair of doublets. Ortho- and meta-isomers will display more complex splitting patterns. See the detailed NMR analysis section below for a full breakdown.

Q5: Is it necessary to use a full stoichiometric equivalent of the Lewis acid catalyst (e.g., AlCl₃)?

Yes, in most Friedel-Crafts acylation reactions, a stoichiometric amount (or even a slight excess) of the Lewis acid is required. This is because the ketone product forms a complex with the catalyst, effectively sequestering it and preventing it from participating further in the reaction. Using a sub-stoichiometric amount is a common cause of low reaction yields.

Part 2: Impurity Profile & Troubleshooting Guide

This section provides a detailed breakdown of common impurities, their origins, and step-by-step guides for their identification and removal.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and the points at which common impurities can be introduced.

G cluster_1 Reaction Step: Friedel-Crafts Acylation cluster_2 Crude Product Mixture SM1 Dodecanedioic Acid Monomethyl Ester Reaction Acyl Chloride Formation & Electrophilic Aromatic Substitution SM1->Reaction SM2 Benzene SM2->Reaction Cat AlCl₃ (Catalyst) Cat->Reaction SM_Imp1 Impurity: Dodecanedioic Acid SM_Imp1->Reaction SM_Imp2 Impurity: Dimethyl Dodecanedioate SM_Imp2->Reaction Product This compound (Desired Product) Reaction->Product Imp1 Unreacted SM1 Reaction->Imp1 Imp2 Regioisomers (ortho, meta) Reaction->Imp2 Imp3 Di-acylated Product (from Diacid Impurity) Reaction->Imp3 Imp4 Hydrolyzed Product (Carboxylic Acid) Product->Imp4 Workup (H₂O) G cluster_0 Troubleshooting Workflow for GC-MS Analysis Start Inject Sample CheckRT Analyze Chromatogram (Retention Times) Start->CheckRT EarlyPeak Peak Earlier than Product? CheckRT->EarlyPeak LatePeak Peak Later than Product? EarlyPeak->LatePeak No AnalyzeMS Analyze Mass Spectrum of each Peak EarlyPeak->AnalyzeMS Yes ShoulderPeak Shoulder or Unresolved Peak Near Product? LatePeak->ShoulderPeak No LatePeak->AnalyzeMS Yes ShoulderPeak->AnalyzeMS Yes End Identify Impurities ShoulderPeak->End No Result1 Likely Unreacted Starting Material (IMP-01) AnalyzeMS->Result1 Result2 Likely Di-acylated Byproduct (IMP-03) AnalyzeMS->Result2 Result3 Likely Isomer (IMP-02) or Co-elution AnalyzeMS->Result3 Result1->End Result2->End Result3->End

Sources

Technical Support Center: Characterization of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and characterization guide for Methyl 12-oxo-12-phenyldodecanoate. This resource is designed for researchers and drug development professionals who are synthesizing and verifying this long-chain keto-ester. The synthesis of this molecule, typically achieved via a Friedel-Crafts acylation, can present unique challenges during purification and characterization.[1][2] This guide provides in-depth, experience-based solutions to common issues encountered during spectral analysis and purity assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial analysis of this compound.

Q1: My initial characterization suggests the reaction didn't work or is incomplete. What are the first things I should check?

A1: Before assuming a complete failure, it's crucial to systematically evaluate the evidence. The primary concern is often distinguishing the product from the starting material, specifically the acylating agent (e.g., methyl 11-(chloroformyl)undecanoate).

  • Check for the Phenyl Group Incorporation: The most definitive evidence of success is the appearance of aromatic protons in the ¹H NMR spectrum (typically between 7.4-8.0 ppm). If these are absent, the Friedel-Crafts reaction has likely failed.

  • Evaluate the Carbonyl Region in IR: The starting acyl chloride has a high-frequency C=O stretch (~1800 cm⁻¹). Your product should have two distinct carbonyl absorptions for the ketone and ester functionalities, typically around 1685 cm⁻¹ (aromatic ketone) and 1735 cm⁻¹ (ester).[3][4] The disappearance of the ~1800 cm⁻¹ peak is a strong indicator of reaction progression.

  • Mass Spectrometry for Gross Mass: Obtain a crude mass spectrum. Even in a messy sample, the presence of a peak corresponding to the molecular weight of the product (C₁₉H₂₈O₃ = 304.42 g/mol ) is a positive sign.

Q2: My purified product is an oil, but I've seen reports of it being a solid. Does this mean it's impure?

A2: Not necessarily. While some similar long-chain keto-esters are solids with low melting points, the physical state can be highly sensitive to minor impurities.[5][6]

  • Causality: Small amounts of unreacted starting materials, residual solvent, or isomeric byproducts can act as colligative impurities, depressing the freezing point and resulting in a viscous oil or waxy solid at room temperature.

  • Actionable Advice: Rely on spectroscopic and chromatographic data for purity assessment rather than the physical state alone. If a solid is required, try recrystallizing from a nonpolar solvent like hexanes or a hexane/ethyl acetate mixture at low temperature.

Q3: The NMR spectrum of my sample is "greasy," with broad, unresolved peaks in the aliphatic region. How can I get a clean spectrum?

A3: This is a classic issue with long-chain aliphatic compounds. The problem stems from either inherent signal overlap or the presence of difficult-to-remove nonpolar impurities.

  • The "Why": The ten methylene (-CH₂-) groups in the backbone have very similar chemical environments, leading to significant signal overlap in the 1.2-1.7 ppm region of the ¹H NMR spectrum.[7] Any greasy impurities from the synthesis (e.g., vacuum grease, long-chain byproducts) will also appear here, exacerbating the problem.

  • Troubleshooting Steps:

    • Re-purify: Perform careful column chromatography with a very shallow solvent gradient (e.g., starting from 100% hexanes and slowly increasing to 5-10% ethyl acetate). This can separate your product from less polar impurities.

    • High Vacuum: Dry the purified sample under high vacuum for an extended period (4-12 hours) to remove all traces of solvent.

    • Use a High-Field Magnet: If available, acquiring the NMR spectrum on a higher field instrument (e.g., 500 MHz or greater) will provide better signal dispersion and may resolve some of the overlapping multiplets.

Part 2: Detailed Troubleshooting by Analytical Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR shows a complex, multiplet-like pattern in the aromatic region (7.4-8.0 ppm) instead of the expected pattern for a monosubstituted benzene ring. What happened?

  • Potential Cause: This is a strong indication of polysubstitution , a known potential side reaction in Friedel-Crafts chemistry.[2][8] The acyl group is deactivating, which should prevent a second acylation. However, under harsh conditions (e.g., excess Lewis acid, high temperature), ortho or meta di-acylation can occur, leading to more complex aromatic splitting patterns.

  • Diagnostic Workflow:

    • Check Integration: Carefully integrate the entire aromatic region against a known peak, like the methyl ester singlet (-OCH₃) at ~3.67 ppm. If the aromatic region integrates to fewer than 5 protons, it may indicate a mixture of mono- and di-substituted products.

    • Mass Spec Analysis: Look for a peak in the mass spectrum corresponding to the di-acylated product.

    • Optimize Reaction: To avoid this, use a strict 1:1 stoichiometry of the acylating agent to benzene and ensure the reaction temperature does not rise uncontrollably.

Q: I am struggling to definitively assign the two carbonyl peaks in my ¹³C NMR spectrum. One is very weak or completely absent.

  • Scientific Rationale: This is a common phenomenon for quaternary carbons, particularly carbonyls, in ¹³C NMR. The absence of attached protons means they lack the Nuclear Overhauser Effect (NOE) enhancement, and they often have very long relaxation times (T₁). If the delay between pulses in the experiment is too short, these carbons do not have time to relax back to equilibrium, resulting in a weak or unobservable signal.[9]

  • Solutions:

    • Increase Scan Number: The simplest approach is to significantly increase the number of scans (e.g., to 2048 or higher) to improve the signal-to-noise ratio.

    • Adjust Experimental Parameters: Request that the NMR operator increase the relaxation delay (d1) to 5-10 seconds. This gives the carbonyl carbons sufficient time to relax between pulses, leading to a more quantitative signal.

    • Use a Different Pulse Program: A pulse program with a 45-degree pulse angle instead of the standard 90-degree pulse can also help by requiring less relaxation time.

Infrared (IR) Spectroscopy

Q: My IR spectrum shows only one broad C=O peak around 1700 cm⁻¹, not the expected two sharp peaks for the ketone and ester.

  • Potential Cause 1: Poor Resolution: The instrument's resolution may be insufficient to distinguish between the two carbonyl stretches, which may only be separated by 40-50 cm⁻¹.

  • Potential Cause 2: Sample State: If the sample is analyzed as a thick film, peak broadening can occur, masking the two distinct signals.

  • Potential Cause 3: Conjugation Effects: While the ester is aliphatic, the ketone is conjugated with the phenyl ring, which lowers its stretching frequency to ~1685 cm⁻¹. The aliphatic ester should be around 1735-1740 cm⁻¹.[4][10] If an impurity causes significant hydrogen bonding, it could broaden and shift these peaks, causing them to merge.

  • Troubleshooting Protocol:

    • Dilute the Sample: Prepare a dilute solution of your compound in a solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) and run the spectrum in a solution cell. This minimizes intermolecular interactions and often results in sharper peaks.

    • Check for Purity: A broad O-H peak from a carboxylic acid impurity (from hydrolysis of the ester or starting material) can interfere with the carbonyl region. Ensure the 3500-2500 cm⁻¹ region is clear of any very broad "hairy beard" signals characteristic of a carboxylic acid O-H stretch.[10]

Mass Spectrometry (MS)

Q: I can't find the molecular ion (M⁺) peak at m/z 304.4. How can I confirm the identity of my compound?

  • Scientific Rationale: Long-chain aliphatic ketones and esters are prone to rapid fragmentation, and the molecular ion peak can often be weak or entirely absent in Electron Ionization (EI) mass spectrometry.[11][12]

  • Solutions:

    • Use a "Soft" Ionization Technique: Request analysis using Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, leading to less fragmentation and a much stronger signal for the protonated molecule [M+H]⁺ (at m/z 305.4) or other adducts like [M+Na]⁺.

    • Identify Key Fragments: Even in EI, the fragmentation pattern is highly informative. Look for characteristic fragments that confirm the structure.

m/z ValueFragment StructureCleavage Type
273[M - OCH₃]⁺Loss of the methoxy group from the ester (alpha cleavage)
205[Ph-C(=O)-(CH₂)₁₀]⁺McLafferty rearrangement not primary, but cleavage near ester is common
105[Ph-C=O]⁺Alpha cleavage next to the phenyl ketone (Benzoyl cation) - Often the base peak.
77[C₆H₅]⁺Phenyl cation

The presence of the benzoyl cation at m/z 105 is a very strong piece of evidence for the successful acylation of the benzene ring.[13]

High-Performance Liquid Chromatography (HPLC)

Q: My product peak is tailing significantly on a C18 column. What is the cause and how do I fix it?

  • Potential Cause: Peak tailing for a ketone-containing compound on a standard silica-based C18 column often points to secondary interactions . The lone pair of electrons on the ketone's oxygen can form hydrogen bonds with acidic, un-capped silanol groups (Si-OH) on the silica surface. This causes a portion of the analyte molecules to "stick" to the stationary phase longer than the bulk, resulting in a tailed peak.[14]

  • Troubleshooting Protocol:

    • Add a Mobile Phase Modifier: The most common solution is to add a small amount of a competitive acidic modifier to the mobile phase. Adding 0.05-0.1% trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, effectively "masking" them from interacting with your analyte.

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are reacted with a small silylating agent. Ensure you are using a high-quality, end-capped column specifically designed for good peak shape with polar compounds.

    • Lower Sample Concentration: Injecting too much sample can overload the column, leading to both fronting and tailing. Prepare a more dilute sample and reinject.[15]

Part 3: Protocols & Reference Data

Table: Key Characterization Data
TechniqueFeatureExpected Value / Observation
¹H NMR -OCH₃ (s)~3.67 ppm
-CH₂-CO₂- (t)~2.30 ppm
-CH₂-CO-Ph (t)~2.95 ppm
Aromatic (m)~7.95 ppm (2H, ortho) & 7.45-7.60 ppm (3H, meta/para)
Aliphatic chain (m)1.20 - 1.75 ppm (16H)
¹³C NMR Ester C=O~174 ppm
Ketone C=O~200 ppm
-OCH₃~51 ppm
Aromatic Carbons128 - 137 ppm
Aliphatic Carbons24 - 43 ppm
IR C=O Stretch (Ester)~1735 cm⁻¹ (strong, sharp)[4]
C=O Stretch (Ketone)~1685 cm⁻¹ (strong, sharp)[3]
C-H Stretch (Aromatic)>3000 cm⁻¹ (weak)
C-H Stretch (Aliphatic)<3000 cm⁻¹ (strong)
C-O Stretch (Ester)~1170-1250 cm⁻¹ (strong)[10]
MS (EI) Molecular Ion (M⁺)m/z 304 (often weak or absent)
Key Fragmentsm/z 273, 105 (base peak), 77
Protocol: Standard HPLC Method for Purity Analysis
  • Column: Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (for the phenyl ketone chromophore).

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Part 4: Visual Troubleshooting Workflows

NMR_Troubleshooting cluster_issues cluster_causes cluster_actions start Unexpected ¹H NMR Spectrum q1 Complex Aromatic Region? q2 Missing or Weak Benzylic Protons (~2.95 ppm)? q3 Incorrect Alkyl Integration? c1 Polysubstitution (Di-acylation) q1->c1 Yes c2 Incomplete Reaction (Starting Material Present) q2->c2 Yes c3 Aliphatic Impurity or Residual Solvent q3->c3 Yes a1 Check MS for Higher Mass Ion c1->a1 a2 Re-purify via Column Chromatography c2->a2 c3->a2 a3 Dry Under High Vacuum & Re-acquire Spectrum c3->a3

Caption: Decision tree for diagnosing common ¹H NMR spectral issues.

HPLC_Troubleshooting start Product Peak Tailing in HPLC cause1 Potential Cause: Secondary Interactions (Silanol Binding) start->cause1 cause2 Potential Cause: Column Overload start->cause2 cause3 Potential Cause: Mobile Phase Mismatch start->cause3 solution1 Action: Add 0.1% TFA or Formic Acid to Mobile Phase cause1->solution1 solution2 Action: Use a Certified End-Capped Column cause1->solution2 solution3 Action: Reduce Sample Concentration by 10x cause2->solution3 solution4 Action: Increase Organic Content (e.g., Acetonitrile) cause3->solution4

Caption: Workflow for troubleshooting HPLC peak tailing.

References

  • Infrared Spectroscopy. (n.d.). In LibreTexts. Retrieved from [Link]

  • The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. (n.d.). In Semantic Scholar. Retrieved from [Link]

  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. (2020). PubMed Central. Retrieved from [Link]

  • Supporting Information for "Synthesis of..." (n.d.). [Source organization not specified, likely a journal] Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Characterization of long-chain carboxylic esters with CH3OBOCH3(+) in a small fourier-transform ion cyclotron resonance mass spectrometer. (1996). PubMed. Retrieved from [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • METHYL 12-OXOOCTADECANOATE. (n.d.). ChemBK. Retrieved from [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

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Technical Support Center: Scaling Up Methyl 12-oxo-12-phenyldodecanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of Methyl 12-oxo-12-phenyldodecanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for scalability.

The primary synthetic route discussed is the Friedel-Crafts acylation of benzene with the acyl chloride derived from monomethyl dodecanedioate. This method is robust and widely applicable for creating long-chain aryl ketones.[1][2][3]

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific, common problems in a question-and-answer format.

Q1: My reaction yield is consistently low (<40%) or fails completely. What are the primary causes?

Low yields in Friedel-Crafts acylation are common and often trace back to a few critical factors.[4][5] The most frequent culprits involve the deactivation of the catalyst or insufficient reactivity.

Possible Cause 1: Lewis Acid Catalyst Inactivity The Lewis acid, typically aluminum chloride (AlCl₃), is the engine of this reaction, but it is extremely sensitive to moisture.[4][5][6] Any water present in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it catalytically inactive.

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried (>120°C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane, a common solvent for this reaction, should be distilled from calcium hydride.[5]

    • Reagent Quality: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch for best results. Exposure to air will rapidly deactivate it.

Possible Cause 2: Insufficient Catalyst Stoichiometry Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[4][7][8] This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[3][6]

  • Solution:

    • Check Molar Equivalents: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the acyl chloride. For scale-up, some processes may even require up to 2.0 equivalents to drive the reaction to completion.[5]

    • Order of Addition: The standard procedure involves first forming a complex between the acyl chloride and AlCl₃ before adding the aromatic substrate (benzene). This ensures the acylium ion is readily available for the reaction.[9]

Possible Cause 3: Sub-optimal Reaction Temperature Temperature control is critical. While some reactions proceed at 0°C to room temperature, this specific acylation with a long-chain acyl chloride may require gentle heating to overcome the activation energy.[4] However, excessive heat can lead to side reactions and degradation.

  • Solution:

    • Controlled Addition: Add the benzene solution dropwise to the acyl chloride-AlCl₃ complex at 0°C to control the initial exotherm.

    • Gradual Warming: After the addition is complete, allow the reaction to warm slowly to room temperature.

    • Gentle Heating: If monitoring (e.g., by TLC or GC) shows a stalled reaction, consider gently heating the mixture to 30-40°C.

Q2: Purification by column chromatography is yielding an impure, oily product. How can I improve the purity?

Long-chain keto-esters like this one can be challenging to purify due to their physical properties.

Possible Cause 1: Incomplete Quenching and Workup The aluminum-ketone complex must be fully hydrolyzed during the workup. Incomplete quenching can leave aluminum salts in your organic layer, which complicate purification.

  • Solution:

    • Aggressive Quenching: Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. The acid is crucial for breaking up the aluminum complexes and ensuring a clean phase separation.

    • Thorough Washing: Wash the separated organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and finally, brine.

Possible Cause 2: Inappropriate Purification Method While column chromatography is a standard technique, for larger scales or for compounds that are oils, it can be inefficient.

  • Solution:

    • Recrystallization: If the product can be solidified, recrystallization is a far more effective method for large-scale purification. Test various solvents; a mixture like hexane/ethyl acetate or ethanol/water may be effective. The target compound has a reported melting point of 46-48°C, making it a candidate for recrystallization.[10]

    • Vacuum Distillation: Given the product's high boiling point (178-180°C at 0.8 mmHg), high-vacuum distillation (short path) can be an excellent, scalable alternative to chromatography for removing non-volatile impurities.[10]

    • Alternative Post-Workup Treatment: Patented methods for purifying α-keto esters sometimes involve treating the crude product with a carboxylic anhydride (like acetic anhydride) and an acid catalyst to esterify alcohol impurities, which can then be more easily separated by distillation.[11][12]

Q3: As I scale up the reaction, I'm facing issues with heat management and mixing. What are the key considerations?

Scaling up a Friedel-Crafts acylation introduces significant engineering challenges.

Possible Cause 1: Poor Heat Dissipation The reaction is exothermic, especially during the addition of reagents and the quench. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Runaway reactions are a serious safety risk.

  • Solution:

    • Jacketed Reactor: Use a jacketed reactor with a thermal fluid for precise temperature control.

    • Controlled Addition Rate: The addition of benzene to the AlCl₃-acyl chloride complex must be done slowly, with the rate tied to the reactor's internal temperature. Use a programmable addition pump.

    • Reverse Quench: For large-scale operations, consider a "reverse quench," where the reaction mixture is added slowly to a large, well-stirred volume of ice/HCl.

Possible Cause 2: Inefficient Mixing As the reaction proceeds, the AlCl₃ complex can become thick and viscous, leading to poor mixing. This can create hot spots and reduce the reaction rate and yield.

  • Solution:

    • Appropriate Agitation: Use an overhead stirrer with a high-torque motor and a suitably designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure the entire reactor volume is well-mixed.

    • Solvent Volume: Ensure a sufficient solvent-to-reagent ratio to maintain a stirrable slurry. A common starting point is 5-10 mL of solvent per gram of limiting reagent.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for preparing the starting acyl chloride, 12-(chloroformyl)undecanoic acid methyl ester? A: The most direct method is to treat the commercially available monomethyl dodecanedioate with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice. The reaction is typically performed neat or in an inert solvent like dichloromethane, often with a catalytic amount of DMF. The reaction should be done in a fume hood as it releases HCl and SO₂ gases.

Q: Are there alternatives to AlCl₃ as the Lewis acid catalyst? A: Yes, while AlCl₃ is the most common and cost-effective catalyst, other Lewis acids can be used. Ferric chloride (FeCl₃) is a milder alternative. For some substrates, strong Brønsted acids like triflic acid have been shown to be effective.[6] However, for scaling up a simple acylation on an unactivated ring like benzene, AlCl₃ remains the industry standard due to its high reactivity and low cost.

Q: What analytical techniques are essential for characterizing the final product? A: A combination of techniques is required for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the phenyl group, the long aliphatic chain, the ketone, and the methyl ester.

  • Mass Spectrometry (MS): To confirm the molecular weight (332.5 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, specifically the sharp C=O stretches for the ketone (~1685 cm⁻¹) and the ester (~1735 cm⁻¹).

  • HPLC or GC: To determine the purity of the final product.

Diagrams and Workflows

Reaction Mechanism: Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AcylCl R-CO-Cl (Acyl Chloride) Complex R-CO-Cl⁺-AlCl₃⁻ (Intermediate Complex) AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium [R-C≡O]⁺ (Acylium Ion) Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Benzene Benzene Ring Arenium Arenium Ion (Sigma Complex) Benzene->Arenium + Acylium Ion Arenium->AlCl4 Deprotonation by AlCl₄⁻ ProductComplex Product-Catalyst Complex Arenium->ProductComplex - H⁺ (to AlCl₄⁻) FinalProduct This compound ProductComplex->FinalProduct + H₂O/H⁺ (Quench) CatalystRegen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

General Experimental Workflow

G Start Starting Materials: - Monomethyl Dodecanedioate - Benzene - Thionyl Chloride - AlCl₃ Step1 Step 1: Acyl Chloride Synthesis (React Monomethyl Dodecanedioate with SOCl₂) Start->Step1 Step2 Step 2: Friedel-Crafts Reaction (Add Benzene to Acyl Chloride/AlCl₃ complex) Step1->Step2 Step3 Step 3: Aqueous Workup (Quench with Ice/HCl, Extract, Wash) Step2->Step3 Step4 Step 4: Solvent Removal (Rotary Evaporation) Step3->Step4 Crude Crude Product Step4->Crude Step5 Step 5: Purification (Recrystallization or Distillation) Crude->Step5 Final Pure this compound Step5->Final G Problem Problem: Low Reaction Yield Cause4 Are all reagents and solvents certified anhydrous? Problem->Cause4 Cause1 Is the AlCl₃ fresh and handled under N₂/Ar? Cause2 Are you using at least 1.1 molar equivalents of AlCl₃? Cause1->Cause2 Yes Solution1 Solution: Use fresh/sublimed AlCl₃. Ensure strict anhydrous/inert technique. Cause1->Solution1 No Cause3 Was the reaction monitored for completion (TLC/GC)? Cause2->Cause3 Yes Solution2 Solution: Increase AlCl₃ to 1.2-1.5 eq. Ensure product complexation is accounted for. Cause2->Solution2 No Solution3 Solution: Increase reaction time or gently warm to 30-40°C. Cause3->Solution3 No Cause4->Cause1 Yes Solution4 Solution: Distill solvents from appropriate drying agents before use. Cause4->Solution4 No

Caption: Decision tree for diagnosing low yield issues.

Data and Protocols

Table 1: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low/No Yield Moisture deactivating the catalyst.Use oven-dried glassware; use fresh, anhydrous solvents and AlCl₃. [4][6]
Insufficient Lewis acid.Use ≥1.1 molar equivalents of AlCl₃ to account for product complexation. [7][8]
Reaction incomplete.Increase reaction time or gently heat to 30-40°C; monitor by TLC/GC.
Difficult Purification Product is an oil/wax.Attempt recrystallization from a solvent mixture (e.g., hexane/EtOAc) or use high-vacuum distillation.
Emulsions during workup.Ensure quench is sufficiently acidic (use HCl); add brine during washes to help break emulsions.
Scale-Up Failure Poor heat control.Use a jacketed reactor and control the rate of addition based on internal temperature.
Inefficient mixing.Use a high-torque overhead stirrer with an appropriate impeller.
Protocol 1: Lab-Scale (5 g) Synthesis of this compound

Step A: Preparation of Acyl Chloride

  • In a fume hood, charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with monomethyl dodecanedioate (11.5 g, 50 mmol).

  • Slowly add thionyl chloride (5.5 mL, 75 mmol) to the flask. Add one drop of DMF as a catalyst.

  • Heat the mixture to 60°C for 2 hours. The evolution of gas (HCl, SO₂) should be observed. Vent the reaction through a scrubber (e.g., a beaker with NaOH solution).

  • After 2 hours, remove the excess thionyl chloride by distillation or under vacuum to yield the crude 12-(chloroformyl)undecanoic acid methyl ester as an oil. Use this directly in the next step.

Step B: Friedel-Crafts Acylation

  • Charge a 250 mL three-neck, oven-dried flask (equipped with a stirrer, thermometer, and nitrogen inlet) with anhydrous aluminum chloride (7.3 g, 55 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the slurry to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in anhydrous dichloromethane (25 mL) and add it dropwise to the AlCl₃ slurry over 20 minutes, keeping the temperature below 5°C. Stir for an additional 30 minutes at 0°C.

  • Add anhydrous benzene (20 mL, ~225 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the acyl chloride.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice (150 g) and concentrated HCl (20 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with 1M HCl (50 mL), water (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Table 2: Expected Analytical Data for this compound
TechniqueExpected Result
Appearance White to off-white solid or waxy oil. [10]
Molecular Weight 332.49 g/mol
Melting Point 46-48 °C.
¹H NMR (CDCl₃) δ ~7.95 (d, 2H, ortho-protons on phenyl), δ ~7.50 (m, 3H, meta/para-protons), δ 3.67 (s, 3H, -OCH₃), δ 2.95 (t, 2H, -CH₂-CO-Ph), δ 2.30 (t, 2H, -CH₂-CO₂Me), δ 1.20-1.80 (m, 16H, aliphatic chain).
¹³C NMR (CDCl₃) δ ~200 (C=O, ketone), δ ~174 (C=O, ester), δ ~137-128 (aromatic carbons), δ 51.5 (-OCH₃), δ ~38-24 (aliphatic carbons).
IR (KBr, cm⁻¹) ~2920, 2850 (C-H stretch), ~1735 (C=O ester), ~1685 (C=O aryl ketone), ~1595, 1450 (C=C aromatic).
References
  • MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
  • International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Google Patents. (2003). US6642035B2 - Synthesis of B-keto esters.
  • PubMed. (1982). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2024). METHYL 12-OXOOCTADECANOATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • PubMed. (2007). Efficient total synthesis of 12-oxo-PDA and OPC-8:0. Retrieved from [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Modifying the yeast very long chain fatty acid biosynthetic machinery by the expression of plant 3-ketoacyl CoA synthase isozymes. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Retrieved from [Link]

Sources

Technical Support Center: Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 12-oxo-12-phenyldodecanoate. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in navigating the potential stability challenges associated with this compound. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development activities. Our aim is to explain the "why" behind experimental choices, grounding our recommendations in established scientific principles and regulatory guidelines.

I. Understanding the Stability of this compound: An Overview

This compound is a bifunctional molecule containing both a methyl ester and an aromatic ketone. This unique structure presents specific stability considerations that researchers must be aware of to prevent unwanted degradation. The primary degradation pathways for this compound are hydrolysis of the ester linkage and photochemical reactions involving the aromatic ketone.

The long aliphatic chain generally contributes to the thermal stability of the molecule. However, the ester and ketone functional groups are susceptible to degradation under certain experimental conditions, including exposure to acidic or basic environments, high temperatures, and light.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be made of a non-reactive material, such as amber glass, to protect the compound from light.[2] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which could lead to hydrolysis. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: What solvents are recommended for preparing solutions of this compound?

A2: Due to its nonpolar nature, this compound is soluble in a range of organic solvents. For stock solutions, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF) are recommended. It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. Avoid using protic solvents like methanol or ethanol for long-term storage of solutions, as they can participate in transesterification reactions, especially in the presence of acidic or basic impurities. For aqueous-based experiments, prepare fresh solutions from a concentrated stock in an appropriate organic solvent.

Q3: Is this compound sensitive to light?

A3: Yes, the aromatic ketone moiety in this compound makes it susceptible to photodegradation.[3] Exposure to ultraviolet (UV) or even ambient light can initiate photochemical reactions, such as Norrish Type I and Type II reactions, leading to the formation of radical species and subsequent degradation products.[4][5] Therefore, it is imperative to protect the compound, both in its solid form and in solution, from light by using amber-colored glassware or by wrapping containers in aluminum foil.[2]

Q4: What are the primary degradation products I should be aware of?

A4: The two main degradation pathways lead to distinct sets of products. Hydrolysis of the methyl ester group will yield 12-oxo-12-phenyldodecanoic acid and methanol. This is more likely to occur in aqueous solutions, especially under acidic or basic conditions. Photodegradation of the aromatic ketone can result in a variety of products arising from radical intermediates. These can include products of alpha-cleavage (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II).[4][5]

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section is designed to help you troubleshoot common issues that may arise during your experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Appearance of a new, more polar peak in my HPLC chromatogram, especially when using aqueous mobile phases. Ester Hydrolysis: The methyl ester has likely hydrolyzed to the more polar carboxylic acid (12-oxo-12-phenyldodecanoic acid).1. pH Control: Ensure the pH of your solutions and mobile phases is neutral. Avoid strongly acidic or basic conditions.[2] 2. Fresh Solutions: Prepare aqueous solutions of the compound fresh before each experiment. 3. Temperature: If working with aqueous solutions for extended periods, keep them cool to slow down the rate of hydrolysis.[6] 4. Analytical Confirmation: Use LC-MS to confirm the identity of the new peak by checking for the mass corresponding to the carboxylic acid.
Loss of compound potency or activity over time, even when stored in solution at -20°C. 1. Hydrolysis due to residual water: Even at low temperatures, residual water in organic solvents can lead to slow hydrolysis over time. 2. Photodegradation: If the solution was not adequately protected from light during preparation or storage, photochemical degradation may have occurred.1. Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous solvents. Consider storing solutions over molecular sieves. 2. Light Protection: Ensure that solutions are stored in amber vials or wrapped in foil at all times.[2] 3. Inert Atmosphere: For long-term storage of solutions, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]
Multiple new, less-defined peaks appearing in the chromatogram after an experiment conducted under ambient light. Photodegradation: The aromatic ketone has likely undergone photochemical reactions, leading to a mixture of degradation products.1. Minimize Light Exposure: Conduct all experimental manipulations in a darkened room or under yellow light. Use amber glassware or foil-wrapped containers.[2] 2. Degas Solvents: In some cases, dissolved oxygen can participate in photo-oxidative processes. Using degassed solvents can help mitigate this. 3. Re-evaluate Experimental Setup: If your experiment requires illumination (e.g., fluorescence studies), use light filters to exclude UV wavelengths if possible.
Inconsistent results between experimental replicates. Variable Degradation: Inconsistent exposure to light, temperature fluctuations, or variations in the age of the solutions can lead to different levels of degradation in each replicate.1. Standardize Procedures: Ensure that all replicates are handled identically with respect to light exposure, temperature, and solution preparation time. 2. Use a Single Batch of Solution: For a given experiment, prepare a single stock solution and aliquot it for all replicates to ensure consistency. 3. Implement Controls: Include a control sample that is protected from the suspected degradation factor (e.g., a dark control in a photostability experiment) to assess the extent of degradation.

IV. Visualizing Degradation: Pathways and Workflows

To provide a clearer understanding of the potential degradation mechanisms and the experimental workflow for stability testing, we have created the following diagrams using Graphviz.

Potential Degradation Pathways

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Primary Degradation Products A This compound B Hydrolysis (Acid/Base/Water) A->B C Photodegradation (UV/Visible Light) A->C D 12-oxo-12-phenyldodecanoic Acid + Methanol B->D E Radical Intermediates (Norrish Type I/II) C->E

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Solutions of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 60°C, in dark) A->E F Photolytic (ICH Q1B conditions) A->F G Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Stability-Indicating HPLC/UPLC-UV-MS G->H I Identify Degradants H->I J Determine Degradation Rate H->J K Establish Degradation Pathway I->K

Caption: Workflow for conducting forced degradation studies.

V. Detailed Experimental Protocols

To ensure the integrity and reproducibility of your stability studies, we provide the following detailed protocols based on the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To assess the stability of this compound in acidic and basic aqueous conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Volumetric flasks

  • Thermostatically controlled water bath or incubator

  • HPLC/UPLC system with UV and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Acidic Condition: In a volumetric flask, add a known volume of the stock solution to an equal volume of 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

    • Basic Condition: In a separate volumetric flask, add a known volume of the stock solution to an equal volume of 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.

    • Neutral Condition (Control): In a third volumetric flask, add a known volume of the stock solution to an equal volume of water.

  • Incubation:

    • Incubate the acidic solution at 60°C.

    • Incubate the basic solution at 40°C (basic hydrolysis is often faster).

    • Keep the neutral solution at the same temperature as the most aggressive condition for comparison.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV-MS method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Photostability Study

Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.[8][9][10]

Materials:

  • This compound

  • Appropriate solvent (e.g., acetonitrile)

  • Clear and amber glass vials

  • Photostability chamber equipped with a light source compliant with ICH Q1B (providing both UV and visible light).[11]

  • Aluminum foil

  • HPLC/UPLC system with UV and MS detectors

Procedure:

  • Sample Preparation (Solid State):

    • Place a thin layer of the solid compound in clear glass containers.

    • Prepare a dark control by wrapping an identical container in aluminum foil.

  • Sample Preparation (Solution State):

    • Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a suitable solvent.

    • Place the solution in clear glass containers.

    • Prepare a dark control by wrapping an identical container in aluminum foil.

  • Exposure:

    • Place all samples (exposed and dark controls) in the photostability chamber.

    • Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours/square meter.[11]

  • Analysis:

    • At the end of the exposure period, prepare solutions of the solid samples and dilute the solution samples to a suitable concentration for analysis.

    • Analyze all samples (exposed and dark controls) using a validated stability-indicating HPLC-UV-MS method.

    • Compare the chromatograms of the exposed samples to those of the dark controls to identify any photodegradation products.

VI. Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection is the recommended technique.[12][13]

  • Chromatography: A reversed-phase C18 column is a good starting point for method development. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) is likely to provide good separation of the parent compound from its more polar hydrolytic degradation product.

  • Detection: UV detection can be used for quantification. The aromatic ketone moiety will provide a strong chromophore. MS detection is invaluable for identifying the degradation products by providing mass information.

By following the guidance in this technical support center, researchers can better anticipate and mitigate the stability challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

VII. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996.

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com.

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.

  • Norrish reaction - Wikipedia.

  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun - RSC Publishing.

  • Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Photodegradation of benzophenones sensitized by nitrite - PubMed.

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PubMed Central.

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing).

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube.

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed.

  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. - Bradford Scholars - University of Bradford.

  • Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. | Request PDF - ResearchGate.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo.

  • Quality Guidelines - ICH.

  • Kinetic studies in ester hydrolysis.

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates.

  • Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX.

  • Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace.

  • Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv.

  • Pharma Stability: Troubleshooting & Pitfalls.

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Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 12-oxo-12-phenyldodecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 12-oxo-12-phenyldodecanoate is a long-chain keto-ester with potential applications in pharmaceutical research and materials science. Its synthesis, while seemingly straightforward, presents several strategic challenges. The choice of synthetic route can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth comparison of three classical methods for the synthesis of this compound: Friedel-Crafts acylation, the Grignard reagent approach, and the use of organocadmium reagents.

Introduction to the Target Molecule

This compound possesses a bifunctional structure with a terminal phenyl ketone and a methyl ester. This arrangement makes it a versatile intermediate for further chemical modifications. The long aliphatic chain provides lipophilicity, which can be advantageous in drug design for modulating pharmacokinetic properties.

The Common Precursor: 11-(Methoxycarbonyl)undecanoyl Chloride

All three routes discussed in this guide will start from a common precursor: 11-(methoxycarbonyl)undecanoyl chloride. This acyl chloride can be readily prepared from the commercially available dodecanedioic acid monomethyl ester by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. The synthesis of the starting monomethyl ester from dimethyl dodecanedioate has been reported with high yields (88%)[1][2].

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism & Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 11-(methoxycarbonyl)undecanoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of a sigma complex (an arenium ion). Deprotonation of the sigma complex restores aromaticity and yields the desired product, this compound. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring, thus preventing over-acylation.[3][5]

Friedel_Crafts_Acylation AcylChloride MeOOC-(CH₂)₁₀-COCl AcyliumIon [MeOOC-(CH₂)₁₀-C≡O]⁺ AlCl₄⁻ Acylium Ion AcylChloride->AcyliumIon + AlCl₃ Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex + Acylium Ion AlCl3 AlCl₃ (Catalyst) Product This compound SigmaComplex->Product - H⁺, - AlCl₃ caption Figure 1: Friedel-Crafts Acylation Pathway.

Figure 1: Friedel-Crafts Acylation Pathway.
Experimental Protocol (Proposed)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and dry benzene (solvent and reactant).

  • Reagent Addition: The flask is cooled in an ice bath, and a solution of 11-(methoxycarbonyl)undecanoyl chloride (1.0 equivalent) in dry benzene is added dropwise via the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux (around 60°C) for 2-4 hours, monitoring the reaction progress by TLC.[5]

  • Work-up: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Performance and Considerations
FeatureAssessment
Yield Moderate to Good (Estimated 60-80% based on similar reactions)
Purity Generally good after purification.
Scalability Readily scalable, a common industrial process.
Safety Benzene is a known carcinogen and requires careful handling. The reaction is exothermic and produces corrosive HCl gas. Aluminum chloride is moisture-sensitive and corrosive.
Reagent Cost Benzene and aluminum chloride are relatively inexpensive.

Route 2: Grignard Reagent Synthesis

The reaction of an organometallic species, such as a Grignard reagent, with an acyl chloride is a powerful method for carbon-carbon bond formation.[6] In this case, phenylmagnesium bromide would be reacted with 11-(methoxycarbonyl)undecanoyl chloride.

Reaction Mechanism & Rationale

The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the ketone, this compound. A significant challenge with this method is that the newly formed ketone is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a major byproduct.[6][7][8]

To circumvent this, the reaction must be performed at low temperatures with careful control of stoichiometry. An alternative, and often more reliable, approach is to first convert the acyl chloride to a Weinreb amide. The resulting N-methoxy-N-methylamide is less reactive and forms a stable chelated intermediate with the Grignard reagent, which only collapses to the ketone upon acidic workup, thus preventing the second addition.

Grignard_Reaction AcylChloride MeOOC-(CH₂)₁₀-COCl Tetrahedral1 Tetrahedral Intermediate AcylChloride->Tetrahedral1 + PhMgBr Grignard PhMgBr Ketone This compound Tetrahedral1->Ketone - MgBrCl Tetrahedral2 Tertiary Alkoxide Ketone->Tetrahedral2 + PhMgBr (Over-reaction) SideProduct Tertiary Alcohol (Byproduct) Tetrahedral2->SideProduct + H₃O⁺ caption Figure 2: Grignard Reaction Pathway and Side-reaction.

Figure 2: Grignard Reaction Pathway and Side-reaction.
Experimental Protocol (Proposed using Acyl Chloride)
  • Grignard Reagent Preparation: Phenylmagnesium bromide is prepared in a flame-dried, three-necked flask by the slow addition of bromobenzene to magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reaction Setup: In a separate flame-dried flask, a solution of 11-(methoxycarbonyl)undecanoyl chloride (1.0 equivalent) in anhydrous THF is cooled to -78°C (dry ice/acetone bath).

  • Reagent Addition: The freshly prepared phenylmagnesium bromide solution (1.0 equivalent) is added dropwise to the acyl chloride solution at -78°C with efficient stirring.

  • Quenching: After the addition is complete and the reaction has stirred for a short period at low temperature, it is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is then purified by column chromatography to separate the desired ketone from the tertiary alcohol byproduct.

Performance and Considerations
FeatureAssessment
Yield Variable (Potentially 40-70% for the ketone, highly dependent on conditions)
Purity Can be challenging to separate from the tertiary alcohol byproduct.
Scalability Scalable, but requires careful temperature control and inert atmosphere.
Safety Grignard reagents are highly reactive, pyrophoric, and water-sensitive. Anhydrous solvents are essential. Bromobenzene is a hazardous substance.
Reagent Cost Magnesium and bromobenzene are moderately priced. Anhydrous solvents add to the cost.

Route 3: Organocadmium Reagents

The use of organocadmium reagents, such as diphenylcadmium, offers a classic solution to the over-reaction problem encountered with Grignard reagents.[9]

Reaction Mechanism & Rationale

Organocadmium compounds are significantly less nucleophilic than their Grignard counterparts.[9] This reduced reactivity allows them to react selectively with highly reactive functional groups like acyl chlorides while being unreactive towards the resulting ketones. Diphenylcadmium can be prepared in situ from a Grignard reagent (phenylmagnesium bromide) and a cadmium salt (e.g., cadmium chloride).

Organocadmium_Reaction AcylChloride MeOOC-(CH₂)₁₀-COCl Ketone This compound AcylChloride->Ketone + Ph₂Cd Organocadmium Ph₂Cd Grignard 2 PhMgBr Grignard->Organocadmium + CdCl₂ CdCl2 CdCl₂ caption Figure 3: Organocadmium Reaction Pathway.

Figure 3: Organocadmium Reaction Pathway.
Experimental Protocol (Proposed)
  • Organocadmium Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, a solution of phenylmagnesium bromide (2.0 equivalents) in anhydrous diethyl ether is prepared. To this, anhydrous cadmium chloride (1.0 equivalent) is added portion-wise with stirring. The mixture is typically refluxed for about an hour to ensure complete formation of diphenylcadmium.

  • Reaction Setup: The ethereal solvent is often replaced with a higher-boiling solvent like benzene or toluene.

  • Reagent Addition: A solution of 11-(methoxycarbonyl)undecanoyl chloride (2.0 equivalents) in the same anhydrous solvent is added dropwise to the diphenylcadmium reagent.

  • Reaction: The reaction mixture is heated under reflux for 1-2 hours.

  • Work-up and Purification: The reaction is cooled and then quenched with dilute acid. The organic layer is separated, washed, dried, and concentrated. The product is purified by distillation or chromatography.

Performance and Considerations
FeatureAssessment
Yield Good to Excellent (Often >80%)
Purity High, as the side reaction to form the tertiary alcohol is suppressed.
Scalability Possible, but the toxicity of cadmium is a major barrier.
Safety HIGHLY TOXIC. Cadmium compounds are carcinogenic and pose severe health risks. Extreme caution and appropriate personal protective equipment are mandatory.
Reagent Cost Cadmium salts are a significant cost factor.

Comparative Summary

Synthesis RouteKey AdvantagesKey DisadvantagesEstimated Yield
Friedel-Crafts Acylation - Good yields- No over-reaction- Scalable and cost-effective- Use of carcinogenic benzene- Corrosive and moisture-sensitive catalyst- Production of HCl gas60-80%
Grignard Reagent - Versatile and powerful C-C bond formation- Over-reaction to tertiary alcohol is a major issue- Requires strict anhydrous and inert conditions- Purification can be difficult40-70% (ketone)
Organocadmium Reagent - Excellent selectivity for ketone formation- High yields and purity- EXTREME TOXICITY of cadmium reagents- Higher reagent cost>80%

Conclusion and Recommendations

For the synthesis of this compound, the choice of route depends heavily on the priorities of the research or development program.

  • Friedel-Crafts acylation represents a robust and scalable method that is likely the most practical choice for many applications, provided that appropriate safety measures are in place for handling benzene and aluminum chloride. Its reliability and cost-effectiveness are significant advantages.

  • The Grignard reagent approach is a viable alternative, especially if the subsequent conversion to the tertiary alcohol is also of interest. To favor ketone formation, the use of a Weinreb amide intermediate is strongly recommended over the direct reaction with the acyl chloride. This modification significantly improves the selectivity and simplifies purification.

  • The organocadmium reagent route, while historically significant for its excellent selectivity, is largely discouraged due to the severe toxicity of cadmium compounds. In a modern drug development setting, the associated health and environmental risks generally outweigh the synthetic benefits.

For researchers and drug development professionals, a thorough risk assessment should be conducted before selecting a synthetic route. In most cases, the Friedel-Crafts acylation or a modified Grignard synthesis (via a Weinreb amide) will offer the best balance of yield, scalability, and safety.

References

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • Bauer, H. (1912). Asymmetric syntheses involving keto-esters. DOKUMEN.PUB. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Wikipedia. (n.d.). Organocadmium chemistry. [Link]

  • Cason, J. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews, 40(1), 15-32. [Link]

  • Request PDF. (n.d.). Synthesis of Optically Active Methyl 12Oxo9,10-epoxyoctadecanoate. [Link]

  • Dr. Brändli's Lab. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

  • PubChem. (n.d.). Undecanoyl chloride. [Link]

  • Ogiwara, Y., et al. (2018). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. The Journal of Organic Chemistry, 83(15), 8594–8602. [Link]

  • Majumdar, D., & Panda, G. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061–40163. [Link]

  • Mondal, S., et al. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry, 22(20), 4085–4090. [Link]

  • Google Patents. (n.d.). Chemical synthesis method for undecanoyl chloride and lauroyl chloride.

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A Technical Guide to Long-Chain Keto Esters: A Comparative Analysis of Methyl 12-oxo-12-phenyldodecanoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, keto esters serve as indispensable building blocks for the construction of complex molecular architectures. Their inherent bifunctionality, characterized by the presence of both a ketone and an ester, provides a versatile platform for a myriad of chemical transformations. This guide offers an in-depth comparative analysis of methyl 12-oxo-12-phenyldodecanoate, a long-chain γ-keto ester, with other keto esters of varying structures. By examining their synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles, we aim to provide a comprehensive resource for researchers navigating the selection and application of these valuable synthetic intermediates.

Introduction to the Keto Ester Landscape

Keto esters are broadly classified based on the relative position of the ketone to the ester functionality (α, β, γ, etc.). This structural distinction profoundly influences their chemical behavior. While α- and β-keto esters are widely studied and utilized, long-chain γ- and δ-keto esters, such as this compound, offer unique synthetic potential due to the greater separation of the functional groups and the lipophilic nature of the long aliphatic chain. This guide will focus on a comparative analysis of:

  • This compound (1) : A long-chain γ-keto ester featuring a terminal phenyl ketone.

  • Methyl 12-oxooctadecanoate (2) : A long-chain aliphatic γ-keto ester, providing a direct comparison to assess the influence of the phenyl group.

  • Ethyl Acetoacetate (3) : A classic β-keto ester, highlighting the fundamental differences in reactivity due to the proximity of the carbonyl groups.

  • Methyl 11-oxo-11-phenylundecanoate (4) : A close structural analog of 1 with a shorter alkyl chain, allowing for a discussion on the impact of chain length.

Synthesis of Keto Esters: A Comparative Overview

The synthetic routes to these keto esters are as varied as their structures, with the choice of method depending on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation: A Key Strategy for Aryl Keto Esters

The synthesis of this compound (1) and its analog, methyl 11-oxo-11-phenylundecanoate (4), is most effectively achieved via a Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] For the synthesis of 1 , the reaction would proceed between benzene and methyl 11-(chloroformyl)undecanoate.

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.[4] A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, thus preventing over-acylation.[5]

Experimental Protocol: Synthesis of this compound (1)

  • Preparation of the Acyl Chloride: To a solution of dodecanedioic acid monomethyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude methyl 11-(chloroformyl)undecanoate.

  • Friedel-Crafts Acylation: Suspend anhydrous aluminum chloride (1.1 equiv.) in anhydrous benzene at 0 °C.

  • Slowly add a solution of the crude acyl chloride in anhydrous benzene to the AlCl₃ suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound (1).

Oxidation of Secondary Alcohols: A Route to Aliphatic Keto Esters

The synthesis of methyl 12-oxooctadecanoate (2) typically involves the oxidation of the corresponding secondary alcohol, methyl 12-hydroxyoctadecanoate. A variety of oxidizing agents can be employed, with milder, more selective reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation being preferred to avoid over-oxidation or side reactions.

Claisen Condensation: The Classic Synthesis of β-Keto Esters

Ethyl acetoacetate (3) is classically synthesized via the Claisen condensation of ethyl acetate. This base-catalyzed reaction involves the self-condensation of an enolizable ester to form a β-keto ester. The driving force for this reaction is the deprotonation of the highly acidic α-hydrogen of the product to form a resonance-stabilized enolate.

DOT Diagram: Synthetic Pathways to Keto Esters

G cluster_0 Friedel-Crafts Acylation cluster_1 Oxidation cluster_2 Claisen Condensation Dodecanedioic acid monomethyl ester Dodecanedioic acid monomethyl ester Methyl 11-(chloroformyl)undecanoate Methyl 11-(chloroformyl)undecanoate Dodecanedioic acid monomethyl ester->Methyl 11-(chloroformyl)undecanoate SOCl₂ or (COCl)₂ This compound (1) This compound (1) Methyl 11-(chloroformyl)undecanoate->this compound (1) Benzene, AlCl₃ Methyl 12-hydroxyoctadecanoate Methyl 12-hydroxyoctadecanoate Methyl 12-oxooctadecanoate (2) Methyl 12-oxooctadecanoate (2) Methyl 12-hydroxyoctadecanoate->Methyl 12-oxooctadecanoate (2) PCC or Swern Oxidation Ethyl acetate Ethyl acetate Ethyl acetoacetate (3) Ethyl acetoacetate (3) Ethyl acetate->Ethyl acetoacetate (3) NaOEt, EtOH

Caption: Synthetic routes to the compared keto esters.

Physicochemical Properties: A Comparative Table

The structural differences between these keto esters manifest in their physicochemical properties. The long aliphatic chains of 1 and 2 confer significant lipophilicity, while the presence of the aromatic ring in 1 and 4 influences properties such as melting point and spectroscopic characteristics.

PropertyThis compound (1)Methyl 12-oxooctadecanoate (2)Ethyl Acetoacetate (3)Methyl 11-oxo-11-phenylundecanoate (4)
Molecular Formula C₁₉H₂₈O₃C₁₉H₃₆O₃[6]C₆H₁₀O₃C₁₈H₂₆O₃
Molecular Weight 304.43312.49[6]130.14290.40
Melting Point (°C) (Not Reported)46-48[6]-43(Not Reported)
Boiling Point (°C) (Not Reported)178-180 @ 0.8 mmHg[6]181(Not Reported)
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in water and organic solventsSoluble in organic solvents

Reactivity and Performance: A Tale of Two Positions

The reactivity of keto esters is largely dictated by the position of the keto group relative to the ester. This is most evident when comparing the γ-keto ester 1 with the β-keto ester 3 .

Acidity of α-Hydrogens and Enolate Formation

Ethyl acetoacetate (3) is characterized by the pronounced acidity of the hydrogens on the carbon situated between the two carbonyl groups (pKa ≈ 11 in water). This is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion through resonance. Consequently, 3 is readily deprotonated by even mild bases to form a stable, nucleophilic enolate.

In contrast, the α-hydrogens of This compound (1) are significantly less acidic. The hydrogens α to the ketone are comparable in acidity to those of a simple ketone, while the hydrogens α to the ester are similar to those of a standard ester. The lack of synergistic stabilization means that stronger bases are required to form the corresponding enolates, which are also less stable.

Keto-Enol Tautomerism

β-Keto esters like 3 exhibit significant keto-enol tautomerism, with the enol form being stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is a key aspect of their reactivity. For γ-keto esters such as 1 and 2 , the separation of the carbonyl groups precludes such intramolecular stabilization, and they exist predominantly in the keto form.

DOT Diagram: Reactivity Comparison

G cluster_gamma γ-Keto Ester (e.g., 1) cluster_beta β-Keto Ester (e.g., 3) gamma_keto This compound gamma_enolate Less Stable Enolate gamma_keto->gamma_enolate Strong Base (e.g., LDA) gamma_reactivity Predominantly Keto Form Reactivity at two distinct carbonyls gamma_keto->gamma_reactivity beta_keto Ethyl Acetoacetate beta_enolate Stable, Resonance-Stabilized Enolate beta_keto->beta_enolate Mild Base (e.g., NaOEt) beta_reactivity Significant Enol Tautomer Highly acidic α-protons beta_keto->beta_reactivity

Caption: Comparison of enolate formation and reactivity.

Influence of the Phenyl Group and Chain Length

Comparing This compound (1) with methyl 12-oxooctadecanoate (2) reveals the influence of the terminal phenyl group. The aromatic ring in 1 provides an additional site for chemical modification, for example, through electrophilic aromatic substitution on the ring itself. Furthermore, the phenyl group can influence the reactivity of the adjacent ketone through electronic effects and provides a chromophore for UV-Vis spectroscopic analysis. The long aliphatic chain in both 1 and 2 imparts significant lipophilicity, which can be advantageous in the synthesis of natural products or in drug delivery applications where membrane permeability is crucial.

The comparison between 1 and its shorter-chain analog, methyl 11-oxo-11-phenylundecanoate (4) , highlights the more subtle effects of chain length. While their chemical reactivity is expected to be very similar, differences in physical properties such as melting point, boiling point, and solubility will arise. In a biological context, even a small change in chain length can significantly impact membrane interactions and biological activity.

Spectroscopic Characterization

The structural nuances of these keto esters are readily discernible through standard spectroscopic techniques.

  • ¹H NMR: In This compound (1) , one would expect to see characteristic signals for the aromatic protons, a singlet for the methyl ester protons, and a series of multiplets for the long aliphatic chain. The methylene protons α to the ketone and ester would appear as distinct triplets. In contrast, the ¹H NMR spectrum of ethyl acetoacetate (3) is more complex due to keto-enol tautomerism, showing separate signals for the keto and enol forms.

  • ¹³C NMR: The ¹³C NMR spectrum of 1 would show distinct signals for the ketone and ester carbonyl carbons, in addition to the aromatic carbons and the aliphatic chain carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of 1 will exhibit two strong carbonyl stretching frequencies, one for the ketone (around 1685 cm⁻¹ for an aryl ketone) and one for the ester (around 1740 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum of 1 would show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include cleavage α to the carbonyl groups.[7]

Conclusion

This compound and its analogs represent a fascinating and synthetically useful class of molecules. Their long aliphatic chains and distinct functional groups offer a unique combination of properties that can be exploited in a variety of applications, from the synthesis of complex natural products to the development of novel pharmaceuticals. This guide has provided a comparative overview of the synthesis, properties, and reactivity of these long-chain keto esters, highlighting the key structural features that govern their chemical behavior. By understanding these fundamental principles, researchers can make informed decisions about the selection and application of the most appropriate keto ester for their specific synthetic challenges.

References

  • Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • ChemBK. (2024). METHYL 12-OXOOCTADECANOATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Murphy, R. C. (2010). Mass Spectrometric Analysis of Long-Chain Lipids. NIH-PA Author Manuscript.
  • PrepChem. (2023). Synthesis of methyl 11-oxoundecanoate. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Yin, B., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. iScience, 25(8), 104768.
  • Zhang, Y., et al. (2005). An efficient synthesis of aryl a-keto esters. Tetrahedron Letters, 46(37), 6353-6356.

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A Comparative Guide to the Validation of Analytical Methods for Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable, reproducible, and accurate results.[1][2] This guide offers an in-depth comparison of analytical method validation for Methyl 12-oxo-12-phenyldodecanoate, a long-chain keto-ester with potential applications in various research and pharmaceutical contexts. We will explore the critical validation parameters as stipulated by international guidelines and compare potential analytical techniques, providing the scientific rationale behind our experimental choices.

The Criticality of Method Validation

Before delving into the specifics, it's essential to understand that analytical method validation is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3][4][5][6] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a more holistic, risk-based approach to method validation throughout the product lifecycle.[7][8][9][10][11][12]

Structuring the Validation Process

The validation of an analytical method for this compound should be a systematic process. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Lifecycle Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Lifecycle Lifecycle Management (Ongoing Monitoring) Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Comparative Approach

We will now examine the core validation parameters with a comparative lens on two primary analytical techniques suitable for this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • HPLC-UV: For an HPLC-UV method, specificity is typically demonstrated by the separation of the analyte peak from other components. This can be challenging if impurities are structurally similar and have similar chromophores. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

  • GC-MS: GC-MS offers a higher degree of specificity. The gas chromatograph separates components based on their volatility and interaction with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, acting as a chemical fingerprint. For this compound, characteristic fragments would likely arise from cleavage at the keto group and ester linkage.[13]

Experimental Protocol: Specificity Assessment

  • Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte).

  • Peak Resolution (HPLC): For HPLC, assess the resolution between the main peak and any degradation peaks. The resolution should be greater than 1.5.

  • Mass Spectral Confirmation (GC-MS): For GC-MS, confirm that the mass spectrum of the analyte peak in the presence of other components is identical to that of a pure standard.

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

  • HPLC-UV & GC-MS: Both techniques are expected to exhibit good linearity over a defined concentration range. The detector response (peak area) is plotted against the analyte concentration, and a linear regression analysis is performed.

Experimental Protocol: Linearity and Range Determination

  • Preparation of Standards: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 80% to 120% of the expected sample concentration.[14]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the mean response (peak area) versus the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[7] It is often expressed as the percent recovery.

  • HPLC-UV & GC-MS: Accuracy is typically assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Experimental Protocol: Accuracy Assessment

  • Sample Preparation: Prepare triplicate samples at three concentration levels by spiking a placebo with a known amount of this compound.

  • Analysis: Analyze the prepared samples.

  • Calculation: Calculate the percent recovery for each sample. The mean recovery should be within a predefined acceptance criterion, typically 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision Evaluation

  • Repeatability: Analyze a minimum of six replicate samples of this compound at 100% of the test concentration. The RSD should be ≤ 2%.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The results from both sets of experiments are statistically compared.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • HPLC-UV & GC-MS: These parameters are crucial for the analysis of impurities or for assays where the analyte is present at very low concentrations. GC-MS, particularly in selected ion monitoring (SIM) mode, often provides a lower LOD and LOQ compared to HPLC-UV.

Experimental Protocol: LOD and LOQ Determination

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

  • HPLC-UV: For HPLC, parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

  • GC-MS: For GC, parameters to vary include carrier gas flow rate, oven temperature ramp, and injection volume.

Experimental Protocol: Robustness Testing

  • Parameter Variation: Deliberately vary critical method parameters one at a time.

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of the variations on the analytical results (e.g., peak area, retention time, resolution). The results should remain within the acceptance criteria.

Comparative Summary of Analytical Methods

The following table provides a comparative summary of the expected performance of HPLC-UV and GC-MS for the analysis of this compound.

Validation ParameterHPLC-UVGC-MSRationale for Performance
Specificity Good to ExcellentExcellentGC-MS provides structural confirmation via mass spectra, offering higher confidence in peak identity.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are well-established for quantitative analysis with linear detector responses.
Accuracy (% Recovery) 98-102%98-102%With proper method development, both can achieve high accuracy.
Precision (%RSD) ≤ 2%≤ 2%Modern instrumentation for both techniques allows for high precision.
LOD/LOQ ModerateLow to Very LowGC-MS, especially in SIM mode, is generally more sensitive than UV detection.
Robustness GoodGoodBoth methods can be developed to be robust, though GC methods can be more sensitive to inlet and column conditions.

Visualizing the Interconnectivity of Validation Parameters

The various validation parameters are not independent of each other. For instance, a method's range is defined by its linearity, accuracy, and precision. The following diagram illustrates these relationships.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ LOD LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of an analytical method for this compound is a critical exercise to ensure data quality and regulatory compliance. Both HPLC-UV and GC-MS are powerful techniques for this purpose, with the choice depending on the specific requirements of the analysis. GC-MS generally offers superior specificity and sensitivity, which may be crucial for impurity profiling or trace analysis. HPLC-UV, on the other hand, can be a robust and reliable method for routine quality control assays. A thorough and well-documented validation process, guided by the principles outlined in this guide and the referenced international standards, will ensure that the chosen analytical method is fit for its intended purpose.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]

  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. (1981, February 1). Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, December 15). European Medicines Agency. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012, March 20). SciELO. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Properties of Methyl 12-oxo-12-phenyldodecanoate and its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed comparison of Methyl 12-oxo-12-phenyldodecanoate and a selection of its structural analogues. Designed for researchers in organic synthesis and drug development, this document moves beyond simple data presentation to explore the causal relationships in synthetic strategy and the impact of structural modifications on physicochemical properties. We will focus on analogues with substitutions on the terminal phenyl ring, providing a framework for understanding how electronic effects influence reactivity and final product characteristics.

Long-chain keto-esters are a significant class of molecules, serving as versatile intermediates in the synthesis of complex natural products and as foundational structures for novel pharmaceuticals.[1][2] Their long aliphatic chain imparts lipophilicity, a key factor in membrane permeability and interaction with biological systems, while the keto and ester functionalities offer rich sites for further chemical modification.[1] this compound serves as an excellent parent compound for exploring this chemical space.

Core Synthetic Strategy: Friedel-Crafts Acylation

The primary and most efficient method for synthesizing these target molecules is the Friedel-Crafts acylation.[3] This powerful reaction forms a carbon-carbon bond by acylating an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[4]

Mechanism Rationale: The key to this reaction is the generation of a highly electrophilic acylium ion intermediate. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, making the carbonyl carbon exceptionally susceptible to electrophilic aromatic substitution.[5] A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product ketone towards further reaction, which prevents undesirable multiple acylations.[4]

The general workflow for synthesizing the target compounds from the commercially available dodecanedioic acid is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Friedel-Crafts Acylation A Dodecanedioic Acid B Methyl 12-carboxy-dodecanoate (Mono-esterification) A->B  MeOH, H+ cat. C Methyl 12-(chlorocarbonyl)dodecanoate (Acyl Chloride Formation) B->C  (COCl)₂, cat. DMF E Target Analogues (e.g., Methyl 12-oxo-12-(aryl)dodecanoate) C->E  1. Substituted Benzene, AlCl₃  2. H₂O Workup D Substituted Benzene (e.g., Toluene, Anisole, Chlorobenzene)

Caption: General workflow for the synthesis of target analogues.

Comparative Analysis of Structural Analogues

We will now compare the parent compound with three selected analogues, each featuring a substituent on the phenyl ring that imparts distinct electronic properties: electron-donating (methyl, methoxy) and electron-withdrawing (chloro).

This compound (Parent Compound)
  • Structure: this compound Structure

  • Synthesis Insight: The reaction proceeds via Friedel-Crafts acylation of benzene with methyl 12-(chlorocarbonyl)dodecanoate. Benzene serves as the baseline for aromatic reactivity in this series.

  • Performance & Properties: This compound is a long-chain keto fatty acid.[6][7] It serves as a crucial reference point for evaluating the effects of aromatic substitution.

Analogue A: Methyl 12-oxo-12-(p-tolyl)dodecanoate
  • Structure: Methyl 12-oxo-12-(p-tolyl)dodecanoate Structure

  • Synthesis Insight: Synthesized using toluene instead of benzene. The methyl group is a weak electron-donating group, which activates the aromatic ring towards electrophilic substitution. This is expected to increase the reaction rate and potentially the yield compared to the parent compound, as the ortho- and para-positions are electronically enriched. Para-substitution is sterically favored.

  • Performance & Properties: The introduction of the methyl group slightly increases the molecule's lipophilicity and molecular weight.

Analogue B: Methyl 12-(4-methoxyphenyl)-12-oxododecanoate
  • Structure: Methyl 12-(4-methoxyphenyl)-12-oxododecanoate Structure

  • Synthesis Insight: Anisole (methoxybenzene) is used as the aromatic substrate. The methoxy group is a strong electron-donating group through resonance, making the aromatic ring highly activated. This should result in a high-yield synthesis, predominantly at the para-position.

  • Performance & Properties: The methoxy group introduces a polar ether linkage and potential for hydrogen bonding, which may slightly alter solubility and biological interactions compared to the parent compound.[8][9]

Analogue C: Methyl 12-(4-chlorophenyl)-12-oxododecanoate
  • Structure: Methyl 12-(4-chlorophenyl)-12-oxododecanoate Structure

  • Synthesis Insight: Chlorobenzene is the aromatic starting material. The chlorine atom is an electron-withdrawing group via induction but an ortho-, para-director due to resonance. Overall, it deactivates the ring towards electrophilic attack.[10] Consequently, the reaction is expected to be slower and may require more forcing conditions or result in a lower yield compared to the parent synthesis.

  • Performance & Properties: The presence of the halogen atom significantly alters the electronic properties of the phenyl ring and increases the molecular weight. Halogenated aromatic compounds often exhibit unique biological activities.

Data Summary: Physicochemical Properties

The following table summarizes key physicochemical properties for the parent compound and its analogues. These values are critical for experimental design, purification, and characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Representative Melting Point (°C)
This compoundC₁₉H₂₈O₃304.43Data not readily available
Methyl 12-oxo-12-(p-tolyl)dodecanoateC₂₀H₃₀O₃318.46Data not readily available
Methyl 12-(4-methoxyphenyl)-12-oxododecanoateC₂₀H₃₀O₄334.46Data not readily available
Methyl 12-(4-chlorophenyl)-12-oxododecanoateC₁₉H₂₇ClO₃338.88Data not readily available

Note: Specific experimental data like melting points and reaction yields are highly dependent on reaction scale and purification methods and are often not published in readily accessible databases. The data provided reflects calculated molecular weights and information from available sources.[10]

Potential Applications & Biological Relevance

While specific biological data for these exact molecules is limited, the general class of long-chain fatty acids, ketones, and esters is known for a range of biological activities. The lipophilic chain allows for insertion into cell membranes, and the functional groups can interact with biological targets. For instance, various long-chain aldehydes and ketones have demonstrated antimicrobial and antifungal properties, with their activity often depending on the chain length and the balance between hydrophilicity and hydrophobicity.[11][12] The introduction of substituted aryl moieties, as explored here, is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties.[13]

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and characterization of the described compounds.

Protocol 1: Synthesis of Acyl Chloride Precursor

This protocol details the conversion of the mono-methyl ester of dodecanedioic acid to the required acyl chloride.

G start Start step1 Dissolve Methyl 12-carboxydodecanoate in anhydrous DCM start->step1 step2 Add Oxalyl Chloride (2 eq.) & cat. DMF dropwise at 0°C step1->step2 step3 Stir at RT for 2 hours (monitor by IR for C=O stretch shift) step2->step3 step4 Remove solvent and excess reagent under reduced pressure step3->step4 end Obtain Crude Acyl Chloride (Use immediately) step4->end

Caption: Workflow for acyl chloride precursor synthesis.

Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Methyl 12-carboxydodecanoate (1.0 eq). Anhydrous dichloromethane (DCM) is added to dissolve the starting material.

  • Reagent Addition: The solution is cooled to 0°C in an ice bath. Oxalyl chloride (2.0 eq) is added dropwise via the dropping funnel, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by the evolution of gas (HCl and CO) and can be checked by withdrawing a small aliquot for IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).

  • Workup: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude methyl 12-(chlorocarbonyl)dodecanoate, which is typically used in the next step without further purification.

Protocol 2: General Friedel-Crafts Acylation

Methodology:

  • Catalyst Suspension: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). The aromatic substrate (e.g., benzene, toluene, anisole, chlorobenzene), serving as both reactant and solvent, is added, and the suspension is cooled to 0°C.

  • Acyl Chloride Addition: The freshly prepared methyl 12-(chlorocarbonyl)dodecanoate (1.0 eq) dissolved in a minimal amount of the aromatic substrate is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: The reaction is stirred at 0°C for 1 hour and then at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel or by recrystallization.

References

  • The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide. Benchchem.
  • Majumdar, D. C., & Das, D. (2018).
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press.
  • Antimicrobial activities of aldehydes and ketones produced during rapid volatiliz
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
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  • Friedel-crafts acyl
  • Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones. PMC.
  • METHYL 12-OXOOCTADECANOATE Inform
  • Methyl 12-oxooctadecano
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.
  • Methyl 4-(4-chlorophenyl)
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
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  • Methyl 4-(4-methoxyphenyl)

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A Technical Guide to the Prospective Analysis of Methyl 12-oxo-12-phenyldodecanoate in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a forward-looking technical framework for evaluating the biological performance of Methyl 12-oxo-12-phenyldodecanoate. While specific experimental data for this molecule is not yet prevalent in published literature, its structural motifs—a long aliphatic chain, an aromatic ketone, and a methyl ester—suggest potential bioactivity. This document outlines a rigorous, multi-faceted approach to characterizing this compound, comparing its potential performance against established alternatives, and providing the scientific rationale behind the proposed experimental designs.

Introduction to this compound: A Structural Overview

This compound is a long-chain keto-ester. Its structure integrates features from different classes of biologically active molecules:

  • Long-Chain Fatty Acid Ester: The dodecanoate backbone imparts significant lipophilicity, which can facilitate interaction with and transport across cellular membranes. Long-chain fatty acids and their esters are known to be key intermediates in numerous metabolic and signaling pathways.

  • Aromatic Ketone: The phenyl ketone moiety is a common feature in various pharmacologically active compounds, including some with anti-inflammatory properties. This group introduces rigidity and potential for specific molecular interactions, such as pi-stacking, within biological targets.

The combination of these features in a single molecule makes this compound a compelling candidate for biological screening.

Caption: Chemical structure of this compound.

Proposed Biological Evaluation: A Three-Pronged Approach

Based on the structural characteristics and the activities of related compounds found in the literature, we propose a tiered screening approach focusing on antimicrobial, anti-inflammatory, and cytotoxic activities.

Scientific Rationale: Long-chain fatty acids and their derivatives are known to possess antimicrobial properties, often by disrupting bacterial cell membranes. The lipophilic nature of this compound makes this a primary area for investigation.

Comparative Compound:

  • Decanoic Acid: A well-characterized medium-chain fatty acid with known antibacterial and antifungal properties.[1][2] It serves as a baseline for activity related to the aliphatic chain.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound and Decanoic Acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with MHB to achieve a range of test concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C (18-24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticipated Data Output:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundExperimental ValueExperimental Value
Decanoic Acid (Comparator)Experimental ValueExperimental Value
Kanamycin (Positive Control)Experimental ValueExperimental Value

Scientific Rationale: Aromatic ketones are a structural class that includes compounds with anti-inflammatory effects.[3][4] A common cellular model for inflammation involves challenging macrophages with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators like nitric oxide (NO).

Comparative Compound:

  • Dexketoprofen: A non-steroidal anti-inflammatory drug (NSAID) that acts as a COX enzyme inhibitor. It provides a benchmark for potent anti-inflammatory activity through a well-understood mechanism.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexketoprofen for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS but no compound) and a negative control (untreated cells).

  • Griess Assay: Collect the cell supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the reduction in NO is not due to cell death.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis A Seed RAW 264.7 Cells in 96-well Plate B Overnight Adhesion A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS (24h) C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition G->H

Caption: Workflow for the anti-inflammatory nitric oxide (NO) assay.

Anticipated Data Output:

CompoundIC₅₀ for NO Inhibition (µM)
This compoundExperimental Value
Dexketoprofen (Comparator)Experimental Value

Scientific Rationale: Many keto-esters and related long-chain fatty acid derivatives have been evaluated for their effects on cell viability, with some showing anti-proliferative activity against cancer cell lines.[5][6][7] This makes cytotoxicity screening a crucial step in characterizing the molecule's biological profile.

Comparative Compound:

  • Rapamycin: An mTOR inhibitor with well-documented anti-proliferative effects on a wide range of cancer cell lines, serving as a potent positive control.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Rapamycin for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anticipated Data Output:

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
This compoundExperimental ValueExperimental Value
Rapamycin (Comparator)Experimental ValueExperimental Value
Concluding Remarks and Future Directions

The proposed experimental framework provides a comprehensive starting point for elucidating the biological performance of this compound. The inclusion of well-characterized comparator compounds is essential for contextualizing the potency and potential mechanisms of action.

Should this initial screening reveal significant activity in any of the proposed assays, further investigations would be warranted. For example, promising anti-inflammatory activity would lead to mechanistic studies, such as investigating the inhibition of specific enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX). Similarly, significant anti-proliferative effects would necessitate studies into the mechanism of cell death (e.g., apoptosis assays) and effects on the cell cycle.

This guide, grounded in established methodologies and logical scientific progression, offers a robust pathway for transforming this compound from a chemical entity into a well-characterized compound with a defined biological performance profile.

References

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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reproducible biological data and preclinical safety. Methyl 12-oxo-12-phenyldodecanoate, a long-chain keto-ester, represents a class of molecules with significant potential in organic synthesis and medicinal chemistry.[1] Its utility, however, is directly contingent on its purity. This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the robust purity determination of this compound. We will move beyond procedural lists to explore the causality behind experimental design, establishing a self-validating framework for analysis that ensures the highest degree of scientific integrity.

Introduction: The Imperative of Purity

Therefore, a multi-faceted, orthogonal approach to purity analysis is not just recommended; it is essential. An orthogonal approach utilizes multiple analytical techniques that measure sample purity based on different chemical and physical principles. This redundancy provides a high degree of confidence in the final purity value, as it is unlikely that different impurities would co-elute or be similarly undetected across fundamentally different methods.

This guide will detail the application and comparison of four critical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for separating non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for determining absolute purity without a specific reference standard of the analyte.[4]

  • Elemental Analysis (EA): A fundamental technique to confirm the elemental composition and corroborate overall purity.[5]

The Orthogonal Purity Assessment Workflow

A robust purity assessment strategy involves a logical sequence of analyses, where each technique provides complementary information. The results are then synthesized to generate a comprehensive purity profile and a final, validated purity value.

PurityWorkflow cluster_0 Initial Screening & Separation cluster_1 Absolute Purity & Identity Confirmation cluster_2 Final Certification RawSample Raw Synthesized This compound HPLC HPLC-UV/DAD (Impurity Profile) RawSample->HPLC Assess non-volatile & UV-active impurities GCMS GC-MS (Volatile Impurities) RawSample->GCMS Assess volatile impurities qNMR Quantitative ¹H NMR (Absolute Purity) HPLC->qNMR Informed by impurity profile GCMS->qNMR EA Elemental Analysis (CHN) (Formula Confirmation) qNMR->EA Orthogonal check Report Certificate of Analysis (Assigned Purity Value) qNMR->Report Primary data EA->Report Data corroboration

Caption: Orthogonal workflow for purity determination.

Chromatographic Methods: The Separation Science Perspective

Chromatographic techniques are fundamental for separating the target compound from its impurities, providing a qualitative and quantitative impurity profile.

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately non-polar molecule like this compound, reversed-phase HPLC is the method of choice. The non-polar C18 stationary phase retains the analyte and impurities, while a polar mobile phase elutes them at different rates based on their hydrophobicity. The phenyl ketone moiety provides a strong chromophore for UV detection.[6]

Experimental Protocol:

  • System Preparation: Agilent 1260 Infinity II or similar HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 60% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitor at 245 nm (λmax for benzoyl group).

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 5 mL of Acetonitrile to make a 1 mg/mL stock solution. Further dilute as needed.

Data Interpretation: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A DAD allows for peak purity analysis by comparing spectra across a single peak, helping to identify co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS is a powerful hyphenated technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification using mass spectrometry.[7] The analyte must be thermally stable and sufficiently volatile. Given its long chain, a high-temperature column and injection port are necessary.[8] MS provides the mass-to-charge ratio (m/z) of the compound and its fragments, allowing for confident identification of impurities.[9]

Experimental Protocol:

  • System Preparation: Agilent 8890 GC with a 5977B MS detector or similar.

  • Column: High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature 150 °C, hold for 1 minute.

    • Ramp to 320 °C at 15 °C/min.

    • Hold at 320 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 550.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Data Interpretation: The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. The mass spectrum of each peak can be compared against libraries (e.g., NIST) or analyzed for fragmentation patterns to identify impurities, such as unreacted starting materials or synthetic byproducts.

Quantitative NMR (qNMR): The Absolute Standard

Principle of Operation: Unlike chromatographic methods that provide relative purity, qNMR is a primary ratio method capable of determining the absolute purity of a substance.[10][11] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[12] By adding a known mass of a highly pure internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly, without needing a reference standard of the analyte itself.[13]

qNMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Purity Calculation A Accurately weigh ~15 mg Analyte (m_a) C Combine and dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) A->C B Accurately weigh ~5 mg Internal Std (m_std) B->C D Transfer to NMR tube C->D E Acquire ¹H NMR Spectrum (400 MHz+) D->E F Ensure long relaxation delay (d1 > 5 * T1) E->F G Process Data (Phasing, Baseline Correction) F->G H Integrate well-resolved Analyte (I_a) & Std (I_std) peaks G->H I Purity (%) = (I_a / N_a) * (N_std / I_std) * (m_std / m_a) * (MW_a / MW_std) * P_std H->I

Caption: Experimental workflow for quantitative NMR (qNMR).

Experimental Protocol:

  • Internal Standard Selection: Choose a standard with high purity (>99.9%), stability, and signals that do not overlap with the analyte. Maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (mₐ) into a vial.

    • Accurately weigh approximately 5 mg of Maleic Acid (mₛₜᏧ) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a high-precision NMR tube.

  • NMR Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire a standard proton spectrum. Crucially, set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (Iₐ). The methyl ester singlet (~3.6 ppm, 3 protons) is an excellent choice.

    • Integrate the unique signal for the internal standard (IₛₜᏧ). For Maleic Acid, this is the vinyl singlet at ~6.3 ppm (2 protons).

  • Calculation: Use the standard qNMR equation:

    Purityₐ (%) = (Iₐ / Nₐ) × (NₛₜᏧ / IₛₜᏧ) × (mₛₜᏧ / mₐ) × (MWₐ / MWₛₜᏧ) × PₛₜᏧ

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • m: Mass

    • MW: Molecular Weight

    • P: Purity of the standard (as a percentage)

    • a: Analyte

    • std: Internal Standard

Elemental Analysis (EA): The Fundamental Check

Principle of Operation: Combustion analysis determines the mass percentage of carbon, hydrogen, and nitrogen (CHN) in a sample.[14] The experimental percentages are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the correct elemental composition and the absence of significant inorganic or highly carbon- or hydrogen-disparate organic impurities.[15][16]

Experimental Protocol:

  • Sample Preparation: Provide ~5 mg of a finely ground, homogenous, and thoroughly dried sample. Residual solvent is a common cause of failure.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity).

  • Calculation: The instrument software calculates the percentage of each element.

Data Interpretation: For this compound (C₁₉H₂₈O₃):

  • Theoretical %C: 74.96%

  • Theoretical %H: 9.27%

A sample with >99% purity should yield experimental values very close to these theoreticals.

ElementTheoretical Value (%)Hypothetical Result (%)Deviation (%)Status
Carbon (C)74.9674.71-0.25Pass
Hydrogen (H)9.279.35+0.08Pass

Comparative Analysis of Techniques

Each method offers unique advantages and inherent limitations. A comprehensive assessment relies on understanding how these techniques complement each other.

FeatureHPLC-DADGC-MSqNMRElemental Analysis
Quantitation Type Relative (Area %)Relative (Area %)Absolute (Primary) Indirect (Compositional)
Primary Use Purity/Impurity ProfileVolatile Impurity IDAbsolute Purity Assay Formula Confirmation
Reference Standard Requires analyte standard for accurate quantitationRequires standards for quantitationRequires a non-analyte certified standardNone
Sensitivity High (ppm/ppb)Very High (ppb/ppt)Moderate (low % range)Low (% range)
Information Provided Retention Time, UV SpectrumRetention Time, Mass SpectrumChemical Structure, PurityElemental Composition
Key Limitation Non-UV active impurities are missed; co-elution possibleLimited to thermally stable, volatile compoundsLower sensitivity to trace impuritiesInsensitive to isomers; assumes 100% combustion

Conclusion and Recommendation

Benchmarking the purity of this compound requires more than a single analytical measurement. A scientifically sound and defensible purity value is the result of an orthogonal analytical strategy.

Our recommendation for a comprehensive Certificate of Analysis is as follows:

  • Primary Assay (Absolute Purity): Quantitative ¹H NMR should be the primary method used to assign the final purity value due to its status as a primary ratio method.[4][10] It provides a direct, unbiased measure of the molecule's mass fraction in the sample.

  • Chromatographic Purity: Reversed-Phase HPLC-DAD should be used to provide a detailed impurity profile. The result should be reported as "Purity by HPLC (Area %)" and should be >99% for high-purity batches. This demonstrates the absence of significant UV-active impurities.

  • Identity and Compositional Confirmation: Elemental Analysis is essential to confirm that the empirical formula matches the theoretical composition, providing confidence that the main component is indeed the target molecule. GC-MS should be employed if volatile starting materials or byproducts are suspected.

By synthesizing the data from these orthogonal techniques, researchers, scientists, and drug development professionals can proceed with confidence, knowing their results are built upon a foundation of verifiable and robustly characterized starting material.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of methyl 12-oxo-12-phenyldodecanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a research chemical, the safe handling and disposal of this compound are of paramount importance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Characterization

Before disposal, a thorough hazard assessment is crucial. Based on its functional groups, this compound is likely to be a combustible solid with potential for eye, skin, and respiratory irritation.[5][6] It is soluble in organic solvents.[5][6]

Key Hazard Considerations:

  • Flammability: As a high-molecular-weight organic compound, it is likely combustible.

  • Toxicity: While specific toxicity data is unavailable, similar long-chain esters and aromatic ketones may cause irritation upon contact.[7] Inhalation of dust or aerosols should be avoided.[5][8]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Organic compounds should not be disposed of down the drain.[8][9][10]

Parameter Inferred Characteristic Source/Analogy
Physical Form Solid
Solubility Soluble in organic solvents[5][6]
Primary Hazards Combustible, potential irritant[7]
Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.[10]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[1][11]

Step-by-Step Segregation Protocol:

  • Designate as Hazardous Waste: Treat all waste containing this compound as hazardous chemical waste.

  • Use a Dedicated Container: Place the waste in a designated, leak-proof container that is compatible with the chemical.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Irritant").[12][13]

  • Avoid Mixing: Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Disposal decision workflow for this compound.

On-Site Management and Storage

Proper storage of hazardous waste is critical to prevent accidents and ensure compliance.

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA at or near the point of generation.[13]

  • Container Integrity: Ensure waste containers are always sealed except when adding waste.[11] Containers must be in good condition and compatible with the contents.

  • Secondary Containment: Use secondary containment to capture any potential leaks or spills.

  • Segregation: Store containers of this waste away from incompatible materials, such as strong oxidizing agents.

Final Disposal Procedures

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.

Step-by-Step Disposal Protocol:

  • Waste Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from generation to its final disposal.

  • Licensed Hauler: Arrange for a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: For organic compounds like this compound, incineration at a permitted facility is a common and effective disposal method.[14]

  • Record Keeping: Maintain records of all hazardous waste disposal activities as required by local, state, and federal regulations.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill (if dissolved in a solvent), absorb it with an inert material (e.g., vermiculite, sand).

  • Collect: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

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Personal protective equipment for handling Methyl 12-oxo-12-phenyldodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Safe Handling: Methyl 12-oxo-12-phenyldodecanoate

This document provides essential safety protocols and operational guidance for the handling of this compound. As a long-chain keto-ester, this compound requires adherence to rigorous laboratory safety standards to mitigate risks. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information for safe handling, from initial receipt to final disposal.

Hazard Identification and Risk Assessment

This compound is a solid organic compound. Based on data for the similar compound, Methyl 12-oxooctadecanoate, it is classified as a combustible solid. While specific toxicity data is not available, it is prudent to treat this compound with care, assuming potential for irritation upon contact with skin, eyes, or the respiratory tract if inhaled as a dust.

Primary Routes of Exposure:

  • Inhalation: Airborne dust particles can be inhaled, potentially causing respiratory irritation.

  • Dermal Contact: Direct skin contact may lead to irritation.

  • Eye Contact: Dust or splashes from solutions can cause eye irritation.

  • Ingestion: Accidental ingestion is a potential route of exposure.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel receive training on the hazards of chemicals in their workspace.[1][2] A thorough risk assessment should be conducted before beginning any new procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Operation Required PPE Rationale
Weighing and Handling Solid Safety Goggles, Nitrile Gloves, Lab Coat, N95 RespiratorPrevents eye contact with dust, minimizes skin exposure, and avoids inhalation of fine particulates.[3]
Solution Preparation & Transfers Chemical Splash Goggles, Nitrile Gloves, Lab CoatProtects against splashes of the compound dissolved in organic solvents. Nitrile gloves offer good resistance to a range of common lab solvents.[4][5]
Running Reactions (at elevated temperatures) Chemical Splash Goggles, Face Shield, Thermal-Resistant Gloves, Flame-Retardant Lab CoatProvides additional protection from potential splashes, exothermic events, or fires, especially when working with combustible materials.[6]
General Laboratory Work Safety Glasses with Side Shields, Lab Coat, Closed-Toe Shoes, Long PantsStandard laboratory attire provides a baseline of protection against incidental contact.[5]

Causality in PPE Selection:

  • Eye Protection: Chemical splash goggles are imperative when handling liquids to protect against splashes that can occur from any angle.[4]

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance and dexterity.[5] Always inspect gloves for tears or punctures before use. For prolonged or heavy solvent use, consult a glove compatibility chart.

  • Respiratory Protection: An N95 respirator is recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust particles. All respirator use must be in accordance with a documented respiratory protection program, which includes fit-testing and training.[6]

  • Protective Clothing: A lab coat, preferably flame-retardant, should be worn and fully buttoned.[5] Clothing worn underneath should be made of natural fibers like cotton. Synthetic fabrics can melt and adhere to the skin in a fire.

Operational and Handling Plan

A systematic workflow minimizes the risk of exposure and contamination.

Workflow for Handling this compound

G cluster_prep Preparation & Weighing cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal a Don Required PPE (Goggles, Gloves, Lab Coat, N95 Respirator) b Weigh Solid Compound in a Chemical Fume Hood a->b c Prepare Solution in Fume Hood b->c Transfer solid d Set up Reaction Apparatus c->d e Monitor Reaction d->e f Quench Reaction & Work-up e->f Reaction complete g Decontaminate Glassware & Surfaces f->g h Segregate & Label Waste g->h i Dispose of Waste via Licensed Contractor h->i

Caption: Workflow from preparation to disposal of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. A safety shower and eyewash station should be accessible and unobstructed.[7]

  • Weighing: Always weigh the solid form of this compound inside a chemical fume hood to contain any dust.[8] Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to moderate the temperature.

  • Reaction: Conduct all reactions within a chemical fume hood.[8] If heating, use a well-controlled heating mantle and monitor the reaction for any signs of uncontrolled temperature increase.

  • Post-Reaction: After the reaction is complete, allow the apparatus to cool to room temperature before disassembly.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to maintaining a safe laboratory environment.

Decontamination:
  • Surfaces: Wipe down all work surfaces, including the inside of the fume hood, with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water to remove any residual chemical contamination.[9]

  • Glassware: Clean all contaminated glassware thoroughly. A triple rinse with a suitable solvent is a good practice before standard washing.

  • Spills: In the event of a spill, alert personnel in the area immediately.

    • Solid Spill: Gently cover the spill with an absorbent material to avoid generating dust.[10] Scoop the material into a labeled waste container.

    • Liquid Spill: For solutions, use an inert absorbent material like vermiculite or cat litter to contain the spill.[11] Start from the outside and work inwards. Collect the absorbed material into a sealed, labeled container.

    • After cleanup, decontaminate the area with soap and water.[9]

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Keep solid waste separate from liquid waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and a hazard warning, in accordance with OSHA guidelines.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.

  • Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste contractor.[12] Never pour chemical waste down the drain.[13]

By adhering to these protocols, researchers can safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.

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